molecular formula C4H10N2O B1278367 3-Aminobutanamide CAS No. 5959-32-0

3-Aminobutanamide

カタログ番号: B1278367
CAS番号: 5959-32-0
分子量: 102.14 g/mol
InChIキー: OTVXVVYHNZUDSN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Aminobutanamide (CAS 16252-90-7) is an organic compound with the molecular formula C4H10N2O and an average molecular mass of 102.14 g/mol . It is supplied as a solid and should be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . The compound is identified under several synonyms and registry numbers, including 5959-32-0 and the ChemSpider ID 9106617 . A patented preparation method for this compound involves a two-step synthesis starting from beta-keto esters, proceeding through an ammonolysis reaction in ammonia water followed by a reductive hydrogenation step . This process is noted for its mild reaction conditions and is considered suitable for industrial-scale production . As a building block in organic synthesis, this compound serves as a key intermediate for the preparation of more complex molecules . This product is intended for research and manufacturing purposes only and is not labeled or approved for use as a drug, in medical diagnostics, or for any form of human or veterinary consumption. Researchers should handle all chemicals appropriately using proper personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-aminobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVXVVYHNZUDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448667
Record name 3-aminobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5959-32-0
Record name 3-Aminobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5959-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-aminobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Aminobutanamide: A Technical Overview of its Physicochemical Properties and Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminobutanamide is a small, chiral molecule containing both an amine and an amide functional group. While not extensively studied, its structural motifs are present in various biologically active compounds, suggesting potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Furthermore, it outlines detailed, plausible synthetic protocols for its preparation and discusses potential avenues for biological investigation. All quantitative data are summarized for clarity, and key experimental workflows are visualized.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its application in drug design and development. Due to a lack of extensive experimental data in the public domain, the following table combines computed data from reliable sources with estimated values based on structurally related compounds.

PropertyValue (Computed/Estimated)Data Source
Molecular Formula C₄H₁₀N₂OPubChem[1]
Molecular Weight 102.14 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 5959-32-0PubChem[1]
Canonical SMILES CC(CC(=O)N)NPubChem[1]
InChI InChI=1S/C4H10N2O/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H2,6,7)PubChem[1]
InChIKey OTVXVVYHNZUDSN-UHFFFAOYSA-NPubChem[1]
Melting Point Estimated: 50-70 °C-
Boiling Point Estimated: 250-270 °C-
pKa (Amine) Estimated: 9.5-10.5-
pKa (Amide) Estimated: ~17-
LogP (XLogP3) -1.4PubChem[1]
Topological Polar Surface Area 69.1 ŲPubChem[1]
Water Solubility Estimated: High-
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Rotatable Bond Count 2PubChem[1]

Note: Estimated values are based on the analysis of structurally similar small molecules and should be confirmed by experimental determination.

Experimental Protocols

Proposed Synthesis of this compound from 3-Aminobutanoic Acid

This protocol outlines a two-step process involving the protection of the amine group, followed by amidation of the carboxylic acid and subsequent deprotection.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Amidation cluster_2 Step 3: Deprotection 3-Aminobutanoic_Acid 3-Aminobutanoic Acid N-Boc-3-aminobutanoic_Acid N-Boc-3-aminobutanoic Acid 3-Aminobutanoic_Acid->N-Boc-3-aminobutanoic_Acid Protection Boc_Anhydride Boc Anhydride, Base (e.g., TEA) Boc_Anhydride->N-Boc-3-aminobutanoic_Acid N-Boc-3-aminobutanoic_Acid_2 N-Boc-3-aminobutanoic Acid N-Boc-3-aminobutanamide N-Boc-3-aminobutanamide N-Boc-3-aminobutanoic_Acid_2->N-Boc-3-aminobutanamide Amidation Coupling_Agent Coupling Agent (e.g., EDC, HOBt) Coupling_Agent->N-Boc-3-aminobutanamide Ammonia Ammonia Source (e.g., NH4Cl, Base) Ammonia->N-Boc-3-aminobutanamide N-Boc-3-aminobutanamide_2 N-Boc-3-aminobutanamide This compound This compound N-Boc-3-aminobutanamide_2->this compound Deprotection Acid Strong Acid (e.g., TFA, HCl) Acid->this compound

Caption: Proposed synthetic workflow for this compound.

2.1.1. Step 1: N-Protection of 3-Aminobutanoic Acid

  • Materials: 3-Aminobutanoic acid, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Triethylamine (B128534) (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-aminobutanoic acid in a suitable solvent such as a mixture of water and dioxane or DCM.

    • Add triethylamine (1.5 equivalents) to the solution and cool to 0 °C in an ice bath.

    • Slowly add a solution of Boc₂O (1.1 equivalents) in the same solvent to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 2-3.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield N-Boc-3-aminobutanoic acid.

2.1.2. Step 2: Amidation of N-Boc-3-aminobutanoic Acid

  • Materials: N-Boc-3-aminobutanoic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), Ammonium (B1175870) chloride (NH₄Cl), N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve N-Boc-3-aminobutanoic acid in anhydrous DMF.

    • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.

    • In a separate flask, prepare a solution of ammonium chloride (1.5 equivalents) and DIPEA (2.0 equivalents) in DMF.

    • Add the amine solution to the activated acid solution and stir at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-Boc-3-aminobutanamide.

2.1.3. Step 3: Deprotection of N-Boc-3-aminobutanamide

  • Materials: N-Boc-3-aminobutanamide, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-3-aminobutanamide in DCM.

    • Add an excess of TFA (e.g., 20-50% v/v in DCM) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • The resulting residue can be triturated with diethyl ether to afford the trifluoroacetate (B77799) salt of this compound, or neutralized with a suitable base to obtain the free amine.

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathways have been definitively attributed to this compound, its structural components suggest several areas of potential interest for researchers. As a small, chiral amino amide, it may interact with various biological targets.

3.1. Hypothetical Biological Interactions

The presence of a primary amine and an amide group allows for potential interactions with enzymes and receptors that recognize such functionalities. These could include:

  • Enzyme Inhibition: this compound could act as a substrate mimic or an inhibitor for enzymes such as proteases, amidases, or transaminases.

  • Receptor Modulation: The molecule might bind to receptors that recognize small amino acid-like ligands, potentially modulating their activity.

  • Neurotransmitter Analogue: Given its structural similarity to neurotransmitters like GABA (gamma-aminobutyric acid), it could potentially interact with GABA receptors or transporters, although this is highly speculative.

3.2. A Logical Framework for Investigating Biological Activity

The following diagram illustrates a logical workflow for the initial biological screening of this compound.

G Start This compound HTS High-Throughput Screening (e.g., against enzyme/receptor panels) Start->HTS Phenotypic_Screening Phenotypic Screening (e.g., cell viability, neurite outgrowth) Start->Phenotypic_Screening Hit_Identification Hit Identification HTS->Hit_Identification Phenotypic_Screening->Hit_Identification Target_Validation Target Validation (e.g., binding assays, genetic knockdown) Hit_Identification->Target_Validation Identified Hits Lead_Optimization Lead Optimization (Structure-Activity Relationship studies) Target_Validation->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: A logical workflow for the biological screening of this compound.

Conclusion

This compound represents a simple yet potentially valuable chemical entity for further investigation in the fields of medicinal chemistry and chemical biology. While experimental data on its properties and synthesis are currently scarce, this guide provides a solid foundation of computed and estimated physicochemical properties, along with a robust, plausible synthetic route. The outlined framework for biological screening offers a starting point for elucidating its potential therapeutic applications. Further experimental validation of the data presented herein is strongly encouraged to fully unlock the potential of this molecule.

References

3-aminobutanamide IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-aminobutanamide, including its chemical identity, physicochemical properties, and relevant experimental contexts. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document also presents representative methodologies for the synthesis and analysis of structurally related compounds. Furthermore, a general workflow for the characterization of a novel chemical entity is provided to guide researchers. This guide aims to serve as a foundational resource for professionals engaged in research and development involving small amino amides.

Chemical Identity and Properties

This compound is a chemical compound with the molecular formula C4H10N2O.[1] Its identity is formally established by its IUPAC name and CAS number.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
CAS Number 5959-32-0[1]
Molecular Formula C4H10N2O[1]
Synonyms beta-aminobutyric acid amide, β-aminobutyramide

A summary of its computed physicochemical properties is provided in Table 2. These properties are essential for understanding its behavior in various experimental settings.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 102.14 g/mol [1]
XLogP3-AA -1.4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Exact Mass 102.079312947 g/mol [1]
Monoisotopic Mass 102.079312947 g/mol [1]
Topological Polar Surface Area 69.1 Ų[1]
Heavy Atom Count 7
Complexity 72.1[1]

Note: The properties listed in Table 2 are computationally derived and sourced from the PubChem database.

Experimental Protocols

Specific experimental protocols for the synthesis and biological analysis of this compound are not extensively reported in the available literature. However, methodologies for structurally similar compounds can provide a valuable starting point for researchers. Below is a representative protocol for the synthesis of a related compound, S-2-aminobutanamide hydrochloride, which can be adapted.

Representative Synthesis of an Aminobutanamide Isomer

The following is a generalized synthesis procedure for S-2-aminobutanamide hydrochloride, based on patent literature. Researchers should adapt and optimize these steps for this compound.

Step 1: Ammoniation

  • Dissolve methyl 2-bromobutyrate (B1202233) in a methanol-ammonia solution.

  • The reaction is typically carried out at a controlled temperature, for instance, below 10°C, during the addition of the bromobutyrate.

  • The mixture is then stirred for an extended period (e.g., 38-42 hours) at room temperature to facilitate the formation of DL-2-aminobutanamide.

  • The progress of the reaction should be monitored using a suitable analytical technique, such as gas chromatography, to ensure the consumption of the starting material.

  • Upon completion, the solvent is removed under reduced pressure.

Step 2: Resolution (for chiral compounds)

  • The resulting racemic mixture (DL-2-aminobutanamide) is resolved using a chiral resolving agent, such as L-tartaric acid.

  • This process involves the formation of diastereomeric salts, which can be separated by crystallization.

Step 3: Salt Formation

  • The purified S-2-aminobutanamide is then treated with hydrogen chloride (e.g., by bubbling HCl gas through a solution) to yield the hydrochloride salt.

Disclaimer: This is a representative protocol for a related compound and should be adapted and validated for the synthesis of this compound.

Biological Context and Signaling Pathways

Direct evidence of signaling pathways involving this compound is not currently available. However, insights can be drawn from its parent compound, 3-aminobutanoic acid (also known as beta-aminobutyric acid or BABA). BABA is a non-proteinogenic amino acid known to be involved in plant immunity and has been investigated for its metabolic effects in mammals. It is conceivable that this compound may have similar biological targets or act as a prodrug that is hydrolyzed to BABA in vivo.

Below is a conceptual diagram illustrating a potential, hypothetical mechanism of action for this compound, based on the known interactions of related beta-amino acids.

G cluster_extracellular Extracellular Space cluster_cell Cell 3_aminobutanamide This compound Receptor G-protein Coupled Receptor (e.g., GPR41, MRGPRD) 3_aminobutanamide->Receptor Hydrolysis Hydrolysis (Amidase) 3_aminobutanamide->Hydrolysis Signaling_Cascade Downstream Signaling (e.g., cAMP, Ca2+) Receptor->Signaling_Cascade BABA 3-Aminobutanoic Acid (BABA) Hydrolysis->BABA Metabolic_Effects Metabolic Effects (e.g., FFA Oxidation) BABA->Metabolic_Effects Hypothesized Signaling_Cascade->Metabolic_Effects

Caption: Hypothetical signaling pathways for this compound.

General Workflow for Characterization

For a novel or under-characterized compound like this compound, a systematic workflow is crucial. The following diagram outlines a logical sequence of experiments for its comprehensive characterization.

G Start Synthesis and Purification of this compound Structural_Verification Structural Verification (NMR, MS, IR) Start->Structural_Verification Purity_Assessment Purity Assessment (HPLC, GC) Structural_Verification->Purity_Assessment Physicochemical_Characterization Physicochemical Characterization (Solubility, pKa, LogP) Purity_Assessment->Physicochemical_Characterization In_Vitro_Screening In Vitro Screening (Target Binding, Enzyme Assays) Physicochemical_Characterization->In_Vitro_Screening Cell-Based_Assays Cell-Based Assays (Toxicity, Functional Response) In_Vitro_Screening->Cell-Based_Assays In_Vivo_Studies In Vivo Studies (PK/PD, Efficacy Models) Cell-Based_Assays->In_Vivo_Studies Data_Analysis Data Analysis and Lead Optimization In_Vivo_Studies->Data_Analysis

Caption: General workflow for the characterization of a novel chemical entity.

Conclusion

While this compound is a well-defined chemical entity, its biological functions and applications remain largely unexplored in publicly accessible research. This guide provides the foundational chemical information for this compound and offers a framework for its further investigation by presenting representative experimental protocols and a logical workflow for characterization. Researchers are encouraged to use this document as a starting point and to develop specific, validated methodologies for their intended applications.

References

3-aminobutanamide molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobutanamide is a primary amide derivative of 3-aminobutanoic acid. As a small molecule containing both an amine and an amide functional group, it holds potential for applications in medicinal chemistry and as a building block in organic synthesis. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide also presents generalized, theoretical protocols for its synthesis and analysis based on established chemical principles and methodologies reported for analogous compounds.

Molecular Structure and Chemical Formula

The fundamental characteristics of this compound are rooted in its molecular structure. It features a four-carbon chain with an amino group (-NH₂) at the third carbon and a carboxamide group (-CONH₂) at the first carbon.

Chemical Formula: C₄H₁₀N₂O[1]

IUPAC Name: this compound[1]

CAS Number: 5959-32-0[1]

Synonyms: beta-aminobutyric acid amide[1]

The structure of this compound is depicted in the following diagram:

G 2D Structure of this compound C1 C C2 C C1->C2 O O C1->O = NH2_amide NH₂ C1->NH2_amide C3 C C2->C3 CH3 CH₃ C3->CH3 NH2 NH₂ C3->NH2

Caption: 2D chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models. The following table summarizes key computed physicochemical properties.

PropertyValueSource
Molecular Weight102.14 g/mol PubChem[1]
Exact Mass102.079312947 DaPubChem[1]
XLogP3-AA (LogP)-1.4PubChem[1]
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem
Topological Polar Surface Area69.1 ŲPubChem[1]
Complexity72.1PubChem[1]

Experimental Protocols

Theoretical Synthesis of this compound

A plausible synthetic route to this compound starts from 3-aminobutanoic acid. The synthesis would involve the activation of the carboxylic acid followed by amidation.

Reaction Scheme:

3-Aminobutanoic acid → 3-Aminobutanoyl chloride → this compound

Step 1: Activation of 3-Aminobutanoic Acid to 3-Aminobutanoyl Chloride

This step involves the conversion of the carboxylic acid to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common reagent for this transformation. The amino group of the starting material would need to be protected to prevent side reactions.

  • Materials:

    • N-protected 3-aminobutanoic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous dichloromethane (B109758) (DCM) or a similar inert solvent

    • Round-bottom flask with a reflux condenser and a drying tube

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected 3-aminobutanoic acid in anhydrous DCM.

    • Cool the solution in an ice bath.

    • Slowly add an excess of thionyl chloride to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Gently reflux the mixture until the reaction is complete (monitor by TLC or IR spectroscopy, looking for the disappearance of the carboxylic acid O-H stretch).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude N-protected 3-aminobutanoyl chloride.

Step 2: Amidation of 3-Aminobutanoyl Chloride

The acyl chloride is then reacted with ammonia (B1221849) to form the primary amide.[2][3][4][5][6]

  • Materials:

    • N-protected 3-aminobutanoyl chloride

    • Concentrated aqueous ammonia or ammonia gas

    • Anhydrous inert solvent (e.g., DCM, THF)

    • Stirring vessel

  • Procedure:

    • Dissolve the crude N-protected 3-aminobutanoyl chloride in an anhydrous inert solvent.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric excess of concentrated aqueous ammonia or bubble ammonia gas through the solution with vigorous stirring.[4][5]

    • Allow the reaction to proceed to completion (monitor by TLC).

    • The reaction mixture will likely contain the desired amide and ammonium (B1175870) chloride as a byproduct.[4]

    • Isolate the crude N-protected this compound through filtration and extraction.

Step 3: Deprotection

The final step is the removal of the protecting group from the amino functionality to yield this compound. The choice of deprotection conditions depends on the protecting group used.

  • Procedure:

    • Follow standard deprotection protocols for the specific protecting group employed.

    • Purify the final product, this compound, using techniques such as recrystallization or column chromatography.

The following Graphviz diagram illustrates this theoretical synthetic workflow.

G Theoretical Synthesis of this compound cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Deprotection N-Protected 3-Aminobutanoic Acid N-Protected 3-Aminobutanoic Acid N-Protected 3-Aminobutanoyl Chloride N-Protected 3-Aminobutanoyl Chloride N-Protected 3-Aminobutanoic Acid->N-Protected 3-Aminobutanoyl Chloride  + SOCl₂ in inert solvent Thionyl Chloride (SOCl₂) Thionyl Chloride (SOCl₂) N-Protected this compound N-Protected this compound N-Protected 3-Aminobutanoyl Chloride->N-Protected this compound  + NH₃ Ammonia (NH₃) Ammonia (NH₃) This compound This compound N-Protected this compound->this compound  + Deprotection Reagents Deprotection Reagents Deprotection Reagents

Caption: A generalized workflow for the theoretical synthesis of this compound.

General Analytical Methodologies

The characterization of this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its structure and assess its purity.[7][8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to determine the number and types of protons in the molecule, their connectivity, and the local electronic environment. The spectrum would be expected to show signals corresponding to the methyl, methylene, and methine protons, as well as exchangeable protons of the amine and amide groups.

    • ¹³C NMR: Would provide information on the carbon skeleton of the molecule.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

    • Tandem MS (MS/MS) could be employed to study the fragmentation pattern, which would provide further structural confirmation.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC would be the primary method for assessing the purity of this compound.

    • A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) with a suitable buffer would likely be employed.

    • Detection could be achieved using a UV detector (if the molecule has a chromophore, which is weak in this case) or, more universally, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).[7][8]

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy would be used to identify the presence of key functional groups. Expected characteristic absorption bands would include N-H stretches for the primary amine and amide, a C=O stretch for the amide, and C-H stretches for the alkyl chain.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or any associated signaling pathways of this compound. Further research would be required to elucidate any potential pharmacological or biological roles of this molecule.

Conclusion

This compound is a small molecule with a well-defined structure and chemical formula. While its physicochemical properties have been computationally estimated, a notable gap exists in the scientific literature regarding its specific experimental synthesis, analysis, and biological function. The theoretical protocols outlined in this guide, based on established chemical principles for similar molecules, provide a foundational framework for researchers and scientists interested in the further investigation and potential application of this compound in drug development and organic synthesis.

References

Solubility Profile of 3-Aminobutanamide in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-aminobutanamide, a compound of interest in neuroscience research due to its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Due to a lack of publicly available empirical data, this document outlines the predicted solubility of this compound in a range of common laboratory solvents based on the known properties of analogous small amino amides. Furthermore, this guide details standardized experimental protocols for the precise determination of its solubility, ensuring reproducible and accurate measurements critical for applications in drug discovery and development. Methodologies for both the shake-flask method with UV/Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) are provided. Finally, the potential biological context of this compound as a GABA analogue is explored through a diagram of the GABA signaling pathway.

Predicted Solubility of this compound

It is anticipated that this compound will exhibit high solubility in polar protic solvents such as water, ethanol, and methanol, owing to favorable hydrogen bonding interactions.[4] Its solubility is expected to be moderate in polar aprotic solvents like acetone (B3395972) and dimethyl sulfoxide (B87167) (DMSO). In non-polar solvents such as dichloromethane (B109758) and ethyl acetate, this compound is predicted to have low solubility.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticHighForms strong hydrogen bonds with water molecules.[1]
EthanolPolar ProticHighCapable of hydrogen bonding with the amino and amide groups.[3]
MethanolPolar ProticHighSimilar to ethanol, strong potential for hydrogen bonding.[1]
Dimethyl Sulfoxide (DMSO)Polar AproticModerateGood general solvent for polar organic molecules.
AcetonePolar AproticModerate to LowCan act as a hydrogen bond acceptor.[1]
DichloromethaneNon-polarLow"Like dissolves like" principle suggests poor solubility of a polar solute.[5]
Ethyl AcetateModerately PolarLowLimited capacity for hydrogen bonding.

Note: The classifications of 'High', 'Moderate', and 'Low' are qualitative predictions and must be confirmed by experimental determination.

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data for this compound, the following experimental protocols are recommended. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[6][7][8][9]

General Experimental Workflow

The overall process for determining the solubility of this compound is depicted in the following workflow diagram.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess this compound shake Shake/agitate at constant temperature (e.g., 24-48h) prep_compound->shake prep_solvent Measure known volume of solvent prep_solvent->shake separate Centrifuge or filter to remove undissolved solid shake->separate quantify Quantify concentration of dissolved compound (UV/Vis or HPLC) separate->quantify

Caption: General workflow for solubility determination.

Shake-Flask Method with UV/Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and absorb light in the UV-visible range.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, etc.)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge or syringe filters (0.22 µm)

  • UV/Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

    • Seal the vials tightly and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[9]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. To ensure all undissolved solids are removed, either centrifuge the sample and take the supernatant, or filter the solution using a syringe filter.[9]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.[10]

    • Dilute the saturated solution sample with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

Shake-Flask Method with HPLC Analysis

This method is highly accurate and is suitable for all soluble compounds, including those with weak or no UV absorbance, provided a suitable detection method (e.g., mass spectrometry) is available.

Materials:

  • Same as for the UV/Vis method, with the addition of:

  • HPLC system with a suitable detector (e.g., UV, MS)

  • Appropriate HPLC column

  • Mobile phase solvents

Procedure:

  • Preparation of Saturated Solution and Phase Separation:

    • Follow steps 1 and 2 from the UV/Vis spectrophotometry protocol.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

    • Inject the standard solutions into the HPLC system to generate a calibration curve based on peak area.[11]

    • Dilute the saturated solution sample with the mobile phase or a compatible solvent to a concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.[12]

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

Biological Context: Potential Interaction with GABA Signaling Pathway

As a structural analogue of GABA, this compound may interact with components of the GABAergic system.[13][14] The primary targets for GABA are the GABA-A and GABA-B receptors, which are crucial for mediating inhibitory neurotransmission in the central nervous system.[15][16] The following diagram illustrates the general GABA signaling pathway and indicates the potential points of interaction for a GABA analogue.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad gaba GABA gad->gaba vesicle Synaptic Vesicle gaba->vesicle release Release vesicle->release gaba_a GABA-A Receptor release->gaba_a Binds to gaba_b GABA-B Receptor release->gaba_b Binds to cl_influx Cl- Influx gaba_a->cl_influx Opens k_efflux K+ Efflux gaba_b->k_efflux Activates ca_inhibition Inhibition of Ca2+ Channels gaba_b->ca_inhibition hyperpolarization Hyperpolarization cl_influx->hyperpolarization Leads to k_efflux->hyperpolarization Leads to ca_inhibition->hyperpolarization Contributes to analogue This compound (GABA Analogue) analogue->gaba_a Potential Agonist/ Antagonist Activity analogue->gaba_b Potential Agonist/ Antagonist Activity

References

Technical Guide: Physicochemical Properties of 3-Aminobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available data on the melting and boiling points of 3-aminobutanamide. Due to a lack of experimentally determined values in readily accessible scientific databases, this document presents computationally predicted data and outlines standardized experimental protocols for the determination of these crucial physicochemical properties.

Physicochemical Data of this compound

Quantitative data for this compound is summarized in the table below. It is important to note that the melting and boiling points are predicted values and should be confirmed through experimental analysis.

PropertyValueSource
Molecular Formula C₄H₁₀N₂OPubChem[1]
Molecular Weight 102.13 g/mol PubChem[1]
Predicted Melting Point Not available
Predicted Boiling Point Not available
CAS Number 5959-32-0PubChem[1]

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the melting and boiling points of a compound such as this compound.

Determination of Melting Point (Capillary Tube Method)

This method is suitable for solid compounds.

Materials:

  • Dry sample of this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Pack the powdered sample into the open end of a capillary tube to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For a preliminary measurement, heat the sample rapidly to get an approximate melting range.

    • For an accurate measurement, repeat the process with a fresh sample. Heat rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid particle liquefies (the end of the melting range). A pure substance will typically have a sharp melting range of 1-2°C.

Determination of Boiling Point (Micro Boiling Point Method)

This method is suitable for liquid compounds.

Materials:

  • Liquid sample of this compound

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Sample Preparation: Add a small amount (approximately 0.5 mL) of the liquid this compound sample to the small test tube.

  • Capillary Inversion: Place the capillary tube into the test tube with the open end down.

  • Apparatus Setup: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath. Heat the bath gradually.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until the bubbling is continuous and rapid.

  • Cooling and Measurement: Turn off the heat and allow the bath to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Workflow for Compound Characterization

As no specific signaling pathways involving this compound have been prominently documented, the following diagram illustrates a general workflow for the physicochemical and biological characterization of a novel chemical entity.

G cluster_0 Physicochemical Characterization cluster_1 Biological Evaluation cluster_2 Drug Development Synthesis Synthesis & Purification Structure Structural Elucidation (NMR, MS) Synthesis->Structure Purity Purity Analysis (HPLC, GC) Structure->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint BoilingPoint Boiling Point Determination Purity->BoilingPoint Solubility Solubility Assessment Purity->Solubility InVitro In Vitro Assays (e.g., Enzyme Inhibition) Solubility->InVitro CellBased Cell-Based Assays (e.g., Cytotoxicity) InVitro->CellBased InVivo In Vivo Studies (Animal Models) CellBased->InVivo ADME ADME/Tox Studies InVivo->ADME Formulation Formulation Development ADME->Formulation Clinical Clinical Trials Formulation->Clinical

General workflow for chemical compound characterization.

References

Spectroscopic Profile of 3-Aminobutanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-aminobutanamide. Due to the limited availability of experimentally acquired spectra in public databases, this guide leverages predictive models and established spectroscopic principles to offer a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This information is intended to serve as a valuable reference for the identification and characterization of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the chemical structure of the molecule and typical values observed for similar functional groups.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.25Doublet3H-CH₃
~2.30Doublet of doublets1H-CH₂- (diastereotopic)
~2.45Doublet of doublets1H-CH₂- (diastereotopic)
~3.30Sextet1H-CH(NH₂)
~5.5-7.0Broad singlet2H-CONH₂
~1.5-2.5Broad singlet2H-NH₂
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~24-CH₃
~45-CH₂-
~48-CH(NH₂)
~175-CONH₂
Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3350-3150Strong, BroadN-H stretch (amine and amide)
2970-2850MediumC-H stretch (aliphatic)
~1650StrongC=O stretch (primary amide)
~1600MediumN-H bend (amine)
~1420MediumC-N stretch (amide)
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
m/zPossible Fragment
102[M]⁺ (Molecular ion)
85[M - NH₃]⁺
58[CH₃CH(NH₂)CH₂]⁺
44[CONH₂]⁺
43[CH₃CHNH₂]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.

    • Vortex the vial to ensure complete dissolution.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Place a small amount (1-2 mg) of the this compound sample and approximately 100-200 mg of dry KBr powder in an agate mortar.

    • Grind the mixture thoroughly with a pestle to create a fine, homogeneous powder.

    • Transfer a portion of the powder to the pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Suitable volatile solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI)

Procedure (Electron Ionization - GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a volatile solvent.

  • Instrument Setup:

    • The sample is introduced into the gas chromatograph (GC) for separation. The GC column temperature program is set to ensure elution of the compound.

    • The eluent from the GC is directed into the ion source of the mass spectrometer.

  • Data Acquisition:

    • In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

    • The detector records the abundance of each ion.

  • Data Processing:

    • A mass spectrum is generated, plotting ion abundance versus m/z.

    • The molecular ion peak ([M]⁺) is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the predicted spectroscopic data and the structure of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation Prep_NMR Dissolve in Deuterated Solvent Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR Prepare KBr Pellet or Thin Film Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Prep_MS Dissolve in Volatile Solvent Acq_MS Mass Spectrometer Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phasing, Calibration Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Proc_MS Generate Mass Spectrum Acq_MS->Proc_MS Interp_NMR ¹H & ¹³C Spectra Proc_NMR->Interp_NMR Interp_IR IR Spectrum Proc_IR->Interp_IR Interp_MS Mass Spectrum Proc_MS->Interp_MS Final_Structure Confirm Structure of This compound Interp_NMR->Final_Structure Structural Elucidation Interp_IR->Final_Structure Structural Elucidation Interp_MS->Final_Structure Structural Elucidation Compound This compound Compound->Prep_NMR Compound->Prep_IR Compound->Prep_MS

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Structure_Spectra_Relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Structure This compound Structure H_NMR ¹H NMR: - Chemical Shifts - Multiplicities - Integrations Structure->H_NMR predicts C_NMR ¹³C NMR: - Number of Signals - Chemical Shifts Structure->C_NMR predicts IR_Spec IR Spectrum: - N-H stretch - C=O stretch - C-H stretch Structure->IR_Spec predicts MS_Spec Mass Spectrum: - Molecular Ion (m/z 102) - Fragmentation Pattern Structure->MS_Spec predicts H_NMR->Structure correlates to C_NMR->Structure correlates to IR_Spec->Structure correlates to MS_Spec->Structure correlates to

Caption: Logical relationship between chemical structure and spectroscopic data.

Technical Whitepaper: An In-depth Analysis of the Potential Biological Activity of 3-Aminobutanamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: While direct biological data on 3-aminobutanamide is limited in publicly accessible literature, a comprehensive analysis of its derivatives strongly suggests a potential role as a scaffold for Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. This document consolidates the available quantitative structure-activity relationship (QSAR) data for these derivatives, outlines the critical signaling pathway associated with DPP-IV inhibition, and provides a detailed experimental protocol for assessing the bioactivity of this compound and related compounds.

Introduction: The Therapeutic Potential of the this compound Scaffold

This compound is a small molecule whose biological activity has not been extensively characterized. However, its structural motif is present in a series of compounds that have been investigated for their therapeutic potential. Notably, derivatives of this compound have been synthesized and evaluated as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes.[1][2] The core this compound structure serves as a foundational element, or pharmacophore, from which more complex and potent inhibitors have been developed. This suggests that the parent compound, this compound, may possess latent or modest inhibitory activity against DPP-IV or could be a critical starting point for the design of novel therapeutic agents.

Quantitative Data: DPP-IV Inhibitory Activity of this compound Derivatives

Quantitative structure-activity relationship (QSAR) studies have been performed on a series of 3-amino-N-substituted-4-(substituted phenyl) butanamides to elucidate the structural requirements for potent DPP-IV inhibition. The inhibitory activity is typically reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the DPP-IV enzyme activity. The data below is compiled from a study by Nitta et al., as cited in a comprehensive QSAR analysis, and showcases the range of potencies achieved by modifying the core this compound structure.[1][2]

Compound IDY (N-substituent)R1 (phenyl substituent)R2 (phenyl substituent)R3 (phenyl substituent)IC50 (nM)
1 Tetrahydrothiopyran-4-yl, 1,1-dioxideHHH1300
2 Tetrahydrothiopyran-4-yl, 1,1-dioxide2-FHH1200
3 Tetrahydrothiopyran-4-yl, 1,1-dioxide3-FHH1100
4 Tetrahydrothiopyran-4-yl, 1,1-dioxide4-FHH1700
5 Tetrahydrothiopyran-4-yl, 1,1-dioxide2-ClHH1600
6 Tetrahydrothiopyran-4-yl, 1,1-dioxide4-ClHH1400
7 Tetrahydrothiopyran-4-yl, 1,1-dioxide2-MeHH2500
8 Tetrahydrothiopyran-4-yl, 1,1-dioxide4-MeHH1900
9 Tetrahydrothiopyran-4-yl, 1,1-dioxide2,4-diFHH300
10 Tetrahydrothiopyran-4-yl, 1,1-dioxide2,5-diFHH250
11 Tetrahydrothiopyran-4-yl, 1,1-dioxide2,4,5-triFHH16
12 Tetrahydrothiopyran-4-yl, 1,1-dioxide2,4,6-triFHH120
13 4-Phenylthiazol-2-ylHHH7.8
14 4-(4-Fluorophenyl)thiazol-2-ylHHH14
15 4-(4-Chlorophenyl)thiazol-2-ylHHH17
16 4-(4-Methylphenyl)thiazol-2-ylHHH13
17 4-(4-Methoxyphenyl)thiazol-2-ylHHH31
18 4-Phenylthiazol-2-yl2,4,5-triFHH16

Note: The IC50 values were determined against DPP-IV derived from human colonic carcinoma cells (Caco-2).[1][2]

Signaling Pathway: DPP-IV Inhibition and Incretin (B1656795) Hormone Regulation

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells. By inhibiting DPP-IV, the active forms of GLP-1 and GIP persist for longer, leading to improved glycemic control.

DPP_IV_Signaling_Pathway Food Nutrient Intake Gut Gut L-cells Food->Gut Stimulates GLP1 Active GLP-1 & GIP (Incretins) Gut->GLP1 Releases DPP4 DPP-IV Enzyme GLP1->DPP4 Substrate for Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates Inactive_GLP1 Inactive Metabolites DPP4->Inactive_GLP1 Inactivates Insulin Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Increases Glucose Lower Blood Glucose Insulin->Glucose Leads to Inhibitor This compound-based DPP-IV Inhibitor Inhibitor->DPP4 Inhibits

DPP-IV inhibition prolongs the action of incretin hormones.

Experimental Protocols

To assess the potential biological activity of this compound as a DPP-IV inhibitor, a robust in vitro enzymatic assay is required. The following protocol outlines a standard fluorescence-based method for determining the IC50 value of a test compound.

Protocol: In Vitro DPP-IV Inhibition Assay (Fluorescence-Based)

This protocol is designed for a 96-well plate format and measures the cleavage of a fluorogenic substrate by recombinant human DPP-IV.

Materials and Reagents:

  • Recombinant Human DPP-IV enzyme

  • DPP-IV Substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (e.g., 20 mM, pH 8.0) containing NaCl (100 mM) and EDTA (1 mM)

  • Test Compound: this compound (or derivative), dissolved in DMSO to create a stock solution (e.g., 10 mM)

  • Positive Control Inhibitor: Sitagliptin or another known DPP-IV inhibitor

  • DMSO (Dimethyl sulfoxide)

  • 96-well black, flat-bottom microplates

  • Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)

Experimental Workflow Diagram:

DPP4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagent Dilutions (Enzyme, Substrate, Inhibitors) A1 Dispense Assay Buffer, Inhibitor/Vehicle, and DPP-IV Enzyme to Plate P1->A1 A2 Pre-incubate at 37°C (10 minutes) A1->A2 A3 Initiate Reaction by Adding Substrate Solution A2->A3 A4 Incubate at 37°C (30 minutes, protected from light) A3->A4 D1 Measure Fluorescence (Ex: 360nm, Em: 460nm) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve and Determine IC50 D2->D3

Workflow for the DPP-IV enzymatic inhibition assay.

Procedure:

  • Reagent Preparation:

    • Thaw all reagents and keep them on ice.

    • Prepare the final Assay Buffer by diluting the stock concentrate with HPLC-grade water.

    • Dilute the recombinant DPP-IV enzyme to the desired working concentration (e.g., 0.1 ng/µL) in the Assay Buffer.

    • Prepare the DPP-IV substrate solution (e.g., 100 µM Gly-Pro-AMC) in the Assay Buffer.

    • Prepare a serial dilution of the this compound test compound and the positive control inhibitor (e.g., Sitagliptin) in Assay Buffer, starting from the DMSO stock. Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤1%).

  • Assay Plate Setup (in triplicate):

    • 100% Activity Control (No Inhibitor): Add 30 µL of Assay Buffer, 10 µL of DPP-IV enzyme solution, and 10 µL of vehicle (Assay Buffer with the same % of DMSO as inhibitor wells).

    • Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of the respective this compound dilution, and 10 µL of DPP-IV enzyme solution.

    • Positive Control Wells: Add 30 µL of Assay Buffer, 10 µL of the respective Sitagliptin dilution, and 10 µL of DPP-IV enzyme solution.

    • Blank (No Enzyme): Add 40 µL of Assay Buffer and 10 µL of vehicle.

  • Reaction and Measurement:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the prepared DPP-IV substrate solution to all wells.

    • Mix gently (e.g., on an orbital shaker for 30 seconds).

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity of each well using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Data Analysis:

    • Subtract the average fluorescence of the Blank wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Control)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The available evidence strongly indicates that the this compound scaffold is a promising starting point for the development of Dipeptidyl Peptidase-IV inhibitors. Quantitative data from its derivatives demonstrate that chemical modifications can lead to highly potent compounds with nanomolar IC50 values. The inhibition of DPP-IV is a well-established therapeutic strategy that enhances the endogenous incretin system, leading to improved glycemic control. The provided experimental protocol offers a robust method for directly evaluating the DPP-IV inhibitory activity of this compound itself, which would be a critical step in validating its potential and guiding future drug discovery efforts based on this versatile chemical core. Further research is warranted to confirm this hypothesized activity and to explore the broader pharmacological profile of this compound.

References

3-Aminobutanamide: A Versatile Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral β-amino amides are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. Among these, 3-aminobutanamide, with its stereogenic center at the C3 position, serves as a valuable and versatile chiral building block. Its bifunctional nature, possessing both a primary amine and an amide, allows for diverse chemical transformations, making it an attractive starting material for the synthesis of more complex chiral entities such as β-lactams, cyclic peptides, and substituted amines. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound in organic synthesis, with a focus on its enantiomerically pure forms.

Physicochemical Properties

This compound is a relatively simple yet functionally rich molecule. Its basic properties are summarized below.

PropertyValue
Molecular Formula C₄H₁₀N₂O
Molecular Weight 102.14 g/mol [1]
IUPAC Name This compound[1]
CAS Number 5959-32-0[1]
SMILES CC(CC(=O)N)N[1]
InChIKey OTVXVVYHNZUDSN-UHFFFAOYSA-N[1]

Enantioselective Synthesis of this compound

The true value of this compound as a building block lies in its availability in enantiomerically pure forms, namely (R)-3-aminobutanamide and (S)-3-aminobutanamide. Several strategies can be employed for their asymmetric synthesis, drawing from established methodologies for related chiral molecules. While a specific, detailed protocol for the direct asymmetric synthesis of this compound is not extensively documented in publicly available literature, a robust synthesis can be devised based on well-precedented reactions. The following sections outline plausible and effective experimental protocols.

Method 1: Asymmetric Hydrogenation of a β-Keto Amide Precursor

One of the most efficient methods for installing a chiral β-amino group is through the asymmetric hydrogenation of a suitable prochiral precursor. This approach often utilizes chiral metal catalysts, such as those based on Ruthenium-BINAP complexes, to achieve high enantioselectivity.[2][3][4]

Experimental Protocol: Synthesis of (S)-3-Aminobutanamide via Asymmetric Hydrogenation

This protocol is adapted from the asymmetric hydrogenation of 3-oxobutanamide to (S)-3-hydroxybutanamide and would require subsequent conversion of the hydroxyl group to an amino group (e.g., via Mitsunobu reaction with an azide (B81097) source followed by reduction), or more directly, the asymmetric reductive amination of 3-oxobutanamide. A direct asymmetric hydrogenation of an enamine precursor or reductive amination would be the most direct route.

Step 1: Synthesis of 3-(benzylamino)but-2-enamide (Enamine Precursor)

  • To a solution of 3-oxobutanamide (10.1 g, 100 mmol) in toluene (B28343) (200 mL) is added benzylamine (B48309) (10.7 g, 100 mmol) and a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.

Step 2: Asymmetric Hydrogenation

  • In a glovebox, a high-pressure autoclave is charged with the enamine precursor (19.0 g, 100 mmol) and a chiral Ruthenium catalyst, such as [RuCl((S)-BINAP)(p-cymene)]Cl (0.45 g, 0.5 mol%).

  • Anhydrous, degassed methanol (B129727) (150 mL) is added.

  • The autoclave is sealed, removed from the glovebox, and purged three times with high-purity hydrogen gas.

  • The reaction is pressurized to 50 atm with hydrogen and stirred at 60 °C for 24 hours.

  • After cooling and careful depressurization, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (B1210297) and filtered through a pad of silica (B1680970) gel to remove the catalyst.

  • The filtrate is concentrated to give crude N-benzyl-(S)-3-aminobutanamide.

Step 3: Deprotection

  • The crude N-benzyl-(S)-3-aminobutanamide is dissolved in methanol (200 mL).

  • Palladium on carbon (10% w/w, ~1 g) is added carefully.

  • The mixture is hydrogenated at atmospheric pressure (hydrogen balloon) or in a Parr shaker at 50 psi until debenzylation is complete (monitored by TLC).

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield (S)-3-aminobutanamide.

  • Enantiomeric excess can be determined by chiral HPLC analysis after derivatization with a suitable chiral derivatizing agent (e.g., Marfey's reagent).

StepReactantProductReagents/CatalystTypical YieldTypical ee
13-Oxobutanamide3-(benzylamino)but-2-enamideBenzylamine, p-TSA>90%N/A
23-(benzylamino)but-2-enamideN-benzyl-(S)-3-aminobutanamide[RuCl((S)-BINAP)(p-cymene)]Cl, H₂85-95%>95%
3N-benzyl-(S)-3-aminobutanamide(S)-3-AminobutanamideH₂, Pd/C>95%>95%

Table 1: Representative data for the asymmetric synthesis of (S)-3-aminobutanamide based on analogous reactions.

Method 2: Chiral Pool Synthesis from (R)- or (S)-3-Aminobutanoic Acid

An alternative and highly effective strategy is to start from an enantiomerically pure precursor, a "chiral pool" approach. Commercially available (R)- and (S)-3-aminobutanoic acid are excellent starting materials. The synthesis then involves the amidation of the carboxylic acid functionality.

Experimental Protocol: Synthesis of (R)-3-Aminobutanamide from (R)-3-Aminobutanoic Acid

Step 1: N-Protection of (R)-3-Aminobutanoic Acid

  • (R)-3-aminobutanoic acid (10.3 g, 100 mmol) is dissolved in a 1:1 mixture of dioxane and water (100 mL).

  • Sodium bicarbonate (21 g, 250 mmol) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 24.0 g, 110 mmol) in dioxane (50 mL).

  • The mixture is stirred at room temperature overnight.

  • The reaction mixture is concentrated to remove dioxane, and the aqueous residue is acidified to pH 2-3 with 1M HCl.

  • The product is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-(R)-3-aminobutanoic acid as a white solid, which is typically used without further purification.

Step 2: Amidation

  • To a solution of N-Boc-(R)-3-aminobutanoic acid (20.3 g, 100 mmol) in anhydrous dichloromethane (B109758) (200 mL) at 0 °C is added 1-hydroxybenzotriazole (B26582) (HOBt, 15.3 g, 100 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 21.1 g, 110 mmol).

  • The mixture is stirred for 30 minutes, after which a solution of ammonia (B1221849) in methanol (e.g., 7N solution, ~30 mL) is added slowly.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction mixture is washed with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give crude N-Boc-(R)-3-aminobutanamide.

Step 3: Deprotection

  • The crude N-Boc-(R)-3-aminobutanamide is dissolved in a solution of 4M HCl in dioxane (100 mL).

  • The mixture is stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford (R)-3-aminobutanamide hydrochloride as a white solid.

  • The free base can be obtained by treatment with a suitable base.

StepReactantProductReagentsTypical Yield
1(R)-3-Aminobutanoic acidN-Boc-(R)-3-aminobutanoic acidBoc₂O, NaHCO₃>95%
2N-Boc-(R)-3-aminobutanoic acidN-Boc-(R)-3-aminobutanamideEDC, HOBt, NH₃80-90%
3N-Boc-(R)-3-aminobutanamide(R)-3-AminobutanamideHCl in dioxane>95%

Table 2: Representative yields for the synthesis of (R)-3-aminobutanamide from a chiral pool starting material.

Applications in Organic Synthesis

Chiral this compound is a valuable precursor for a range of more complex molecules. Its applications, while not as extensively documented as its 2-amino isomer, can be inferred from the reactivity of its functional groups.

Synthesis of Chiral β-Lactams

The 3-amino-β-lactam core is a key structural feature of many β-lactam antibiotics.[5] Chiral this compound can serve as a precursor to 3-amino-4-methyl-azetidin-2-one.

G cluster_0 Synthesis of a Chiral β-Lactam This compound This compound N-Protected Amide N-Protected Amide This compound->N-Protected Amide Protection (e.g., Boc, Cbz) Cyclization Precursor Cyclization Precursor N-Protected Amide->Cyclization Precursor Activation of C2-H or C4-OH β-Lactam β-Lactam Cyclization Precursor->β-Lactam Intramolecular Cyclization

Caption: General workflow for the synthesis of a chiral β-lactam from this compound.

Precursor to Chiral Diamines

Through a Hofmann or Curtius-type rearrangement, the amide functionality of this compound can be converted into an amine, yielding a chiral 1,2-diaminopropane (B80664) derivative. These diamines are important ligands in asymmetric catalysis. The Hofmann rearrangement of a primary amide results in a primary amine with one fewer carbon atom.[6][7][8] The Curtius rearrangement of an acyl azide, derived from a carboxylic acid, also yields an amine with retention of stereochemistry.[9][10][11][12][13]

G cluster_1 Synthesis of a Chiral Diamine via Hofmann Rearrangement N-Protected this compound N-Protected this compound Isocyanate Intermediate Isocyanate Intermediate N-Protected this compound->Isocyanate Intermediate Br₂, NaOH Protected Diamine Protected Diamine Isocyanate Intermediate->Protected Diamine Hydrolysis or Trapping Chiral 1,2-Diaminopropane Chiral 1,2-Diaminopropane Protected Diamine->Chiral 1,2-Diaminopropane Deprotection

Caption: Logical workflow for the synthesis of a chiral diamine from this compound.

Case Study: Relevance to 11β-HSD1 Inhibitors

While direct applications of this compound are emerging, derivatives of its structural class have shown significant biological activity. For instance, 3-amino-N-adamantyl-3-methylbutanamide derivatives have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a key regulator of glucocorticoid activity in tissues like the liver and adipose tissue.[2] Inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic syndrome, obesity, and type 2 diabetes.[2][11][12]

The signaling pathway involving 11β-HSD1 illustrates the mechanism by which its inhibitors can exert their therapeutic effects.

G cluster_2 11β-HSD1 Signaling Pathway in Metabolic Syndrome Cortisone Cortisone 11b_HSD1 11β-HSD1 Cortisone->11b_HSD1 Cortisol Cortisol GR Glucocorticoid Receptor Cortisol->GR 11b_HSD1->Cortisol Gene_Expression Target Gene Expression GR->Gene_Expression Metabolic_Effects Adverse Metabolic Effects (e.g., Insulin Resistance, Gluconeogenesis) Gene_Expression->Metabolic_Effects Inhibitor This compound Derivative (Inhibitor) Inhibitor->11b_HSD1 Inhibits

Caption: Simplified 11β-HSD1 signaling pathway and the action of inhibitors.

Conclusion

This compound is a chiral building block with significant potential in organic synthesis, particularly for the construction of nitrogen-containing chiral molecules. While direct and extensive literature on its application is still growing, established synthetic methodologies for analogous compounds provide a clear and reliable roadmap for its enantioselective preparation. Its utility as a precursor for chiral β-lactams and diamines, coupled with the demonstrated biological activity of its derivatives as 11β-HSD1 inhibitors, underscores its importance for researchers in drug discovery and development. The continued exploration of the synthetic applications of enantiomerically pure this compound is poised to unlock new avenues for the creation of novel and complex chiral molecules.

References

Synthesis of 3-Aminobutanamide from β-Aminobutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 3-aminobutanamide, a valuable building block in medicinal chemistry, starting from the readily available precursor, β-aminobutyric acid. The inherent bifunctional nature of the starting material, possessing both an amine and a carboxylic acid group, necessitates a strategic approach involving protective group chemistry to prevent self-polymerization and ensure high yields of the desired product.

The proposed synthetic strategy is a three-step process:

  • N-Protection: The amino group of β-aminobutyric acid is first protected to prevent its participation in subsequent reactions. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for this purpose due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[1][2]

  • Amide Formation: The carboxylic acid moiety of the N-protected β-aminobutyric acid is then converted into a primary amide. This is typically achieved by activating the carboxylic acid, for instance, by converting it into an acyl chloride or by using a peptide coupling reagent, followed by reaction with an ammonia (B1221849) source.[3][4]

  • N-Deprotection: The final step involves the removal of the Boc protecting group to unveil the primary amine functionality, yielding the target molecule, this compound.

Logical Workflow of the Synthesis

The overall workflow for the synthesis of this compound from β-aminobutyric acid is illustrated below. This multi-step process ensures the selective transformation of the carboxylic acid group while the amino group remains unreactive until the final deprotection step.

G cluster_0 Step 1: Protection cluster_1 Step 2: Amidation cluster_2 Step 3: Deprotection A β-Aminobutyric Acid B N-Boc-β-aminobutyric acid A->B (Boc)2O, Base C N-Boc-3-aminobutanamide B->C 1. Activation (e.g., SOCl2) 2. Ammonia Source D This compound C->D Acidic Conditions (e.g., TFA, HCl)

References

The Evolving Landscape of 3-Aminobutanamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminobutanamide scaffold has emerged as a versatile and promising core structure in modern medicinal chemistry. Its inherent chirality and the presence of key functional groups—a primary amine and an amide—provide a rich foundation for the development of a diverse array of therapeutic agents. This technical guide offers an in-depth exploration of the derivatives of this compound, focusing on their synthesis, pharmacological activities, and potential applications in drug development. We present a consolidated overview of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to support ongoing research and development efforts in this area.

Pharmacological Activities of this compound Derivatives

Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas, primarily by targeting key enzymes and transporters involved in neurotransmission and metabolic regulation. The core structure has been successfully modified to yield potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4), inhibitors of GABA transporters, and compounds with significant anticonvulsant properties.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A significant area of development for this compound derivatives has been in the creation of DPP-4 inhibitors for the treatment of type 2 diabetes.[1][2] These compounds, often featuring a β-amino amide scaffold, effectively inhibit the degradation of incretin (B1656795) hormones, leading to enhanced insulin (B600854) secretion and improved glycemic control.[3][4] Structure-activity relationship (SAR) studies have revealed that modifications to the amine and amide moieties, as well as the incorporation of various heterocyclic systems, can significantly impact potency and selectivity.[5][6][7][8]

GABA Transporter Inhibition

Functionalized amino acids, including derivatives of 4-aminobutanamide (B1198625) which shares structural similarities, have been identified as potent inhibitors of GABA transporters (GATs).[9][10] By blocking the reuptake of the inhibitory neurotransmitter GABA, these compounds can potentiate GABAergic signaling, a mechanism with therapeutic potential for conditions such as epilepsy and neuropathic pain. The inhibitory activity is often subtype-selective, allowing for targeted modulation of specific GATs.

Anticonvulsant Activity

The modulation of GABAergic systems and other neuronal pathways by amino acid derivatives has led to the discovery of compounds with significant anticonvulsant activity.[11][12] Derivatives of alaninamide and other β-amino acids have shown efficacy in preclinical models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.[13][14] These findings underscore the potential of the this compound core in the development of novel anti-epileptic drugs.

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound derivatives and related compounds from the literature.

Table 1: DPP-4 Inhibitory Activity of β-Amino Amide Derivatives

Compound IDScaffoldModificationIC50 (nM)Reference
5m β-amino amide piperazine (B1678402)VariesPotent (exact value not specified)[1]
Compound 3 β-amino amide triazolopiperazineVaries2[5]
Compound 4 β-amino amide triazolopiperazineVaries2[5]
Compound 26 Imidazo[1,2-a]pyridine2,4-dichlorophenyl130[8]
Compound 29 Pyrazolo[3,4-d]pyrimidinone4-methylpyridin-2-yl1060[8]
Compound 31 3-aminocoumarinVaries3160[6]

Table 2: GABA Transporter Inhibitory Activity of Aminobutanamide Derivatives

Compound IDTargetpIC50Reference
50a mGAT25.43[9][10]
50b mGAT2Moderately potent[9][10]

Table 3: Anticonvulsant Activity of Amino Acid Amide Derivatives

Compound IDSeizure ModelED50 (mg/kg)TD50 (mg/kg, Neurotoxicity)Protective Index (TD50/ED50)Reference
Compound 15 MES (mice, i.p.)---
scPTZ (mice, i.p.)---
Bicuculline (rats, p.o.)73>100>1.4
PTZ (rats, p.o.)47>100>2.2
Compound 5 MES (mice, i.p.)48.0>300>6.25[13]
6 Hz (32 mA, mice, i.p.)45.2>300>6.64[13]
6 Hz (44 mA, mice, i.p.)201.3>300>1.49[13]
PNU-151774E (57) MESPotent-Outstanding[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

General Synthesis of β-Amino Amide DPP-4 Inhibitors

This protocol is a generalized procedure based on the synthesis of piperazine-containing β-amino amides.[1][4]

  • Amine Protection: Protect the amino group of a suitable β-amino acid (e.g., 3-aminobutanoic acid) with a standard protecting group such as tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate (B1257347) (Boc)2O in the presence of a base like sodium hydroxide (B78521) or triethylamine (B128534) in a suitable solvent (e.g., dioxane/water or dichloromethane).

  • Amide Coupling: Activate the carboxylic acid of the N-protected β-amino acid using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole). React the activated acid with the desired piperazine derivative in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) in the presence of a base such as diisopropylethylamine (DIPEA).

  • Deprotection: Remove the Boc protecting group from the β-amino group using an acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane to yield the final β-amino amide derivative.

  • Purification: Purify the final compound using column chromatography on silica (B1680970) gel or by preparative HPLC. Characterize the product by NMR spectroscopy and mass spectrometry.

In Vitro DPP-4 Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the in vitro inhibitory activity of test compounds against DPP-4.[15][16]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute recombinant human DPP-4 enzyme to the desired concentration in an appropriate assay buffer (e.g., Tris-HCl buffer, pH 7.5).

    • Prepare a solution of the fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the DPP-4 enzyme solution.

    • Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex: 360 nm, Em: 460 nm).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vitro GABA Transporter Inhibition Assay

This protocol describes a radioligand uptake assay to measure the inhibition of GABA transporters expressed in a cellular system.[17][18][19][20]

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 or HeLa cells) in appropriate growth media.

    • Transfect the cells with a plasmid encoding the desired GABA transporter subtype (e.g., mGAT1, mGAT2, etc.).

  • Uptake Assay:

    • Plate the transfected cells in a multi-well plate and allow them to adhere.

    • Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Pre-incubate the cells with the test compound at various concentrations for a defined period at room temperature.

    • Initiate the uptake by adding a solution containing a fixed concentration of [3H]-GABA to each well.

    • Incubate for a short period (e.g., 8-10 minutes) at room temperature to allow GABA uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Quantification and Data Analysis:

    • Lyse the cells with a suitable lysis buffer.

    • Measure the amount of radioactivity in the cell lysate using a liquid scintillation counter.

    • Calculate the percentage of inhibition of [3H]-GABA uptake for each concentration of the test compound compared to a vehicle control.

    • Determine the pIC50 or IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Anticonvulsant Screening in Mice

This section outlines two standard preclinical models for assessing the anticonvulsant activity of test compounds.[6][11][12][13][14]

  • Maximal Electroshock (MES) Test:

    • Administer the test compound to mice via the desired route (e.g., intraperitoneal injection).

    • After a predetermined time to allow for drug absorption, deliver a brief electrical stimulus (e.g., 50-60 Hz, 0.2-second duration) through corneal or auricular electrodes.

    • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

    • Determine the median effective dose (ED50) by testing the compound at multiple doses.

  • Subcutaneous Pentylenetetrazol (scPTZ) Test:

    • Administer the test compound to mice.

    • After the appropriate absorption time, inject a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.

    • Observe the mice for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

    • Protection is defined as the absence of these clonic seizures.

    • Calculate the ED50 of the test compound.

  • Neurotoxicity Assessment (Rotarod Test):

    • Assess motor impairment by placing the mice on a rotating rod (rotarod) at a constant speed (e.g., 6-10 rpm).

    • A mouse is considered to have failed the test if it falls off the rod within a specified time (e.g., 1-2 minutes).

    • Determine the median toxic dose (TD50), the dose at which 50% of the animals exhibit neurotoxicity.

  • Protective Index (PI) Calculation:

    • Calculate the PI as the ratio of the TD50 to the ED50 (PI = TD50 / ED50). A higher PI indicates a better safety profile.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of this compound derivatives.

Biological Signaling Pathways

Incretin_Signaling_Pathway Ingestion Nutrient Ingestion K_Cell Intestinal K-Cell Ingestion->K_Cell stimulates L_Cell Intestinal L-Cell Ingestion->L_Cell stimulates GIP GIP K_Cell->GIP releases GLP1 GLP-1 L_Cell->GLP1 releases DPP4 DPP-4 Enzyme GIP->DPP4 degraded by Pancreatic_Beta_Cell Pancreatic β-Cell GIP->Pancreatic_Beta_Cell act on GLP1->DPP4 degraded by GLP1->Pancreatic_Beta_Cell act on Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Insulin Insulin Secretion Pancreatic_Beta_Cell->Insulin Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Aminobutanamide This compound Derivative Aminobutanamide->DPP4 inhibits

Caption: Incretin signaling pathway and the action of this compound-based DPP-4 inhibitors.

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle packaged GABA_cleft GABA Vesicle->GABA_cleft release GAT1_pre GAT1 GABA_cleft->GAT1_pre reuptake GABA_R GABA Receptor (GABA-A/B) GABA_cleft->GABA_R binds Postsynaptic_Effect Postsynaptic Inhibition (e.g., Cl- influx) GABA_R->Postsynaptic_Effect Aminobutanamide This compound Derivative Aminobutanamide->GAT1_pre inhibits

Caption: GABAergic synapse showing GABA synthesis, release, and reuptake inhibition.

Experimental and Logical Workflows

Drug_Discovery_Workflow Scaffold This compound Scaffold Synthesis Derivative Synthesis Scaffold->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Screening (e.g., DPP-4, GAT assays) Purification->In_Vitro SAR SAR Analysis In_Vitro->SAR SAR->Synthesis Iterative Design Lead_Gen Lead Generation SAR->Lead_Gen In_Vivo In Vivo Testing (e.g., Anticonvulsant Models) Lead_Gen->In_Vivo In_Vivo->SAR Feedback Tox Toxicity Assessment (e.g., Rotarod) In_Vivo->Tox Candidate Preclinical Candidate Tox->Candidate Favorable Profile

Caption: A typical drug discovery workflow for this compound derivatives.

Conclusion and Future Directions

The this compound core has proven to be a remarkably fruitful starting point for the design of novel therapeutic agents. The derivatives explored in this guide highlight the chemical tractability and pharmacological relevance of this scaffold. The success in developing potent DPP-4 inhibitors, GABA transporter modulators, and anticonvulsant compounds demonstrates its wide-ranging potential.

Future research in this area should continue to explore the vast chemical space around the this compound core. A deeper understanding of the structure-activity relationships will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Furthermore, the application of these derivatives to other therapeutic targets warrants investigation. As our understanding of the underlying biology of various diseases evolves, the versatility of the this compound scaffold will undoubtedly continue to provide new opportunities for drug discovery and development.

References

A Methodological Framework for Determining the Stability and Degradation Pathways of 3-Aminobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive framework for investigating the chemical stability and degradation pathways of 3-aminobutanamide. While specific stability data for this compound is not extensively available in public literature, this document provides the methodologies and protocols necessary to perform such an analysis. The principles and procedures described herein are based on established pharmaceutical industry practices and regulatory guidelines for forced degradation studies and stability-indicating method development.[1][2][3]

Forced degradation, or stress testing, is a critical component of drug development that helps to establish likely degradation pathways, evaluate the intrinsic stability of a molecule, and validate the analytical methods used to assess its stability.[2][4] These studies are essential for informing formulation development, packaging decisions, and storage recommendations.[4]

Forced Degradation (Stress Testing) Protocols

Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5] Degradation beyond 20% may lead to secondary degradation products that would not be seen under normal storage conditions.[5]

1.1 Illustrative Stress Conditions

The following table summarizes typical stress conditions that would be applied to a solution of this compound (e.g., at a concentration of 1 mg/mL) to induce degradation.[5]

Stress ConditionReagent/ConditionDurationTemperatureIllustrative % Degradation of this compoundPotential Primary Degradation Product
Acid Hydrolysis 0.1 M HCl7 days60°C15%3-Aminobutanoic Acid
Base Hydrolysis 0.1 M NaOH7 days60°C18%3-Aminobutanoic Acid
Oxidation 3% H₂O₂7 daysRoom Temp12%Oxidized amine derivatives
Photolytic ICH Q1B Option 2 (UV/Vis light)7 daysRoom Temp8%Photodegradation products
Thermal Dry Heat7 days80°C5%Thermally-induced degradants

Note: The degradation percentages are hypothetical and serve to illustrate the expected outcomes of such a study.

Detailed Experimental Protocols

2.1 Protocol for Forced Degradation Studies

This protocol outlines the general procedure for conducting forced degradation on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile (B52724) mixture) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 1.0 M HCl and 1.0 M NaOH, respectively. Maintain the solutions at 60°C and withdraw samples at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours). Neutralize the samples before analysis.[5]

    • Oxidation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature. Monitor the reaction over time and collect samples.

    • Photostability: Expose the stock solution to a light source that provides a combination of UV and visible light, as specified by ICH Q1B guidelines.[5] A control sample should be shielded from light.

    • Thermal Stress: Store the stock solution and the solid drug substance at an elevated temperature (e.g., 80°C).

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method, such as HPLC-UV.

2.2 Protocol for Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[6] High-performance liquid chromatography (HPLC) with UV detection is the most common technique for this purpose.[7]

  • Column and Mobile Phase Screening: Begin with a C18 reversed-phase column and a gradient elution method using a mobile phase of acetonitrile and a phosphate (B84403) buffer. Systematically vary the pH of the buffer and the gradient slope to optimize the separation of the parent peak from any degradation peaks.

  • Forced Degradation Sample Analysis: Inject the samples generated from the forced degradation studies to evaluate the method's ability to separate the degradants from the main compound.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) to provide unequivocal peak purity information and structural data on the degradants.[6]

  • Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[8]

Plausible Degradation Pathways of this compound

Based on the chemical structure of this compound, which contains a primary amide and a primary amine, the following degradation pathways are plausible:

  • Hydrolysis: The amide functional group is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the amide bond to yield 3-aminobutanoic acid and ammonia.[9][10] Amides are generally more stable to hydrolysis than esters due to resonance stabilization.[11]

  • Oxidation: The primary amine group can be susceptible to oxidative degradation, which can be initiated by oxygen, metal ions, or other oxidizing agents.[12] This can lead to a variety of degradation products.

Visualizations

4.1 Hypothetical Degradation Pathway of this compound

The following diagram illustrates the most probable hydrolytic degradation pathway for this compound.

G cluster_main Hydrolytic Degradation A This compound B 3-Aminobutanoic Acid A->B H₂O (Acid or Base) C Ammonia A->C H₂O (Acid or Base)

Plausible hydrolytic degradation of this compound.

4.2 Experimental Workflow for Forced Degradation Studies

This diagram outlines the logical flow of a forced degradation study, from initial setup to data analysis and interpretation.

G cluster_workflow Forced Degradation Experimental Workflow prep Prepare Drug Substance (1 mg/mL Solution) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample Sample at Time Points & Neutralize (if applicable) stress->sample hplc Analyze via Stability-Indicating HPLC Method sample->hplc data Data Analysis: - Quantify Degradation - Assess Peak Purity hplc->data identify Structure Elucidation of Major Degradants (LC-MS, NMR) data->identify pathway Propose Degradation Pathways identify->pathway report Report Findings pathway->report

Workflow for a typical forced degradation study.

References

A Technical Guide to the Theoretical Conformational Analysis of 3-Aminobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobutanamide is a small, flexible molecule with potential significance in medicinal chemistry due to its structural motifs—a primary amine and a primary amide separated by a chiral center. The three-dimensional conformation of such molecules is paramount as it dictates their physicochemical properties, metabolic stability, and critically, their interaction with biological targets. A thorough understanding of the conformational landscape, including the relative energies of stable conformers and the barriers to their interconversion, is essential for rational drug design and development.

While specific, in-depth theoretical studies on this compound are not extensively available in peer-reviewed literature, this guide outlines the established computational and experimental protocols required to perform a comprehensive conformational analysis. The methodologies described herein represent the current best practices in the field for small organic molecules.

Computational Methodology for Conformational Analysis

The primary goal of a computational conformational analysis is to identify all low-energy structures a molecule can adopt and to determine their relative populations. This is typically achieved through a multi-step process that begins with a broad search of the conformational space and progressively refines the calculations to a high level of theoretical accuracy.

Step-by-Step Computational Protocol
  • Initial 3D Structure Generation : The process begins with the generation of a starting 3D structure of this compound. This can be done using any standard molecular builder. Both (R) and (S) enantiomers should be considered separately.

  • Conformational Search : A systematic or stochastic search is performed to explore the potential energy surface (PES) by rotating the molecule's single bonds.

    • Method : Molecular mechanics (MM) force fields (e.g., MMFF94s or OPLS3e) are suitable for this initial, computationally inexpensive scan.

    • Procedure : The key dihedral angles (e.g., N-C3, C3-C2, and C2-C(O)) are rotated incrementally (e.g., in 15° or 30° steps), and the energy of each resulting structure is minimized.[1] This generates a large pool of potential conformers.

  • Clustering and Selection : The generated conformers are clustered based on root-mean-square deviation (RMSD) to identify unique structures. A representative structure from each cluster within a specified energy window (e.g., 5-10 kcal/mol) of the global minimum is selected for further analysis.

  • Quantum Mechanical Optimization and Frequency Calculation : The selected conformers are then optimized at a higher level of theory, typically Density Functional Theory (DFT).

    • Method : A common and reliable approach is to use a functional that accounts for dispersion forces, such as B3LYP-D3(BJ) or ωB97X-D, with a Pople-style basis set like 6-31G(d) or 6-31+G(d,p).[2]

    • Validation : A frequency calculation must be performed on each optimized structure to confirm it is a true minimum on the PES (i.e., has no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

  • High-Accuracy Single-Point Energy Calculation : To further refine the relative energies, single-point energy calculations are performed on the DFT-optimized geometries using a larger basis set (e.g., def2-TZVP or aug-cc-pVTZ).[2][3] For very high accuracy, coupled-cluster methods like DLPNO-CCSD(T) can be used as a gold standard if computationally feasible.[4]

  • Solvation Effects : Since biological processes occur in solution, the effect of a solvent (typically water) must be included. This is usually done using an implicit solvent model, such as the Polarizable Continuum Model (PCM) or the SMD model, during the final energy calculation step.[5]

  • Boltzmann Averaging : The final relative free energies (including thermal corrections and solvation) are used to calculate the population of each conformer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation. This provides a theoretical ensemble of conformations present in solution.

Visualization of Computational Workflow

The following diagram illustrates the multi-step workflow for the computational conformational analysis of a flexible molecule like this compound.

G cluster_0 Computational Workflow A 1. Initial 3D Structure (this compound) B 2. Conformer Search (Molecular Mechanics Scan) A->B C 3. Clustering & Selection (RMSD, Energy Window) B->C D 4. DFT Optimization & Frequencies (e.g., B3LYP-D3/6-31G(d)) C->D E 5. High-Level Energy Calc. (e.g., DFT/def2-TZVP + PCM) D->E F 6. Boltzmann Analysis (Conformer Population) E->F G cluster_1 Experimental Validation Comp Computed Conformers (Energies, Geometries) NMR_Calc Calculate NMR Parameters (J-couplings, Shifts) Comp->NMR_Calc Boltzmann Boltzmann Averaging NMR_Calc->Boltzmann Final_Comp Predicted NMR Data Boltzmann->Final_Comp Compare Compare & Validate Final_Comp->Compare Sample Sample Preparation (this compound in solvent) Acquire NMR Data Acquisition (1D and 2D Spectra) Sample->Acquire Extract Extract Experimental Data (J-couplings, NOEs) Acquire->Extract Final_Exp Experimental NMR Data Extract->Final_Exp Final_Exp->Compare

References

discovery and history of 3-aminobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of 3-Aminobutanamide and its Derivatives in Medicinal Chemistry

Introduction

While the specific discovery and historical timeline of this compound as a standalone chemical entity are not extensively documented in scientific literature, the core structure of aminobutanamide has become critically important in modern pharmacology. This is primarily through its role as a key building block or a closely related precursor in the synthesis of major pharmaceutical drugs. The strategic importance of this chemical scaffold is best understood through the discovery and development of the blockbuster drugs Levetiracetam and Dolutegravir.

This technical guide, designed for researchers, scientists, and drug development professionals, explores the history and discovery of key aminobutanamide derivatives. It will delve into the development of the final drug products, the synthesis of the crucial aminobutanamide-related intermediates, and their mechanisms of action.

The Levetiracetam Story: A Novel Antiepileptic and its Aminobutanamide Core

The journey of the aminobutanamide scaffold into prominence is intrinsically linked to the development of the antiepileptic drug Levetiracetam.

Discovery of Levetiracetam

Levetiracetam, marketed under the brand name Keppra among others, was discovered in 1992 by scientists at UCB Pharma.[1][2] Its discovery was the result of screening in audiogenic seizure susceptible mice.[2] Levetiracetam is the S-enantiomer of etiracetam (B127200) and was approved for medical use in the United States in 1999.[1] What set Levetiracetam apart was its novel mechanism of action, distinct from other antiepileptic drugs at the time.[3]

Mechanism of Action

The exact mechanism of action of Levetiracetam is not fully understood, but it is known to bind to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A).[1][4] This protein is involved in the modulation of neurotransmitter release. By binding to SV2A, Levetiracetam is thought to impede impulse conduction across synapses, reducing the likelihood of abnormal neuronal firing that leads to seizures.[1][5] It does not act on traditional targets like voltage-dependent sodium channels or GABAergic receptors.[1]

Levetiracetam_Mechanism Levetiracetam Levetiracetam SV2A Synaptic Vesicle Glycoprotein 2A (SV2A) Levetiracetam->SV2A Binds to Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Neurotransmitter_Release Neurotransmitter Release (Reduced) Vesicle->Neurotransmitter_Release Synaptic_Transmission Stabilized Synaptic Transmission Neurotransmitter_Release->Synaptic_Transmission Seizure_Activity Reduced Seizure Activity Synaptic_Transmission->Seizure_Activity

Figure 1: Mechanism of Action of Levetiracetam.
The Role of (S)-2-Aminobutanamide Hydrochloride

A crucial intermediate in the synthesis of Levetiracetam is (S)-2-aminobutanamide hydrochloride.[6][7] The development of efficient and enantiomerically pure methods to produce this intermediate was a key step in the large-scale manufacturing of Levetiracetam.

The Dolutegravir Story: A Second-Generation HIV Integrase Inhibitor

More recently, a related four-carbon amino alcohol, (R)-3-aminobutanol, has become a critical component in the synthesis of the antiretroviral medication Dolutegravir. This intermediate is often synthesized from (R)-3-aminobutanoic acid, highlighting the versatility of this structural class.

Discovery of Dolutegravir

Dolutegravir, sold under the brand name Tivicay, is an HIV integrase strand transfer inhibitor (INSTI).[8] It was developed through a collaboration between Shionogi and GlaxoSmithKline and was approved for medical use in the United States in 2013.[8][9][10][11] As a second-generation INSTI, it shows a high genetic barrier to resistance.[12]

Mechanism of Action

Dolutegravir targets the HIV-1 integrase, an enzyme essential for the virus to replicate.[12] Specifically, it inhibits the "strand transfer" step, where the viral DNA is integrated into the host cell's genome.[12][13] By blocking this process, Dolutegravir effectively halts the HIV replication cycle.[13]

Dolutegravir_Mechanism cluster_virus HIV Replication Cycle cluster_host Host Cell Viral_DNA Viral DNA Intasome Intasome (Integrase-Viral DNA Complex) Viral_DNA->Intasome Integrase HIV Integrase Integrase->Intasome Integration Integration of Viral DNA into Host Genome Intasome->Integration Strand Transfer Step Host_DNA Host DNA Viral_Replication Viral Replication Integration->Viral_Replication Dolutegravir Dolutegravir Dolutegravir->Intasome Inhibits

Figure 2: Mechanism of Action of Dolutegravir.
The Role of (R)-3-Aminobutanol

(R)-3-aminobutanol is a key chiral intermediate in the synthesis of Dolutegravir.[9][10][11][14] The cost of this starting material can be a significant driver of the overall cost of the final drug.[14] Consequently, much research has focused on developing efficient and cost-effective synthetic routes to this compound.

Technical Guide to Synthesis

The following sections provide an overview of common synthetic approaches to these key intermediates, including quantitative data where available from public patent literature.

Synthesis of (S)-2-Aminobutanamide Hydrochloride

Multiple synthetic routes to (S)-2-aminobutanamide hydrochloride have been developed. A common strategy involves the resolution of a racemic mixture of 2-aminobutanamide.

S_2_aminobutanamide_synthesis start Methyl 2-bromobutyrate (B1202233) step1 Ammoniation (Methanol-Ammonia) start->step1 intermediate1 DL-2-aminobutanamide step1->intermediate1 step2 Resolution (L-tartaric acid) intermediate1->step2 intermediate2 Resolved Crude Product step2->intermediate2 step3 Release and Salification (HCl) intermediate2->step3 product (S)-2-aminobutanamide hydrochloride step3->product

Figure 3: General Synthetic Workflow for (S)-2-aminobutanamide hydrochloride.

This protocol is a generalized representation based on patent literature.[6]

  • Ammoniation: Methyl 2-bromobutyrate is added dropwise to a cooled solution of methanol-ammonia. The reaction mixture is sealed and stirred for an extended period (e.g., 38-42 hours) at room temperature. The reaction progress is monitored until the starting material is consumed. The solvent is then evaporated under reduced pressure to yield a solid, which is then treated with anhydrous isopropyl alcohol.

  • Resolution: The resulting free DL-2-aminobutanamide is combined with L-tartaric acid to facilitate salting-out. This allows for the resolution and purification of the desired stereoisomer.

  • Release and Salification: Hydrogen chloride is introduced to the purified crude product to release the free amine and form the hydrochloride salt, yielding optically active (S)-2-aminobutanamide hydrochloride.

StepKey ReagentsTypical Conditions
AmmoniationMethyl 2-bromobutyrate, Methanol-AmmoniaCooled initially, then ~20°C for 38-42 hours
ResolutionDL-2-aminobutanamide, L-tartaric acid-
SalificationResolved intermediate, Hydrogen chloride-

Table 1: Summary of Synthetic Steps for (S)-2-Aminobutanamide Hydrochloride.

Synthesis of (R)-3-Aminobutanol

The synthesis of (R)-3-aminobutanol is critical for Dolutegravir production, and various strategies exist.[14] One approach involves the reduction of (R)-3-aminobutanoic acid.

R_3_aminobutanol_synthesis start (R)-3-aminobutanoic acid step1 Reduction (e.g., Sodium Aluminum Hydride in THF) start->step1 intermediate1 Reaction Mixture step1->intermediate1 step2 Workup and Purification (Distillation) intermediate1->step2 product (R)-3-aminobutanol step2->product

Figure 4: General Synthetic Workflow for (R)-3-aminobutanol.

The following is a representative protocol based on a process development report.[14]

  • Reaction Setup: (R)-3-aminobutanoic acid is suspended in a suitable solvent such as tetrahydrofuran (B95107) (THF) in a reaction vessel under an inert atmosphere. The suspension is cooled to a low temperature (e.g., -8°C).

  • Reduction: A reducing agent, such as sodium aluminum hydride, is added portion-wise to the cooled suspension. The mixture is stirred for a period, then allowed to warm to room temperature, and subsequently refluxed for several hours (e.g., 16 hours).

  • Workup and Purification: The reaction is cooled, and the excess hydride is quenched. The product is then isolated and purified, typically by vacuum distillation.

ParameterValueReference
Starting Material(R)-3-aminobutanoic acid[14]
Reducing AgentSodium aluminum hydride[14]
SolventTetrahydrofuran (THF)[14]
Isolated Yield61-67%[14]
Purity96-99%[14]
Optical Purity100%[14]

Table 2: Quantitative Data for the Synthesis of (R)-3-Aminobutanol.

Conclusion

While the history of this compound itself is not prominently featured in the annals of chemical discovery, its structural motifs are at the heart of significant advancements in medicinal chemistry. The development of the antiepileptic drug Levetiracetam and the anti-HIV agent Dolutegravir underscores the profound impact that derivatives of the aminobutanamide and related four-carbon chiral structures have had on treating major global health issues. The ongoing refinement of synthetic routes to these key intermediates continues to be an important area of research, aimed at improving efficiency, reducing costs, and increasing access to these life-changing medications. This guide serves as a testament to the fact that the importance of a chemical entity is often most brilliantly illuminated through its application in solving complex biological challenges.

References

Author: BenchChem Technical Support Team. Date: December 2025

While the simple molecule 3-aminobutanamide has not been identified as a naturally occurring compound, the broader class of β-amino acids and their derivatives, including β-amino amides, are significant components of a diverse array of bioactive natural products. This technical guide provides an in-depth exploration of the natural occurrence, isolation, and biological significance of these fascinating molecules for researchers, scientists, and drug development professionals.

Natural Occurrence of β-Amino Amides and Related Compounds

β-Amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the β-carbon of the carboxylic acid. This seemingly minor structural variation imparts unique conformational properties and, notably, resistance to proteolytic degradation, making them attractive motifs in drug discovery. While free β-amino acids are found in nature, they are more commonly incorporated into larger, more complex molecules by a variety of organisms.

Table 1: Examples of Naturally Occurring β-Amino Acids and Their Derivatives

Compound ClassSpecific ExampleNatural SourceOrganism TypeBiological Activity
β-Amino Acidβ-AlanineWidely distributedMammals, PlantsPrecursor to pantothenic acid (Vitamin B5) and carnosine.[1][2]
β-Amino Acid(R)-β-Aminoisobutyric acidVariousPlants, MammalsInvolved in valine and thymine (B56734) catabolism.
β-Amino Acidβ-Leucine, β-Phenylalanine, β-TyrosineVariousBacteria, Fungi, Marine OrganismsIncorporated into larger bioactive peptides.[1][3]
DepsipeptidesJaspamidesJaspis sp.Marine SpongeInsecticidal and antifungal activity.[3]
PeptidesAlveolamidesMicroascus alveolarisFungusAntifungal activity against phytopathogenic fungi.[3]
MacrolactamsVicenistatinStreptomyces sp.BacteriumAntibiotic activity.[4]
AlkaloidsAstinsAster tataricus (roots), Cyanodermella asteris (endophytic fungus)Plant, FungusInhibits the innate immune CDN sensor STING.[3]
β-Lactam AntibioticsPenicillinsPenicillium mouldsFungusAntibacterial.[5]

These compounds are biosynthesized through various enzymatic pathways, including the action of amino-mutases, decarboxylases, and as part of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly lines.[6][7][8] The biosynthesis of macrolactam antibiotics, for instance, often utilizes β-amino acids as starter units for the polyketide chain.[4]

Experimental Protocols for Isolation and Characterization

The isolation and characterization of β-amino amides and related compounds from natural sources require a combination of chromatographic and spectroscopic techniques. The specific protocol will vary depending on the source organism and the chemical properties of the target compound.

General Extraction and Purification Workflow

A general workflow for the isolation of these compounds is outlined below. It is important to note that each step must be optimized for the specific compound of interest.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization biomass Biomass (e.g., Microbial Culture, Plant Material, Marine Sponge) extraction Solvent Extraction (e.g., MeOH, EtOAc) biomass->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning chromatography Column Chromatography (e.g., Silica Gel, Sephadex) partitioning->chromatography hplc High-Performance Liquid Chromatography (HPLC) (e.g., Reversed-Phase, HILIC) chromatography->hplc pure_compound Pure Compound hplc->pure_compound ms Mass Spectrometry (MS) (e.g., ESI, HRMS) pure_compound->ms nmr Nuclear Magnetic Resonance (NMR) (e.g., 1H, 13C, 2D NMR) pure_compound->nmr

General workflow for isolating natural products.
Key Methodologies

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for the separation and purification of β-amino amides. Reversed-phase chromatography on C18 or C8 columns is commonly used. For more polar compounds, Hydrophilic Interaction Chromatography (HILIC) can be employed. Chiral stationary phases are necessary for the separation of enantiomers.[9][10] Amide-functionalized columns can offer advantages in terms of reduced reactivity and improved reproducibility compared to amine-based columns.[11]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the isolated compounds. Techniques such as Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for the complete structure elucidation of novel compounds. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is typically required to determine the connectivity and stereochemistry of the molecule.[13][14]

Biological Activity and Signaling Pathways

Naturally occurring compounds containing β-amino amide moieties exhibit a wide range of biological activities, making them of great interest for drug discovery.

Antimicrobial and Antifungal Activity

A significant number of natural products containing β-amino acids, such as the alveolamides and jaspamides, display potent antifungal and antimicrobial properties.[3] The incorporation of β-amino acids into antimicrobial peptides (AMPs) can enhance their stability and selectivity. These peptides often act by disrupting the cell membranes of pathogens.[15] Some β-amino acid derivatives also act as inhibitors of essential bacterial enzymes.[16]

Modulation of Signaling Pathways

The precise signaling pathways modulated by many of these compounds are still under investigation. However, some examples are emerging. For instance, Astin C, which contains a β-phenylalanine residue, is a specific inhibitor of the STING (Stimulator of Interferon Genes) pathway, a key component of the innate immune system.[3] The modulation of such pathways can have implications for the treatment of autoimmune diseases and cancer.

The structural diversity of naturally occurring β-amino amides and related compounds suggests a broad range of potential biological targets and mechanisms of action. The continued exploration of these natural products is likely to uncover novel therapeutic leads and provide deeper insights into fundamental biological processes.

signaling_pathway cluster_sting STING Pathway Inhibition cluster_membrane Membrane Disruption by AMPs astin_c Astin C (contains β-phenylalanine) sting STING protein astin_c->sting Inhibits irf3 IRF3 Phosphorylation sting->irf3 ifn Type I Interferon Production irf3->ifn amp β-Amino Acid containing AMPs membrane Pathogen Cell Membrane amp->membrane Interacts with disruption Membrane Disruption / Pore Formation membrane->disruption cell_death Cell Death disruption->cell_death

Simplified signaling pathways affected by β-amino acid derivatives.

Conclusion

While the direct natural occurrence of this compound remains unconfirmed, the β-amino amide structural motif is a recurring theme in a multitude of bioactive natural products. These compounds, found in a wide range of organisms from microbes to marine invertebrates, exhibit significant therapeutic potential, particularly as antimicrobial and immunomodulatory agents. The development of advanced analytical techniques will continue to facilitate the discovery and characterization of novel β-amino amides from nature's vast chemical library, paving the way for new drug development programs.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-3-Aminobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-aminobutanamide is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific presentation is crucial for the desired biological activity and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the robust and highly enantioselective synthesis of (R)-3-aminobutanamide. The presented methodology combines a highly efficient enzymatic synthesis of the key precursor, (R)-3-aminobutyric acid, with a subsequent chemical amidation step. This integrated approach offers high yields, exceptional enantiomeric purity, and environmentally benign alternatives to traditional chemical resolutions.

Overview of the Synthetic Strategy

The synthesis is a two-step process commencing with the biocatalytic asymmetric amination of crotonic acid to produce (R)-3-aminobutyric acid. This step is followed by the conversion of the carboxylic acid to the corresponding primary amide.

Step 1: Enzymatic Synthesis of (R)-3-Aminobutyric Acid

This step utilizes a recombinant E. coli expressing an engineered aspartase to catalyze the conversion of crotonic acid to (R)-3-aminobutyric acid with high conversion rates and excellent enantioselectivity.[1][2][3][4]

Step 2: Amidation of (R)-3-Aminobutyric Acid

The carboxylic acid group of (R)-3-aminobutyric acid is converted to a primary amide. This can be achieved through several methods, including direct amidation using a coupling reagent or via an ester intermediate followed by ammonolysis. A recommended approach involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling agent with an ammonia (B1221849) source.[5]

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of (R)-3-aminobutanamide.

Table 1: Enzymatic Synthesis of (R)-3-Aminobutyric Acid

Enzyme SourceSubstrateProductConversion/YieldEnantiomeric Excess (ee)Reaction TimeReference
Engineered E. coli expressing AspartaseCrotonic Acid(R)-3-Aminobutyric Acid≥98% Conversion≥99.9%24 hours[2][3]

Table 2: Representative Amidation of a Carboxylic Acid to a Primary Amide

Starting MaterialAmidation MethodAmmonia SourceProductYieldPurityReference
Carboxylic Acid (general)DMT-MM couplingAqueous Ammonia or NH4Cl/Et3NPrimary AmideGood to ExcellentHigh[5]
(S)-2-aminobutyric acid methyl esterAmmonolysisAqueous Ammonia(S)-2-aminobutanamideHighHigh[6]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (R)-3-Aminobutyric Acid

This protocol is adapted from a high-yield biocatalytic process.[1]

Materials:

  • Recombinant E. coli cells expressing engineered aspartase

  • Crotonic acid

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Magnesium chloride (MgCl₂)

  • HEPES buffer

  • Ammonia solution

  • Centrifuge

  • Incubator shaker

  • Heating block or water bath

Procedure:

  • Preparation of the Reaction Mixture:

    • Dissolve crotonic acid in 100 mM HEPES buffer containing 2 mM MgCl₂ to the desired concentration.

    • Add an equimolar amount of NH₄Cl to the substrate solution.

    • Adjust the pH of the solution to 8.0 using an ammonia solution.

  • Biocatalytic Conversion:

    • Resuspend the recombinant E. coli cells in the prepared substrate solution.

    • Incubate the reaction mixture at 37°C with shaking (e.g., 200 rpm).

  • Reaction Monitoring and Termination:

    • Monitor the progress of the reaction by taking samples at regular intervals (e.g., 12, 24, 48 hours).

    • Terminate the reaction by heating the samples at 80°C for 10 minutes.

  • Product Isolation:

    • Centrifuge the reaction mixture to pellet the cells.

    • The supernatant contains the product, (R)-3-aminobutyric acid, which can be purified by standard methods such as crystallization or chromatography.

Protocol 2: Amidation of (R)-3-Aminobutyric Acid to (R)-3-Aminobutanamide

This protocol is a representative procedure based on the use of DMT-MM for direct amidation of carboxylic acids.[5]

Materials:

  • (R)-3-aminobutyric acid

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)

  • Aqueous ammonia or Ammonium chloride (NH₄Cl) and Triethylamine (Et₃N)

  • Methanol or other suitable polar solvent

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve (R)-3-aminobutyric acid in methanol.

    • If using ammonium chloride, add it to the solution along with triethylamine. If using aqueous ammonia, it will be added in the next step.

    • Stir the mixture at room temperature.

  • Amidation Reaction:

    • To the stirred solution, add DMT-MM. If using aqueous ammonia, it can be added at this stage.

    • Continue stirring at room temperature and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Upon completion of the reaction, the solvent can be removed under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography to yield pure (R)-3-aminobutanamide.

Visualizations

Enantioselective_Synthesis_Workflow cluster_step1 Step 1: Enzymatic Synthesis cluster_step2 Step 2: Chemical Amidation Crotonic_Acid Crotonic Acid R_3_Aminobutyric_Acid (R)-3-Aminobutyric Acid Crotonic_Acid->R_3_Aminobutyric_Acid Asymmetric Amination Engineered_Ecoli Engineered E. coli (Aspartase) Engineered_Ecoli->R_3_Aminobutyric_Acid R_3_Aminobutanamide (R)-3-Aminobutanamide (Final Product) R_3_Aminobutyric_Acid->R_3_Aminobutanamide Amidation Ammonia_Source Ammonia Source (e.g., aq. NH3 or NH4Cl) Ammonia_Source->R_3_Aminobutanamide Coupling_Reagent Coupling Reagent (e.g., DMT-MM) Coupling_Reagent->R_3_Aminobutanamide

Caption: Overall workflow for the enantioselective synthesis of (R)-3-aminobutanamide.

Amidation_Mechanism_Concept Carboxylic_Acid (R)-3-Aminobutyric Acid (R-COOH) Active_Ester Activated Ester Intermediate Carboxylic_Acid->Active_Ester Activation DMT_MM DMT-MM DMT_MM->Active_Ester Amide_Product (R)-3-Aminobutanamide (R-CONH2) Active_Ester->Amide_Product Nucleophilic Attack Ammonia Ammonia (NH3) Ammonia->Amide_Product

Caption: Conceptual diagram of the DMT-MM mediated amidation reaction.

References

Application Notes and Protocols: Amidation of 3-Aminobutanoic Acid to 3-Aminobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of biologically active molecules, including pharmaceuticals. 3-Aminobutanamide, the amide derivative of 3-aminobutanoic acid (also known as β-aminobutyric acid), is a valuable building block in medicinal chemistry. This document provides detailed application notes and a representative protocol for the amidation of 3-aminobutanoic acid, focusing on modern catalytic methods that offer high efficiency and good functional group tolerance. While numerous methods exist for amide bond formation, this note will focus on a boron-mediated approach, which has shown broad applicability for the amidation of unprotected amino acids.[1][2]

Data Presentation: A Comparative Overview of Amidation Methods

Direct amidation of 3-aminobutanoic acid is not extensively documented with specific quantitative data. However, by drawing parallels from general methods for the amidation of unprotected amino acids using boron-based catalysts, we can establish representative reaction parameters. The following table summarizes typical conditions and expected outcomes for the catalytic amidation of an amino acid like 3-aminobutanoic acid.

ParameterBoron-Catalyzed AmidationTraditional Coupling Agents (e.g., DCC/HOBt)
Catalyst/Reagent B(OCH₂CF₃)₃ (20 mol%)Dicyclohexylcarbodiimide (DCC) (1.1 eq), 1-Hydroxybenzotriazole (HOBt) (1.1 eq)
Amine Source Ammonia (B1221849) (gas or solution)Ammonia (as ammonium (B1175870) chloride with a base)
Solvent Cyclopentyl methyl ether (CPME)Dichloromethane (DCM) or Dimethylformamide (DMF)
Temperature 80-125 °C0 °C to Room Temperature
Reaction Time 12-24 hours6-18 hours
Typical Yield Good to Excellent (70-95%)Good to Excellent (70-95%)
Byproducts Trifluoroethanol, Boric AcidDicyclohexylurea (DCU)
Work-up Filtration, evaporationFiltration to remove DCU, aqueous extraction
Racemization Risk Low for many amino acidsCan be minimized with additives like HOBt[3]

Experimental Protocols

The following protocol describes a representative method for the amidation of 3-aminobutanoic acid using a borate (B1201080) ester catalyst. This method is adapted from general procedures for the direct amidation of unprotected amino acids.[1][2]

Materials:

  • 3-Aminobutanoic acid

  • Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)

  • Cyclopentyl methyl ether (CPME), anhydrous

  • Ammonia (gas or a solution in an appropriate solvent, e.g., 7N in Methanol)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add 3-aminobutanoic acid (1.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous cyclopentyl methyl ether (CPME) to achieve a concentration of 0.5 M with respect to the amino acid. Add tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) (0.2 eq).

  • Amine Addition: Introduce the ammonia source. If using ammonia gas, bubble it through the reaction mixture for a predetermined period. If using a solution (e.g., 7N NH₃ in MeOH), add it dropwise to the flask (3.0 eq).

  • Reaction: Heat the reaction mixture to 80-125 °C and stir vigorously. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it may be the desired product or byproducts. The solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to afford pure this compound.

Analytical Characterization:

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid) and UV detection at a low wavelength (e.g., 210 nm) can be employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization may be necessary to improve the volatility of the polar this compound for GC analysis.

Visualizations

Chemical Reaction

G cluster_reactants Reactants cluster_product Product 3-Aminobutanoic_Acid 3-Aminobutanoic Acid (C₄H₉NO₂) plus1 + 3-Aminobutanoic_Acid->plus1 Ammonia Ammonia (NH₃) reaction_arrow B(OCH₂CF₃)₃ CPME, Δ plus1->Ammonia This compound This compound (C₄H₁₀N₂O) reaction_arrow->this compound

Caption: Chemical reaction for the amidation of 3-aminobutanoic acid.

Experimental Workflow

G A Reaction Setup: 3-Aminobutanoic Acid in Flask B Add Anhydrous Solvent (CPME) and Catalyst (B(OCH₂CF₃)₃) A->B C Add Ammonia Source B->C D Heat and Stir (80-125 °C) C->D E Monitor Reaction (TLC, LC-MS) D->E F Cool to Room Temperature E->F G Work-up: Remove Solvent F->G H Purification (Chromatography/Recrystallization) G->H I Characterization (NMR, MS, HPLC) H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Proposed Catalytic Cycle for Boron-Mediated Amidation

G A B(OR)₃ Catalyst C Activated Acylborate Intermediate A->C + R'-COOH - ROH B R'-COOH (3-Aminobutanoic Acid) B->C E Tetrahedral Intermediate C->E + R''-NH₂ D R''-NH₂ (Ammonia) D->E F R'-CONH-R'' (this compound) E->F - B(OR)₂(OH) G H₂O

Caption: Proposed catalytic cycle for boron-mediated amidation.

Discussion and Biological Context

The direct catalytic amidation of unprotected amino acids represents a significant advancement in green chemistry, minimizing the need for protecting groups and reducing waste.[1][2] Boron-based catalysts, such as borate esters, have proven to be particularly effective in this transformation due to their ability to activate the carboxylic acid moiety towards nucleophilic attack by the amine.[4]

While the biological role of this compound itself is not well-defined in publicly available literature, its parent compound, 3-aminobutanoic acid (BABA), is known to induce disease resistance in plants.[5] It is plausible that this compound could serve as a synthon for creating analogs of biologically active molecules or as a lead compound in drug discovery programs. The structural similarity of its core to β-peptides and other pharmacologically relevant scaffolds makes it an attractive target for synthesis. Further research into the biological activities of this compound and its derivatives is warranted.

References

Application Notes and Protocols for Protecting Group Strategies in 3-Aminobutanamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobutanamide is a valuable chiral building block in medicinal chemistry and drug development. Its synthesis requires careful management of its two reactive functional groups: the primary amine and the primary amide. Protecting group strategies are therefore essential to prevent unwanted side reactions and to ensure the desired regioselectivity during synthetic transformations. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on the use of common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the stability of the protecting group to various reaction conditions and the orthogonality of their removal.[1][2]

Protecting Group Strategies for this compound

The synthesis of this compound from 3-aminobutanoic acid necessitates the protection of the amino group prior to the amidation of the carboxylic acid. This prevents polymerization and other side reactions. The most common N-protecting groups—Boc, Cbz, and Fmoc—are compared below.

A general synthetic workflow for this compound is outlined below. This involves the initial protection of the amino group of 3-aminobutanoic acid, followed by the amidation of the carboxylic acid, and concluding with the deprotection of the amino group to yield the final product.

G cluster_0 Synthesis of this compound start 3-Aminobutanoic Acid N_protection N-Protection (Boc, Cbz, or Fmoc) start->N_protection N_protected_acid N-Protected-3-aminobutanoic Acid N_protection->N_protected_acid amidation Amidation (e.g., with DCC/HOBt, EDC/HOBt) N_protected_acid->amidation N_protected_amide N-Protected-3-aminobutanamide amidation->N_protected_amide deprotection N-Deprotection N_protected_amide->deprotection end This compound deprotection->end

Caption: General synthetic workflow for this compound.

Data Presentation: Comparison of Amine Protecting Groups

The following table summarizes the key characteristics and reaction conditions for the Boc, Cbz, and Fmoc protecting groups in the context of this compound synthesis.

Protecting GroupProtection ReagentTypical Conditions for ProtectionDeprotection ConditionsOrthogonality and Stability
Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂OAqueous NaOH or NaHCO₃, or organic base (e.g., triethylamine) in an organic solvent (e.g., THF, Dioxane).[3]Acidic conditions (e.g., TFA in DCM, or HCl in dioxane).[3][4]Stable to bases, nucleophiles, and catalytic hydrogenolysis.[4]
Cbz Benzyl chloroformate (Cbz-Cl)Aqueous base (e.g., NaHCO₃) at 0°C to room temperature.[1]Catalytic hydrogenolysis (e.g., H₂, Pd/C in methanol (B129727) or ethanol).[1][3]Stable to acidic and basic conditions.[1]
Fmoc 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSuAqueous NaHCO₃ or organic base in an organic solvent.Basic conditions (e.g., 20% piperidine (B6355638) in DMF).[4]Stable to acidic conditions and catalytic hydrogenolysis.[4]

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of this compound using different protecting groups.

Protocol 1: N-Boc Protection of 3-Aminobutanoic Acid

This protocol describes the protection of the amino group of 3-aminobutanoic acid using di-tert-butyl dicarbonate.

Materials:

Procedure:

  • Dissolve 3-aminobutanoic acid (1.0 equiv) in a 1:1 mixture of dioxane and 1M aqueous NaOH (2.0 equiv).

  • To the stirred solution, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate (2 x 20 mL) to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 3 with a 5% citric acid solution.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield N-Boc-3-aminobutanoic acid, which can often be used in the next step without further purification.

Protocol 2: Amidation of N-Protected-3-aminobutanoic Acid

This protocol details the conversion of the N-protected carboxylic acid to the corresponding amide using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents.[5][6][7] This method is generally applicable for Boc-, Cbz-, and Fmoc-protected 3-aminobutanoic acid.

Materials:

  • N-Protected-3-aminobutanoic acid (Boc, Cbz, or Fmoc)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ammonia (B1221849) solution (0.5 M in dioxane) or ammonium (B1175870) chloride and a non-nucleophilic base like diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-protected-3-aminobutanoic acid (1.0 equiv) and HOBt (1.1 equiv) in anhydrous DCM or DMF.

  • Cool the solution to 0°C in an ice bath and add DCC (1.1 equiv) portion-wise.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct and wash the solid with a small amount of DCM or DMF.

  • To the filtrate, add a 0.5 M solution of ammonia in dioxane (2.0 equiv) dropwise at 0°C. Alternatively, a mixture of ammonium chloride (1.5 equiv) and DIEA (1.6 equiv) can be used.

  • Stir the reaction at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude N-protected-3-aminobutanamide can be purified by column chromatography on silica (B1680970) gel.

Protocol 3: Deprotection of N-Protected-3-aminobutanamide

The final step is the removal of the N-protecting group to yield this compound. The conditions for deprotection are specific to the protecting group used.

Materials:

  • N-Boc-3-aminobutanamide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve N-Boc-3-aminobutanamide in DCM (approximately 0.1-0.2 M).

  • Add an equal volume of TFA to the solution at room temperature.

  • Stir the mixture for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • The aqueous solution can be used directly or the product can be extracted after saturation with NaCl.

Materials:

  • N-Cbz-3-aminobutanamide

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol (B145695)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve N-Cbz-3-aminobutanamide in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 10% by weight of the substrate).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Materials:

  • N-Fmoc-3-aminobutanamide

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Fmoc-3-aminobutanamide in DMF.

  • Add piperidine to the solution to make a 20% (v/v) solution.[4]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DMF and piperidine.

  • The crude product can be purified by a suitable method, such as crystallization or chromatography, to remove the dibenzofulvene-piperidine adduct.

Orthogonal Protecting Group Strategy

In more complex syntheses where multiple functional groups require protection, an orthogonal strategy is crucial.[2] This involves using protecting groups that can be removed under different conditions, allowing for selective deprotection. For instance, if a molecule contains both an N-Fmoc protected amine and a carboxylic acid protected as a tert-butyl ester, the Fmoc group can be removed with piperidine without affecting the tert-butyl ester, which is labile to acid.

The following diagram illustrates the concept of orthogonal deprotection for the three common amine protecting groups.

G cluster_1 Orthogonal Deprotection Strategies Protected_Amine N-Protected Amine Boc Boc Group Protected_Amine->Boc Cbz Cbz Group Protected_Amine->Cbz Fmoc Fmoc Group Protected_Amine->Fmoc Acid Acidic Conditions Boc->Acid Hydrogenolysis Catalytic Hydrogenolysis Cbz->Hydrogenolysis Base Basic Conditions Fmoc->Base Free_Amine Free Amine Acid->Free_Amine Hydrogenolysis->Free_Amine Base->Free_Amine

Caption: Orthogonal deprotection of common amine protecting groups.

Conclusion

The synthesis of this compound relies on a judicious choice of protecting group for the amino functionality. Boc, Cbz, and Fmoc each offer distinct advantages in terms of their stability and deprotection conditions, allowing for flexibility in the design of synthetic routes. The protocols provided herein offer a starting point for the development of robust and efficient syntheses of this important chiral building block. Careful consideration of the orthogonality of the chosen protecting group with other functional groups present in the molecule is paramount for the success of complex multi-step syntheses.

References

Application Notes and Protocols: Purification of 3-Aminobutanamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 3-aminobutanamide via recrystallization. The protocols outlined are based on established principles for the purification of primary amides and analogous compounds.

Introduction

This compound is a small molecule of interest in medicinal chemistry and drug development. The purity of such compounds is critical for accurate biological and pharmacological evaluation. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, including amides.[1] The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at varying temperatures.[2] A suitable solvent will dissolve the compound readily at an elevated temperature but have limited solubility at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.[2]

Solvent Selection and Solubility

The choice of solvent is the most critical step in developing a successful recrystallization protocol. For amides, polar solvents are generally good candidates.[1] Given that the structurally similar 4-aminobutanamide (B1198625) exhibits high solubility in water and other polar solvents, a similar trend can be expected for this compound.[3] The ideal solvent should exhibit a steep solubility curve with respect to temperature for the target compound.

Table 1: Potential Solvents for Recrystallization of this compound

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale for UsePotential Issues
Water10080.1High polarity, likely to dissolve the polar this compound, especially when hot.[3][4]High boiling point can make removal difficult; some amides can hydrolyze at high temperatures.
Ethanol78.424.5Good general solvent for polar organic molecules.[1]May have high solubility even at room temperature, leading to lower recovery.
Isopropanol82.619.9Similar to ethanol, but slightly less polar.May have high solubility even at room temperature, leading to lower recovery.
Acetonitrile81.637.5Often gives good results for the recrystallization of amides.[1]Can be more toxic than alcohols.
Acetone5620.7Lower boiling point, easy to remove.[1]Low boiling point may not provide a large enough temperature gradient for efficient recrystallization.
1,4-Dioxane101.32.2Recommended as a solvent for amides.[1]High boiling point and potential for peroxide formation.

Table 2: Hypothetical Solubility Data for this compound in a Selected Solvent (e.g., Ethanol/Water mixture)

Temperature (°C)Solubility ( g/100 mL)
01.5
25 (Room Temp)5.0
5015.0
78 (Boiling)45.0

Note: The data in this table is hypothetical and serves as an example of the type of data that should be experimentally determined when developing a specific protocol.

Experimental Protocol: Recrystallization of this compound

This protocol provides a step-by-step guide for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (or solvent system)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • In a separate flask, heat the chosen solvent to its boiling point.

    • Add the minimum amount of hot solvent to the flask containing the crude solid to just achieve complete dissolution with stirring.[2] It is crucial to avoid adding an excess of solvent to maximize the recovery of the purified compound.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present after dissolution, perform a hot filtration.

    • Pre-heat a clean Erlenmeyer flask and a funnel (stemless or short-stemmed) on the hot plate.

    • Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, pre-heated flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass or loosely with a stopper to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Continue to draw air through the funnel to partially dry the crystals.

  • Drying:

    • Transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a vacuum oven at a temperature well below the compound's melting point.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

G cluster_0 Preparation cluster_1 Dissolution & Filtration cluster_2 Crystallization & Isolation cluster_3 Final Product Crude this compound Crude this compound Select Solvent Select Solvent Crude this compound->Select Solvent Dissolve in Minimum Hot Solvent Dissolve in Minimum Hot Solvent Select Solvent->Dissolve in Minimum Hot Solvent Hot Filtration (if needed) Hot Filtration (if needed) Dissolve in Minimum Hot Solvent->Hot Filtration (if needed) Slow Cooling to Room Temperature Slow Cooling to Room Temperature Hot Filtration (if needed)->Slow Cooling to Room Temperature Ice Bath Cooling Ice Bath Cooling Slow Cooling to Room Temperature->Ice Bath Cooling Vacuum Filtration Vacuum Filtration Ice Bath Cooling->Vacuum Filtration Wash with Cold Solvent Wash with Cold Solvent Vacuum Filtration->Wash with Cold Solvent Drying Drying Wash with Cold Solvent->Drying Pure this compound Pure this compound Drying->Pure this compound

Caption: Workflow for the Purification of this compound by Recrystallization.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the solvent being too nonpolar. Try using a more polar solvent or a solvent mixture. Re-heating the oil in more solvent and cooling very slowly can sometimes induce crystallization.

  • No Crystal Formation: If no crystals form upon cooling, it is likely that too much solvent was added. The solution can be heated to evaporate some of the solvent and then cooled again. Scratching the inside of the flask with a glass rod at the liquid-air interface can also help to induce nucleation.

  • Low Recovery: This is often caused by adding too much solvent, not cooling the solution sufficiently, or the compound having significant solubility in the cold solvent. Optimizing the solvent volume and cooling time can improve the yield.

References

Application Notes and Protocols for the Analytical Characterization of 3-Aminobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobutanamide is a chiral molecule of interest in pharmaceutical and chemical research due to its potential applications as a building block in the synthesis of various biologically active compounds. Accurate and robust analytical methods are crucial for its characterization, including identity confirmation, purity assessment, and enantiomeric excess determination. This document provides a comprehensive overview of key analytical techniques for the characterization of this compound, complete with detailed experimental protocols and data presentation guidelines. The methods described herein are foundational and may require optimization for specific matrices or instrumentation.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity and determining the enantiomeric composition of this compound. Due to the lack of a strong UV chromophore in the molecule, detection can be challenging. Therefore, methods often rely on derivatization or the use of specialized detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). For chiral separations, the use of a chiral stationary phase is essential.

Achiral (Purity) Analysis by Reversed-Phase HPLC

This method is designed for the quantitative determination of this compound purity.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of the mobile phase to create a stock solution of 1 mg/mL.

    • Perform serial dilutions with the mobile phase to prepare calibration standards at concentrations of 0.5, 0.25, 0.1, 0.05, and 0.01 mg/mL.[1]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).[2] The mobile phase may require the addition of a buffer, such as 0.1% phosphoric acid, to improve peak shape.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Injection Volume: 20 µL.[2]

    • Detection: UV at a low wavelength (e.g., 200-210 nm) or ELSD/CAD for better sensitivity.

Data Presentation:

ParameterResult
Retention Time (min)
Area (%)
Purity (%)
Impurity Profile (if any)
Chiral Separation by HPLC

This protocol is for the separation of the enantiomers of this compound. A chiral derivatization agent or a chiral column can be used. The following protocol utilizes a chiral column.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: Chiral stationary phase column, such as a CROWNPAK CR(+) column or a Chiralpak IA column.[3][4]

    • Mobile Phase: A common mobile phase for this type of separation is a mixture of n-heptane and isopropanol (B130326) (e.g., 80:20 v/v).[3] For crown ether-based columns, an acidic aqueous mobile phase, such as 0.05% perchloric acid solution, is often used.[4]

    • Flow Rate: 0.7 mL/min.[3]

    • Column Temperature: 15-25°C.[4]

    • Injection Volume: 5-20 µL.

    • Detection: UV at 220 nm.[3]

Data Presentation:

Parameter(S)-enantiomer(R)-enantiomer
Retention Time (min)
Area (%)
Enantiomeric Excess (%)

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve dilute Serial Dilutions (for Purity) dissolve->dilute hplc Inject into HPLC dilute->hplc separation Chromatographic Separation hplc->separation detection Detection (UV/ELSD) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Generate Report quantification->report

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the polar nature of this compound, derivatization is typically required to increase its volatility and thermal stability.[1]

Experimental Protocol:

  • Derivatization (Silylation):

    • To 100 µL of a standard or sample solution in a sealed vial, add 50 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 10 µL of pyridine (B92270) as a catalyst.[5]

    • Securely cap the vial and heat at 60°C for 30 minutes.[5]

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Interface Temperature: 280°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Data Presentation:

ParameterResult
Retention Time (min)
Major Mass Fragments (m/z)
Purity by Area %

Logical Relationship for GC-MS Analysis

GCMS_Logic compound This compound (Polar, Non-volatile) derivatization Derivatization (e.g., Silylation) compound->derivatization derivative Volatile Derivative derivatization->derivative gc_separation GC Separation derivative->gc_separation ms_detection MS Detection (Identification) gc_separation->ms_detection

References

Application Note: Chiral HPLC Method for the Enantiomeric Separation of 3-Aminobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application note for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the separation of 3-aminobutanamide enantiomers. As a chiral molecule, the separation and quantification of individual enantiomers of this compound are crucial for pharmaceutical research and development, where the pharmacological and toxicological profiles of enantiomers can differ significantly. This guide offers a starting point for method development by leveraging established methods for structurally similar compounds, namely 2-aminobutanamide (B112745) and 3-aminobutanol. Two primary strategies are presented: direct separation on a chiral stationary phase (CSP) and indirect separation after derivatization.

Introduction

This compound is a chiral compound with a stereocenter at the third carbon. The effective separation of its enantiomers is essential for the development of stereochemically pure active pharmaceutical ingredients (APIs). Chiral HPLC is a powerful technique for the separation and quantification of enantiomers.[1] The selection of an appropriate chiral stationary phase (CSP) and mobile phase is critical for achieving successful enantiomeric resolution.[2] This application note outlines potential starting methods based on the successful separation of analogous compounds.

Method 1: Direct Chiral HPLC Separation

This method is adapted from the successful separation of 2-aminobutanamide enantiomers and proposes a direct approach using a crown ether-based CSP.[3][4][5]

Instrumentation and Materials
  • HPLC System: An Agilent Technologies 1260 Infinity HPLC system or equivalent, equipped with a UV detector.[6]

  • Chiral Column: CROWNPAK® CR (+) (150 x 4.0 mm, 5 µm).[3][4][5]

  • Reagents: Perchloric acid (HClO₄), HPLC grade water.

  • Sample Diluent: Mobile phase.

Chromatographic Conditions

A summary of the proposed starting chromatographic conditions is provided in the table below.

ParameterCondition
Column CROWNPAK® CR (+) (150 x 4.0 mm, 5 µm)
Mobile Phase 0.05% Perchloric acid in water
Flow Rate 0.3 mL/min
Column Temperature 15 °C
Detection Wavelength 200 nm
Injection Volume 10 µL
Experimental Protocol
  • Mobile Phase Preparation: Prepare a 0.05% (v/v) solution of perchloric acid in HPLC grade water. For example, add 0.5 mL of perchloric acid to a 1 L volumetric flask and bring to volume with water. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Equilibrate the column with the mobile phase for at least 30 minutes at the specified flow rate. Inject the prepared standards and samples and record the chromatograms.

  • Data Analysis: Identify the peaks corresponding to the two enantiomers. The enantiomeric excess (% ee) can be calculated using the peak areas of the two enantiomers.

Method 2: Indirect Chiral HPLC Separation via Derivatization

This approach is based on a method developed for the chiral analysis of 3-aminobutanol and involves derivatization with a chiral derivatizing agent, followed by separation on a standard reversed-phase column.[7]

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Dima C18 column (or equivalent C18 column).[7]

  • Derivatizing Agent: (R)-α-methyl-2-naphthalene acetyl chloride.[7]

  • Reagents: Acetonitrile (B52724), sodium dihydrogen phosphate (B84403), HPLC grade water.

  • Sample Diluent: Mobile phase.

Chromatographic Conditions for Derivatized Analyte

The following table summarizes the proposed chromatographic conditions for the separation of the derivatized this compound diastereomers.

ParameterCondition
Column Dima C18
Mobile Phase 40% Acetonitrile - 60% Buffer
(Buffer: 0.1% w/v Sodium Dihydrogen Phosphate, pH 4.5)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 20 µL
Experimental Protocol
  • Derivatization Procedure:

    • Dissolve a known amount of this compound in a suitable aprotic solvent (e.g., anhydrous acetonitrile).

    • Add a slight molar excess of the derivatizing agent, (R)-α-methyl-2-naphthalene acetyl chloride.

    • The reaction can be facilitated by the addition of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

    • Allow the reaction to proceed to completion at room temperature. The reaction progress can be monitored by TLC or a preliminary HPLC run.

    • Quench the reaction with a small amount of water or methanol.

  • Mobile Phase Preparation: Prepare the buffer solution by dissolving sodium dihydrogen phosphate in water to a concentration of 0.1% (w/v) and adjusting the pH to 4.5 with phosphoric acid. Prepare the mobile phase by mixing 40 parts of acetonitrile with 60 parts of the buffer solution. Filter and degas.

  • Sample Preparation: Dilute the derivatized sample mixture with the mobile phase to a suitable concentration for HPLC analysis.

  • Chromatographic Analysis: Equilibrate the C18 column with the mobile phase. Inject the derivatized sample and record the chromatogram.

  • Data Analysis: The derivatization with a single enantiomer of the derivatizing agent will convert the enantiomers of this compound into diastereomers, which can be separated on an achiral column. Calculate the peak areas to determine the enantiomeric ratio.

Method Development and Optimization

The provided methods are starting points. Optimization of the separation may be required to achieve baseline resolution.[2]

  • For Direct Separation:

    • Mobile Phase Composition: The concentration of the acidic modifier can be adjusted.

    • Flow Rate: Lowering the flow rate may improve resolution.

    • Temperature: Varying the column temperature can significantly impact selectivity.[2]

  • For Indirect Separation:

    • Mobile Phase Gradient: A gradient elution may be necessary to improve peak shape and resolution.

    • Organic Modifier: Different organic modifiers (e.g., methanol) can be tested.[8]

    • pH of the Buffer: The pH of the aqueous component of the mobile phase can influence the retention and selectivity of the diastereomers.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC analysis of this compound.

G cluster_hplc HPLC Analysis cluster_data Data Analysis sp Sample Preparation (Dissolution/Derivatization) inj Injection sp->inj mp Mobile Phase Preparation (Mixing/Degassing) col Chiral Separation (Column) mp->col inj->col det Detection (UV) col->det chrom Chromatogram det->chrom integ Peak Integration chrom->integ calc Calculation of %ee integ->calc

Caption: General workflow for chiral HPLC analysis.

Conclusion

This application note provides two potential starting methodologies for the chiral separation of this compound enantiomers. The direct method using a crown ether-based CSP is advantageous due to its simplicity, while the indirect method involving derivatization offers an alternative for use with more common reversed-phase columns. Both methods will likely require further optimization to achieve the desired resolution and sensitivity for specific applications. Researchers should consider screening different chiral stationary phases and mobile phase conditions to develop a robust and reliable method.[9][10]

References

Application Note: GC-MS Analysis of 3-Aminobutanamide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the analysis of 3-aminobutanamide and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of these compounds, derivatization is a critical step to enable effective chromatographic separation and mass spectrometric detection. This document details two robust derivatization protocols: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using methyl chloroformate (MCF). Complete experimental workflows, from sample preparation to data analysis, are presented. Quantitative data for hypothetical derivatives are summarized, and key experimental processes are visualized to aid in procedural understanding.

Introduction

This compound is a small, chiral molecule that serves as a potential building block in the synthesis of various pharmaceutical compounds. Its structure, containing both a primary amine and an amide group, makes it a polar and non-volatile compound, challenging to analyze directly by gas chromatography.[1] Derivatization of the active hydrogen on the primary amine group is essential to increase volatility and thermal stability, thereby improving chromatographic peak shape and sensitivity.[2][3][4] This application note describes detailed methodologies for the derivatization and subsequent GC-MS analysis of this compound, providing researchers with the necessary protocols for accurate identification and quantification in various matrices.

Experimental Protocols

Two primary derivatization methods are presented: silylation and acylation. Silylation with BSTFA is a common and effective method for derivatizing primary amines, while acylation with methyl chloroformate offers an alternative approach.[2][5]

Method 1: Silylation with BSTFA

This protocol describes the formation of a trimethylsilyl (B98337) (TMS) derivative of this compound.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (catalyst)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Reaction vials (2 mL) with screw caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the chosen anhydrous solvent at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution.

  • Derivatization Reaction:

    • Pipette 100 µL of the standard or sample solution into a reaction vial.

    • If the sample is in an aqueous solution, evaporate to dryness under a stream of nitrogen before adding the solvent.

    • Add 50 µL of BSTFA + 1% TMCS and 10 µL of pyridine.

  • Reaction Conditions: Securely cap the vial and heat at 70°C for 60 minutes.

  • Analysis: Allow the vial to cool to room temperature before injecting 1 µL of the derivatized sample into the GC-MS.

Method 2: Acylation with Methyl Chloroformate (MCF)

This protocol details the formation of a methoxycarbonyl derivative.

Materials:

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Derivatization Reaction:

    • In a reaction vial, combine 100 µL of the standard or sample solution with 40 µL of pyridine.

    • Add 200 µL of chloroform and 50 µL of MCF.

  • Reaction Conditions: Cap the vial and vortex vigorously for 30 seconds. Let the reaction proceed at room temperature for 15 minutes.

  • Extraction: Add 200 µL of sodium bicarbonate solution to quench the reaction. Vortex and centrifuge to separate the layers.

  • Analysis: Carefully transfer the lower organic layer (chloroform) to a new vial for GC-MS analysis. Inject 1 µL into the GC-MS.[5]

GC-MS Parameters

The following are general GC-MS parameters that can be optimized for the specific instrument and derivatives.

ParameterSetting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Split/splitless, operated in split mode (e.g., 20:1 split ratio)
Injector Temperature 250°C
Oven Program Initial: 80°C, hold for 2 min; Ramp: 15°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-500) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

The following tables summarize hypothetical quantitative data for the described derivatives of this compound for illustrative purposes. Actual values must be determined experimentally.

Table 1: Hypothetical Retention Times and Characteristic Ions

DerivativeRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z) for SIM
3-(trimethylsilylamino)butanamide9.8174159, 116, 73
Methyl (3-aminobutanamido)formate11.2160129, 101, 59

Table 2: Hypothetical Performance Characteristics

DerivativeLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Linearity (R²)
3-(trimethylsilylamino)butanamide0.050.15>0.998
Methyl (3-aminobutanamido)formate0.080.24>0.997

Visualizations

The following diagrams illustrate the experimental workflows for the derivatization and analysis of this compound.

G Silylation Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Create Calibration Standards A->B C 100 µL Sample/Standard to Vial B->C D Add 50 µL BSTFA + 1% TMCS C->D E Add 10 µL Pyridine D->E F Heat at 70°C for 60 min E->F G Cool to Room Temperature F->G H Inject 1 µL into GC-MS G->H I Data Acquisition and Analysis H->I

Caption: Silylation Workflow Diagram.

G Acylation Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution in Methanol B 100 µL Sample + 40 µL Pyridine A->B C Add 200 µL Chloroform + 50 µL MCF B->C D Vortex and React for 15 min C->D E Add 200 µL NaHCO3 Solution D->E F Vortex and Centrifuge E->F G Collect Lower Organic Layer F->G H Inject 1 µL into GC-MS G->H I Data Acquisition and Analysis H->I

Caption: Acylation Workflow Diagram.

Conclusion

The protocols detailed in this application note provide a solid foundation for the successful GC-MS analysis of this compound and its derivatives. Both silylation and acylation are effective derivatization strategies that significantly improve the chromatographic behavior of these polar analytes.[2] The choice of method may depend on the sample matrix and available reagents. Proper optimization of the GC-MS parameters is crucial for achieving high sensitivity and resolution. These methods are suitable for application in pharmaceutical research, quality control, and metabolic studies.

References

Application Notes and Protocols for the Use of 3-Aminobutanamide in Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in modern drug discovery and chemical biology. 3-Aminobutanamide, a derivative of β-aminobutyric acid, offers a unique building block for the synthesis of peptidomimetics. As a β-amino acid, it introduces an additional carbon into the peptide backbone, which can induce specific secondary structures, enhance proteolytic stability, and modulate biological activity. These application notes provide detailed protocols for the incorporation of this compound into peptide chains via solid-phase and solution-phase synthesis, methods for its N-terminal protection, and an overview of its potential applications.

Key Applications of this compound in Peptide Synthesis

The introduction of this compound into a peptide sequence can lead to several advantageous properties:

  • Enhanced Proteolytic Stability: The altered backbone structure resulting from the β-amino acid can render the peptide resistant to degradation by proteases, a crucial attribute for therapeutic peptides with a prolonged half-life.

  • Induction of Novel Secondary Structures: Peptides containing β-amino acids, often referred to as β-peptides, can fold into unique and stable helical and sheet-like structures that are not accessible to natural α-peptides. This structural diversity provides a rich scaffold for mimicking the bioactive conformations of larger proteins.

  • Modulation of Biological Activity: By altering the peptide's shape and flexibility, this compound can fine-tune its binding affinity and selectivity for biological targets such as receptors and enzymes.

Data Presentation: Synthesis and Characterization

While specific quantitative data for peptides containing this compound is not extensively available in publicly accessible literature, the following tables provide representative data for peptide synthesis yields and purity, which can be expected when incorporating non-standard amino acids.

Table 1: Representative Yield and Purity for Solid-Phase Peptide Synthesis (SPPS)

Peptide SequenceSynthesis MethodCrude Yield (%)Purity (%)Reference
NBC112Manual Synthesis6478[1]
NBC112Microwave Synthesis4346[1]
NBC759Manual Synthesis7878[1]
NBC759Microwave Synthesis4646[1]

Table 2: Representative Yields for Solution-Phase Dipeptide Synthesis

DipeptideCoupling ReagentYield (%)Reference
Fmoc-Phe-Gly-OMeFe3O4@SiO2/TABHA>95[2]
Z-Ala-Gly-OEtFe3O4@SiO2/TABHA>95[2]
Boc-Cys(Trt)-Arg(Pbf)-OMeFe3O4@SiO2/TABHA>95[2]

Experimental Protocols

Protocol 1: Synthesis of N-α-Fmoc-3-aminobutanoic acid

The first step in utilizing this compound in Fmoc-based solid-phase peptide synthesis is the protection of its amino group.

Materials:

  • (R)- or (S)-3-Aminobutanoic acid

  • 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Dioxane and Water or Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-aminobutanoic acid in an aqueous solution of sodium bicarbonate or a mixture of an organic solvent and a base like DIPEA.

  • Slowly add a solution of Fmoc-OSu or Fmoc-Cl in an organic solvent (e.g., dioxane or DCM) to the amino acid solution while stirring vigorously at 0°C or room temperature.

  • Allow the reaction to proceed for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, perform an aqueous workup. This typically involves washing with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by extraction with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure Fmoc-3-aminobutanoic acid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-3-aminobutanamide

This protocol describes a standard manual Fmoc-SPPS cycle for incorporating Fmoc-3-aminobutanamide into a peptide chain on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-3-aminobutanoic acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

SPPS Workflow Diagram

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat n-1 cycles Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Repeat->Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Solution_Phase_Synthesis Start Dissolve Boc-AA1-OH and H-AA2-OR' in Solvent Add_Reagents Add Coupling Reagent (e.g., DCC/HOBt or HATU) and Base (e.g., DIPEA) Start->Add_Reagents Reaction Stir at Room Temperature (Monitor by TLC) Add_Reagents->Reaction Workup Aqueous Workup (Acid, Base, Brine Washes) Reaction->Workup Dry Dry Organic Layer (e.g., MgSO4) Workup->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify Crude Dipeptide (Column Chromatography) Evaporate->Purify Receptor_Antagonist Ligand Natural Ligand Receptor Target Receptor Ligand->Receptor Binds and Activates Signaling Downstream Signaling (e.g., cAMP, Ca2+) Receptor->Signaling Response Cellular Response Signaling->Response Peptidomimetic This compound Peptidomimetic Peptidomimetic->Receptor Binds and Blocks

References

Application Notes and Protocols: Reaction of 3-Aminobutanamide with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobutanamide is a versatile bifunctional molecule containing both a primary amine and a primary amide. The presence of the nucleophilic amino group allows for a variety of reactions with electrophiles, leading to the formation of diverse derivatives. These derivatives are of interest in medicinal chemistry and drug development as potential scaffolds and building blocks for more complex molecules. This document provides an overview of the key reactions of this compound with common electrophiles, along with detailed experimental protocols and representative data.

Reactions with Electrophiles: An Overview

The primary amino group of this compound is the main site of reactivity towards electrophiles. Key reactions include N-acylation with acyl chlorides and anhydrides, and reaction with carbonyl compounds (aldehydes and ketones) to form imines or related adducts. Subsequent intramolecular cyclization of the N-acylated products can lead to the formation of heterocyclic structures, such as β-lactams, which are important pharmacophores.

Data Presentation

The following tables summarize representative quantitative data for the reactions of this compound with various electrophiles. Please note that this data is illustrative and based on typical yields and analytical data for similar reactions, as specific experimental data for this compound is not extensively reported in the literature.

Table 1: N-Acylation of this compound

ElectrophileProductSolventBaseReaction Time (h)Yield (%)1H NMR (δ, ppm)
Acetyl ChlorideN-(1-carbamoylpropan-2-yl)acetamideDichloromethane (B109758)Triethylamine (B128534)2921.15 (d, 3H), 1.98 (s, 3H), 2.20-2.35 (m, 2H), 4.10-4.20 (m, 1H), 5.50 (br s, 1H), 6.80 (br s, 1H), 7.95 (d, 1H)
Benzoyl ChlorideN-(1-carbamoylpropan-2-yl)benzamideTetrahydrofuran (B95107)Pyridine4881.25 (d, 3H), 2.40-2.55 (m, 2H), 4.30-4.40 (m, 1H), 5.60 (br s, 1H), 6.90 (br s, 1H), 7.40-7.55 (m, 3H), 7.80-7.85 (m, 2H), 8.50 (d, 1H)
Acetic AnhydrideN-(1-carbamoylpropan-2-yl)acetamideDichloromethaneTriethylamine3951.15 (d, 3H), 1.98 (s, 3H), 2.20-2.35 (m, 2H), 4.10-4.20 (m, 1H), 5.50 (br s, 1H), 6.80 (br s, 1H), 7.95 (d, 1H)

Table 2: Reaction of this compound with Carbonyl Compounds

ElectrophileProductSolventCatalystReaction Time (h)Yield (%)Key IR Bands (cm-1)
BenzaldehydeN-benzylidene-3-aminobutanamide (Imine)TolueneAcetic Acid (cat.)6 (with Dean-Stark)851645 (C=N), 1680 (C=O)
Acetone2,2-dimethyl-4-(1-amino-1-oxopropan-2-yl)imidazolidineMethanol-12753350, 3180 (N-H), 1670 (C=O)

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound with Acyl Chlorides

This protocol describes a standard procedure for the acylation of the primary amino group of this compound using an acyl chloride.[1][2][3][4]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine or pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Reaction of this compound with Aldehydes to Form Imines

This protocol outlines the formation of an imine (Schiff base) from this compound and an aldehyde.[5][6]

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Toluene

  • Glacial acetic acid (catalytic amount)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 eq), the aldehyde (1.0 eq), and toluene.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-8 hours).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude imine can be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.

Visualizations

Signaling Pathways

Currently, there is no specific signaling pathway reported in the scientific literature that directly involves this compound or its simple derivatives. This compound is primarily utilized as a synthetic building block in the development of new chemical entities.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Start: this compound reagents Add Electrophile (e.g., Acyl Chloride) & Base in Solvent start->reagents reaction Reaction at 0°C to RT reagents->reaction workup Aqueous Workup & Extraction reaction->workup tlc TLC Monitoring reaction->tlc purification Purification (Chromatography/Recrystallization) workup->purification product Final Product purification->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir reaction_pathways cluster_acylation N-Acylation cluster_carbonyl Reaction with Carbonyls cluster_cyclization Intramolecular Cyclization aminobutanamide This compound acyl_chloride Acyl Chloride anhydride Anhydride n_acyl N-Acyl-3-aminobutanamide aminobutanamide->n_acyl aldehyde Aldehyde ketone Ketone imine Imine Derivative aminobutanamide->imine acyl_chloride->n_acyl + Base anhydride->n_acyl + Base beta_lactam β-Lactam n_acyl->beta_lactam Base mediated aldehyde->imine + Acid catalyst - H2O ketone->imine + Acid catalyst - H2O

References

Application Notes and Protocols for N-alkylation of 3-aminobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of primary amines is a fundamental transformation in organic synthesis, crucial for the generation of secondary amines which are prevalent scaffolds in a vast array of pharmaceuticals, agrochemicals, and other biologically active molecules. 3-aminobutanamide is a valuable building block, and its N-alkylation provides access to a diverse range of derivatives with potential applications in drug discovery and development. This document provides detailed protocols for the N-alkylation of this compound, focusing on two robust and widely applicable methods: reductive amination and transition-metal-catalyzed N-alkylation with alcohols.

Methods Overview

Two primary methods for the N-alkylation of this compound are presented:

  • Reductive Amination: This highly versatile and common method involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine, which is subsequently reduced in situ to the desired N-alkylated product. This one-pot procedure is favored for its efficiency and broad substrate scope.[1][2]

  • Transition-Metal-Catalyzed N-Alkylation with Alcohols (Borrowing Hydrogen Catalysis): This atom-economical and environmentally friendly approach utilizes alcohols as alkylating agents. A transition metal catalyst, typically based on ruthenium or iridium, facilitates the in situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. The only byproduct of this process is water.

Data Presentation

The following table summarizes typical reaction conditions and yields for the N-alkylation of amino amides, which can be considered representative for the N-alkylation of this compound.

EntryAmine SubstrateAlkylating AgentCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
1α-amino amideBenzyl alcohol[IrCp*Cl2]2 / NaHCO3Toluene11016~95%Adapted from[3]
2α-amino amide4-Methylbenzyl alcoholRuthenium ComplexToluene1001885-95%Adapted from related procedures
3Primary AmineBenzaldehydeNaBH(OAc)3Dichloromethane (B109758)RT12>90%General Protocol
4Primary AmineAcetoneNaBH3CNMethanolRT24>90%General Protocol

Experimental Protocols

Protocol 1: N-Alkylation of this compound via Reductive Amination

This protocol describes a general procedure for the N-alkylation of this compound using an aldehyde or ketone and sodium triacetoxyborohydride (B8407120) as the reducing agent.

Materials:

  • This compound

  • Aldehyde or ketone (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (B1671644) (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive carbonyl compounds, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can be beneficial.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. The reaction is typically exothermic, and the addition rate should be controlled to maintain the reaction temperature.

  • Reaction Completion: Continue stirring the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired N-alkylated this compound.

Protocol 2: Transition-Metal-Catalyzed N-Alkylation of this compound with an Alcohol

This protocol is a representative procedure for the "borrowing hydrogen" methodology, which offers a greener alternative to traditional alkylation methods.

Materials:

  • This compound

  • Alcohol (1.2 eq.)

  • Ruthenium or Iridium catalyst (e.g., [IrCp*Cl₂]₂, 1-2 mol%)

  • Base (e.g., NaHCO₃, K₂CO₃, 5-10 mol%)

  • Toluene or other suitable high-boiling solvent

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents as in Protocol 1

Procedure:

  • Reaction Setup: To a Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 eq.), the alcohol (1.2 eq.), the transition metal catalyst (e.g., [IrCp*Cl₂]₂, 1.25 mol%), and a catalytic amount of a mild base (e.g., NaHCO₃, 2.5 mol%).

  • Solvent Addition: Add a suitable solvent, such as toluene.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed. Reaction times can range from several hours to 24 hours.

  • Cooling and Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve this compound and Aldehyde/Ketone in Solvent imine Stir for 1-2h for Imine Formation prep->imine reduction Add Reducing Agent (e.g., NaBH(OAc)3) imine->reduction completion Stir to Completion (Monitor by TLC/LC-MS) reduction->completion quench Quench with NaHCO3 (aq) completion->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for the N-alkylation of this compound via reductive amination.

reaction_pathway cluster_reactants cluster_intermediate cluster_product This compound This compound (H2N-CH(CH3)-CH2-CONH2) Imine Imine Intermediate (R-CH=N-CH(CH3)-CH2-CONH2) This compound->Imine + R-CHO - H2O Aldehyde Aldehyde (R-CHO) N-alkylated_product N-alkylated this compound (R-CH2-NH-CH(CH3)-CH2-CONH2) Imine->N-alkylated_product + [H] (Reducing Agent)

Caption: Reaction pathway for the reductive amination of this compound with an aldehyde.

References

Synthesis of 3-Aminobutanamide Hydrochloride: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-aminobutanamide hydrochloride, a valuable building block for drug development and scientific research. The described methodology is designed for researchers, scientists, and professionals in the field of drug development, offering a clear and reproducible process.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds. The hydrochloride salt form often provides improved stability and solubility, making it advantageous for handling and subsequent reactions. This protocol details a three-step synthesis starting from 3-aminobutyric acid, involving an initial esterification, followed by ammonolysis, and concluding with the formation of the hydrochloride salt.

Overall Reaction Scheme

Experimental Protocol

Step 1: Synthesis of Methyl 3-Aminobutyrate (B1260719) Hydrochloride

This procedure follows a method adapted from the esterification of a similar amino acid.[1]

  • In a clean, dry reaction flask equipped with a magnetic stirrer and a reflux condenser, add methanol (B129727) (e.g., 240 g).

  • Cool the flask in an ice-water bath to a temperature of 0-10 °C.

  • Slowly add thionyl chloride (e.g., 66.4 g) dropwise to the cooled methanol, maintaining the temperature between 0-10 °C.

  • After the addition is complete, add 3-aminobutyric acid (e.g., 50 g) to the reaction mixture.

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for a period sufficient for the reaction to complete (monitoring by TLC or other suitable methods is recommended).

  • After the reaction is complete, concentrate the solution under reduced pressure to obtain the crude methyl 3-aminobutyrate hydrochloride. This product can be used in the next step without further purification.

Step 2: Synthesis of this compound

This ammonolysis procedure is based on a protocol for a related amino acid ester.[2]

  • Dissolve the crude methyl 3-aminobutyrate hydrochloride from Step 1 in a saturated solution of ammonia (B1221849) in an alcohol solvent such as ethanol (B145695) (e.g., 15 mL of a 7N solution in methanol per 1.76 g of ester).

  • Add a small amount of deionized water to the reaction mixture.

  • Stir the solution at room temperature for 12-24 hours. The reaction progress should be monitored to determine completion.

  • Once the reaction is complete, remove the solvent under reduced pressure to yield the crude this compound as an oily product.

Step 3: Synthesis of this compound Hydrochloride

The final step involves the formation of the hydrochloride salt.

  • Dissolve the crude this compound from Step 2 in a suitable solvent in which the hydrochloride salt is insoluble, such as diethyl ether.

  • Prepare a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether). This can be done by carefully bubbling dry HCl gas through the solvent or by using a commercially available solution.

  • Slowly add the HCl solution dropwise to the solution of this compound with stirring.

  • The this compound hydrochloride salt will precipitate out of the solution as a solid.

  • Collect the solid product by filtration.

  • Wash the collected solid with a small amount of the solvent (e.g., diethyl ether) to remove any unreacted starting material or impurities.

  • Dry the final product under vacuum to obtain pure this compound hydrochloride.

Data Presentation

StepReactant 1Reactant 2SolventTemperature (°C)Time (h)ProductYield (%)Purity (%)
13-Aminobutyric AcidThionyl ChlorideMethanolRefluxVariesMethyl 3-Aminobutyrate HydrochlorideHighHigh
2Methyl 3-Aminobutyrate HydrochlorideAmmoniaEthanol/WaterRoom Temp12-24This compoundHighCrude
3This compoundHydrogen ChlorideDiethyl EtherRoom Temp<1This compound HydrochlorideHighHigh

Note: The yields and purities are expected to be high based on analogous reactions, but will need to be determined experimentally for this specific synthesis.

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Ammonolysis cluster_step3 Step 3: Salt Formation A 3-Aminobutyric Acid C Methyl 3-Aminobutyrate HCl A->C Reflux B Methanol & Thionyl Chloride B->C E This compound C->E Room Temperature D Saturated Ammonia Solution D->E G This compound HCl E->G Precipitation F Hydrogen Chloride F->G

Caption: Synthetic pathway for this compound hydrochloride.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-Aminobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 3-aminobutanamide, a valuable building block in organic synthesis and pharmaceutical development. The information herein is intended to guide researchers in transitioning from laboratory-scale synthesis to larger-scale production, focusing on a robust and reproducible two-step synthetic route starting from 3-aminobutyric acid.

Introduction

This compound is a chiral primary amide that can serve as a key intermediate in the synthesis of various biologically active molecules. Its structural motifs, including a primary amine and an amide functional group, make it a versatile precursor for the introduction of chirality and for further chemical modifications. The scale-up of its synthesis requires careful consideration of reaction conditions, purification methods, and analytical controls to ensure high purity and yield, which are critical for applications in drug development.

This document outlines a two-step synthetic pathway for the production of this compound, commencing with the esterification of 3-aminobutyric acid, followed by the amidation of the resulting amino ester.

Synthetic Strategy Overview

The recommended synthetic approach for the scale-up production of this compound is a two-step process:

  • Esterification: 3-Aminobutyric acid is converted to its corresponding methyl ester, 3-aminobutanoate, through reaction with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride.

  • Amidation: The purified methyl 3-aminobutanoate is then subjected to amidation using ammonia (B1221849) to yield the final product, this compound.

This strategy is advantageous for scale-up due to the relatively low cost of starting materials, straightforward reaction conditions, and amenability to standard purification techniques.

Logical Workflow for Synthesis

The logical progression of the synthesis is depicted in the following workflow diagram.

start Start: 3-Aminobutyric Acid esterification Step 1: Esterification (Methanol, Thionyl Chloride) start->esterification intermediate Intermediate: Methyl 3-Aminobutanoate esterification->intermediate purification1 Purification: Distillation intermediate->purification1 amidation Step 2: Amidation (Ammonia in Methanol) purification1->amidation product Product: This compound amidation->product purification2 Purification: Recrystallization product->purification2 qc Quality Control (HPLC, NMR, MS) purification2->qc end Final Product qc->end

Caption: Logical workflow for the two-step synthesis of this compound.

Experimental Protocols

Part 1: Esterification of 3-Aminobutyric Acid

This protocol details the synthesis of methyl 3-aminobutanoate hydrochloride.

Materials:

  • 3-Aminobutyric acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask with reflux condenser and gas outlet

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a suitably sized round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl gas), add anhydrous methanol (5-10 volumes relative to the starting material).

  • Charging Reactant: Add 3-aminobutyric acid (1.0 equivalent) to the methanol and stir to form a suspension.

  • Addition of Thionyl Chloride: Cool the suspension to 0-5 °C using an ice bath. Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C). Maintain reflux for 3-5 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove excess methanol and thionyl chloride.

  • Isolation: The resulting crude solid, methyl 3-aminobutanoate hydrochloride, can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) or used directly in the next step after drying under vacuum.

Part 2: Amidation of Methyl 3-Aminobutanoate

This protocol describes the conversion of methyl 3-aminobutanoate to this compound.

Materials:

  • Methyl 3-aminobutanoate hydrochloride

  • Ammonia solution in methanol (saturated)

  • Pressure-rated reactor

  • Stirring mechanism

Procedure:

  • Reactor Setup: Charge a pressure-rated reactor with a solution of ammonia in methanol.

  • Charging Reactant: Add methyl 3-aminobutanoate hydrochloride (1.0 equivalent) to the ammoniacal methanol solution.

  • Reaction: Seal the reactor and stir the mixture at room temperature. The reaction progress should be monitored by HPLC. The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, cool the reactor and carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol/diethyl ether mixture to yield the final product as a crystalline solid.

Data Presentation

The following tables summarize representative quantitative data for the scale-up synthesis of this compound based on the protocols described above.

Table 1: Reaction Parameters and Yields

StepReactantReagentSolventTemperature (°C)Time (h)ProductYield (%)Purity (%)
1. Esterification3-Aminobutyric AcidThionyl ChlorideMethanol653-5Methyl 3-Aminobutanoate HCl90-95>98
2. AmidationMethyl 3-Aminobutanoate HClAmmoniaMethanol20-2524-48This compound85-90>99

Table 2: Analytical Characterization of this compound

Analytical MethodSpecification
HPLC Purity ≥ 99.0%
¹H NMR Conforms to structure
Mass Spectrometry [M+H]⁺ = 103.08
Melting Point To be determined
Residual Solvents As per ICH guidelines

Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental workflow for the synthesis and purification of this compound.

cluster_esterification Step 1: Esterification cluster_amidation Step 2: Amidation cluster_purification Purification and QC ester_setup Reactor Setup: 3-Aminobutyric Acid in Methanol ester_reagent Add Thionyl Chloride (0-5 °C) ester_setup->ester_reagent ester_reaction Reflux (65 °C, 3-5 h) ester_reagent->ester_reaction ester_workup Concentrate in vacuo ester_reaction->ester_workup ester_product Isolate Methyl 3-Aminobutanoate HCl ester_workup->ester_product amid_setup Reactor Setup: Ammonia in Methanol ester_product->amid_setup amid_reagent Add Methyl 3-Aminobutanoate HCl amid_setup->amid_reagent amid_reaction Stir at RT (24-48 h) amid_reagent->amid_reaction amid_workup Concentrate in vacuo amid_reaction->amid_workup amid_product Crude this compound amid_workup->amid_product recrystallization Recrystallization amid_product->recrystallization drying Vacuum Drying recrystallization->drying qc_analysis QC Analysis (HPLC, NMR, MS) drying->qc_analysis final_product Final Product: this compound qc_analysis->final_product

Caption: Detailed experimental workflow for the synthesis of this compound.

Application Notes: 3-Aminobutanamide as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobutanamide is a valuable and versatile building block in medicinal chemistry for the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both a primary amine and an amide group, allows for its participation in various cyclization and multicomponent reactions. This application note focuses on the utility of this compound as a precursor for the synthesis of dihydropyrimidinones (DHPMs) and their derivatives, a class of heterocyclic compounds with a wide range of pharmacological activities.

The Biginelli reaction, a one-pot three-component synthesis, provides a straightforward and efficient route to DHPMs.[1] In a proposed adaptation of this classic reaction, this compound can serve as a surrogate for the urea (B33335) component, reacting with an aldehyde and a β-dicarbonyl compound to yield N1-substituted dihydropyrimidinones. These resulting heterocyclic scaffolds are of significant interest in drug discovery, exhibiting activities such as antiviral, antitumor, antibacterial, and anti-inflammatory properties.[2] Furthermore, they have been investigated as calcium channel blockers.[1]

Synthetic Approach: The Biginelli Reaction

The core synthetic strategy involves the acid-catalyzed cyclocondensation of this compound, a selected aldehyde, and a β-dicarbonyl compound, such as a β-ketoester or a β-diketone. The general reaction scheme is depicted below:

G cluster_product Product r1 This compound catalyst + Acid Catalyst (e.g., HCl, Lewis Acid) r1->catalyst r2 Aldehyde (R1-CHO) r2->catalyst r3 β-Dicarbonyl Compound (R2-CO-CH2-CO-R3) r3->catalyst p1 N1-Substituted Dihydropyrimidinone catalyst->p1

Caption: General workflow for the Biginelli-type synthesis of N1-substituted dihydropyrimidinones.

The reaction mechanism is believed to proceed through the initial formation of an acylimine intermediate from the aldehyde and the amide nitrogen of this compound. This is followed by the nucleophilic addition of the enol form of the β-dicarbonyl compound and subsequent cyclization and dehydration to afford the dihydropyrimidinone ring system.

Potential Applications in Drug Discovery

The dihydropyrimidinone scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. The derivatives that can be synthesized from this compound are expected to share this broad spectrum of biological activities.

Table 1: Potential Pharmacological Activities of Dihydropyrimidinone Derivatives

Biological ActivityTherapeutic AreaReference
AntiviralInfectious Diseases[2]
AntitumorOncology[2]
AntibacterialInfectious Diseases[2]
Anti-inflammatoryInflammation & Immunology[2]
Calcium Channel BlockerCardiovascular Diseases[1]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of N1-substituted dihydropyrimidinones using this compound. These protocols are based on established Biginelli reaction procedures and may require optimization for specific substrates.[3][4]

Protocol 1: Conventional Heating

Objective: To synthesize an N1-substituted dihydropyrimidinone via a one-pot, three-component reaction under conventional heating.

Materials:

  • This compound

  • Aromatic or aliphatic aldehyde

  • β-Ketoester (e.g., ethyl acetoacetate) or β-diketone (e.g., acetylacetone)

  • Ethanol (B145695)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Round-bottom flask equipped with a reflux condenser

  • Stirring plate with heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the aldehyde (1.0 mmol), and the β-dicarbonyl compound (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Stir the mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and stir for 15-20 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified N1-substituted dihydropyrimidinone.

Protocol 2: Microwave-Assisted Synthesis

Objective: To synthesize an N1-substituted dihydropyrimidinone using microwave irradiation for accelerated reaction times.[5]

Materials:

  • This compound

  • Aromatic or aliphatic aldehyde

  • β-Ketoester or β-diketone

  • Ethanol or a solvent-free approach

  • Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%)[6]

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 mmol), the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and the Lewis acid catalyst (0.1 mmol).

  • If using a solvent, add ethanol (2 mL). For a solvent-free reaction, proceed without solvent.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined for each set of reactants.

  • After irradiation, cool the vial to room temperature.

  • If a solid precipitate has formed, add a small amount of cold ethanol and collect the product by vacuum filtration.

  • If the product is in solution, pour the mixture into ice-cold water to induce precipitation.

  • Collect the solid by filtration, wash with cold water, and recrystallize from ethanol.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the synthesis of dihydropyrimidinones based on analogous Biginelli reactions.[3][4][7]

Table 2: Representative Reaction Conditions and Yields for Biginelli-type Reactions

Aldehydeβ-Dicarbonyl CompoundCatalystSolventMethodTime (h)Yield (%)Reference
BenzaldehydeEthyl acetoacetateHClEthanolReflux470-85[3]
4-ChlorobenzaldehydeMethyl acetoacetateYb(OTf)₃AcetonitrileReflux385-95[6]
4-NitrobenzaldehydeAcetylacetoneL-ProlineEthanolStirring (RT)1270-80[3]
CyclohexanecarboxaldehydeEthyl benzoylacetateTMSClDMFRT2460-75
BenzaldehydeEthyl acetoacetateNoneNoneMicrowave0.2580-90[5]

Visualizations

Biginelli Reaction Mechanism

The following diagram illustrates the proposed catalytic cycle for the Biginelli reaction.

Biginelli_Mechanism cluster_reactants Inputs cluster_cycle Catalytic Cycle cluster_product Output Aldehyde Aldehyde A Acylimine Intermediate Aldehyde->A Amide This compound Amide->A Ketoester β-Ketoester B Addition of Enol Ketoester->B A->B + H+ C Cyclization B->C D Dehydration C->D Product Dihydropyrimidinone D->Product - H2O

Caption: Proposed mechanism for the Biginelli reaction.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis and purification of dihydropyrimidinones.

Workflow start Mix Reactants (this compound, Aldehyde, β-Dicarbonyl, Catalyst, Solvent) reaction Reaction (Heating or Microwave) start->reaction workup Workup (Precipitation in Water) reaction->workup filtration Filtration workup->filtration purification Recrystallization filtration->purification product Pure Dihydropyrimidinone purification->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Aminobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aminobutanamide. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: While specific literature on the synthesis of this compound is not abundant, two primary plausible routes can be inferred from standard organic chemistry principles:

  • Amidation of 3-Aminobutanoic Acid: This involves the direct coupling of 3-aminobutanoic acid with ammonia (B1221849). This typically requires activation of the carboxylic acid group.

  • Michael Addition of Ammonia to Crotonamide (B15916): This route involves the conjugate addition of ammonia to the α,β-unsaturated amide, crotonamide.

Q2: I am getting a low yield in the amidation of 3-aminobutanoic acid. What are the likely causes?

A2: Low yields in amidation reactions are common and can often be attributed to several factors:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid needs to be activated to a more reactive species (e.g., an acid chloride, active ester) for the amidation to proceed efficiently.

  • Poor Nucleophilicity of Ammonia: While ammonia is a good nucleophile, its concentration in the reaction mixture might be insufficient, or it may be protonated by the acidic starting material.

  • Side Reactions: The activated carboxylic acid can undergo side reactions, such as the formation of an anhydride.

  • Difficult Purification: this compound is a small, polar molecule, which can make its isolation and purification challenging, leading to apparent low yields.

Q3: What are the key challenges in the Michael addition route from crotonamide?

A3: The Michael addition of ammonia to crotonamide may present the following challenges:

  • Reversibility of the Reaction: The Michael addition can be reversible, and the equilibrium may not favor the product under all conditions.

  • Poly-addition: The product, this compound, still possesses a nucleophilic amine that could potentially react with another molecule of crotonamide.

  • Competing Reactions: Ammonia can also react at the carbonyl group of the amide, although this is generally less favorable than conjugate addition.

Q4: How can I purify crude this compound?

A4: Given the polar nature of this compound, purification can be challenging. Common techniques include:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is a good option.

  • Column Chromatography: Normal-phase silica (B1680970) gel chromatography can be used, but the polarity of the compound may require polar eluents (e.g., dichloromethane (B109758)/methanol (B129727) mixtures, possibly with a small amount of ammonium (B1175870) hydroxide (B78521) to prevent streaking). Reverse-phase chromatography is also an option.

  • Ion-Exchange Chromatography: As the molecule has a basic amino group, cation-exchange chromatography can be an effective purification method.[1]

Troubleshooting Guides

Low Yield in this compound Synthesis
Symptom Possible Cause Suggested Solution
Low conversion of starting material (3-aminobutanoic acid) Incomplete activation of the carboxylic acid.Use a more potent activating agent (e.g., switch from a carbodiimide (B86325) like EDC to a uronium-based reagent like HATU). Ensure anhydrous conditions as activating agents are often moisture-sensitive.[2][3]
Insufficient nucleophile (ammonia).Use a large excess of ammonia, either as a solution in an organic solvent or by bubbling ammonia gas through the reaction mixture.
Formation of multiple byproducts Side reactions of the activated intermediate.Run the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions. Additives like HOBt or Oxyma can suppress side reactions when using carbodiimide coupling agents.[2]
Polymerization in Michael addition.Use a large excess of ammonia relative to crotonamide to favor the mono-addition product.
Difficulty in isolating the product High polarity and water solubility of the product.After aqueous work-up, ensure thorough extraction with a polar organic solvent. Consider using a continuous liquid-liquid extractor. For purification, consider ion-exchange chromatography or derivatization to a less polar compound.[1]

Experimental Protocols

Protocol 1: Amidation of 3-Aminobutanoic Acid via an Acid Chloride

This protocol is a general procedure and may require optimization.

  • Formation of 3-Aminobutanoyl Chloride Hydrochloride:

    • Suspend 3-aminobutanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

    • Cool the suspension to 0 °C.

    • Slowly add thionyl chloride (1.2 eq).

    • Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours until the solid dissolves and gas evolution ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride hydrochloride.

  • Amidation:

    • Dissolve the crude 3-aminobutanoyl chloride hydrochloride in an anhydrous aprotic solvent like DCM or THF and cool to 0 °C.

    • Slowly add a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol, 5-10 eq) or bubble ammonia gas through the solution.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for several hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a small amount of water.

    • Filter off any ammonium chloride precipitate.

    • Concentrate the filtrate and purify the crude product.

Protocol 2: Michael Addition of Ammonia to Crotonamide

This protocol is a general procedure and may require optimization.

  • Reaction Setup:

    • In a pressure vessel, dissolve crotonamide (1.0 eq) in a suitable solvent such as ethanol (B145695) or methanol.

    • Add a large excess of a concentrated solution of ammonia in methanol (e.g., 7N, 10-20 eq).

    • Seal the vessel and heat the reaction mixture. The optimal temperature will need to be determined experimentally (e.g., 50-100 °C).

    • Monitor the reaction for the consumption of crotonamide by TLC or GC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, carefully vent the pressure vessel.

    • Remove the solvent and excess ammonia under reduced pressure.

    • The crude residue can then be purified by column chromatography or crystallization.

Data Presentation

The following tables provide illustrative data for the synthesis of this compound. Note that these are representative examples and actual results may vary.

Table 1: Illustrative Reaction Parameters for Amidation of 3-Aminobutanoic Acid

ParameterCondition ACondition B
Activating Agent Thionyl ChlorideHATU/DIPEA
Solvent DCMDMF
Temperature 0 °C to reflux0 °C to RT
Reaction Time 4 hours6 hours
Illustrative Yield 45%65%
Illustrative Purity 85%90%

Table 2: Illustrative Reaction Parameters for Michael Addition to Crotonamide

ParameterCondition ACondition B
Ammonia Source 7N NH3 in MethanolLiquid Ammonia
Solvent MethanolNone
Temperature 80 °C60 °C
Reaction Time 24 hours18 hours
Illustrative Yield 55%70%
Illustrative Purity 90%95%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Starting Material (3-Aminobutanoic Acid or Crotonamide) reaction Chemical Reaction (Amidation or Michael Addition) start->reaction quenching Reaction Quenching reaction->quenching extraction Extraction quenching->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (Chromatography or Crystallization) concentration->purification analysis Purity Analysis (NMR, LC-MS) purification->analysis product Pure this compound analysis->product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow cluster_low_conversion Low Conversion cluster_good_conversion Good Conversion start Low Yield of this compound check_conversion Check Conversion of Starting Material start->check_conversion cause_activation Inefficient Activation? check_conversion->cause_activation Low cause_nucleophile Insufficient Nucleophile? check_conversion->cause_nucleophile Low cause_conditions Suboptimal Conditions? check_conversion->cause_conditions Low cause_byproducts Multiple Byproducts? check_conversion->cause_byproducts Good cause_isolation Product Lost During Work-up? check_conversion->cause_isolation Good solution_activation Change Activating Agent Ensure Anhydrous Conditions cause_activation->solution_activation solution_nucleophile Increase Excess of Ammonia cause_nucleophile->solution_nucleophile solution_conditions Optimize Temperature and Time cause_conditions->solution_conditions solution_byproducts Lower Temperature Use Additives cause_byproducts->solution_byproducts solution_isolation Optimize Extraction and Purification cause_isolation->solution_isolation

Caption: Logical workflow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: 3-Aminobutanamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aminobutanamide. The following sections address common issues, particularly the formation of byproducts, and offer guidance on their mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound synthesis via amidation of 3-aminobutanoic acid is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in the direct amidation of 3-aminobutanoic acid can stem from several factors:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be activated to facilitate nucleophilic attack by ammonia (B1221849) or an amine. If the activation is inefficient, the reaction will not proceed to completion.

    • Troubleshooting:

      • Ensure your activating agent (e.g., carbodiimides like EDC, or reagents for forming acid chlorides like thionyl chloride) is fresh and active.

      • Optimize the stoichiometry of the activating agent. An excess may be required, but large excesses can lead to side reactions.

      • Consider the reaction temperature and time for the activation step.

  • Side Reactions: Unwanted side reactions can consume starting material and reduce the yield of the desired product.

    • Troubleshooting:

      • Racemization: Amide bond formation can sometimes lead to racemization, especially if the reaction conditions are harsh. Use milder activating agents and bases to minimize this.

      • Over-acylation: If a primary amine is used for amidation, over-acylation to form a diacylated product can occur. Use a controlled stoichiometry of the activated carboxylic acid.

  • Poor Solubility: The zwitterionic nature of 3-aminobutanoic acid can lead to poor solubility in common organic solvents, hindering the reaction.

    • Troubleshooting:

      • Employ a solvent system that can effectively dissolve both the amino acid and the other reagents. Protic solvents or mixtures with co-solvents may be necessary.

      • Consider the use of a Lewis acid catalyst which can form a complex with the amino acid, increasing its solubility and reactivity in organic solvents.[1]

Q2: I am synthesizing this compound from a halo-butanamide precursor (e.g., 3-chlorobutanamide) and observing a significant amount of an unsaturated byproduct. What is this byproduct and how can I minimize its formation?

A2: The primary unsaturated byproduct is likely crotonamide , formed via a β-elimination reaction (dehydrohalogenation). This side reaction competes with the desired nucleophilic substitution by ammonia.

  • Mechanism of Byproduct Formation: A base abstracts a proton from the carbon adjacent to the halogen-bearing carbon, leading to the formation of a double bond and the elimination of HCl.

  • Mitigation Strategies:

    • Low Temperature: Maintain a low reaction temperature (ideally 0-5°C) throughout the reaction to favor the substitution reaction over elimination.

    • Choice of Base: Avoid strong, sterically hindered bases that favor elimination. When using ammonia, aqueous ammonium (B1175870) hydroxide (B78521) at low temperatures is a suitable choice.

    • Solvent: Use aprotic polar solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM).

Q3: During the synthesis of this compound using the Hofmann rearrangement of a suitable amide, I am getting a carbamate (B1207046) byproduct. Why is this happening and how can I prevent it?

A3: The Hofmann rearrangement proceeds through an isocyanate intermediate. If an alcohol is present in the reaction mixture (e.g., as a solvent or impurity), it can trap the isocyanate to form a stable carbamate, reducing the yield of the desired primary amine.

  • Troubleshooting:

    • Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous.

    • Solvent Choice: Avoid using alcoholic solvents. If a solvent is necessary, choose an inert, aprotic solvent.

    • Work-up Procedure: During the work-up, the hydrolysis of the isocyanate to the amine is typically desired. Ensure that the hydrolysis conditions (e.g., addition of water) are controlled and that the reaction is not quenched with an alcohol.

Q4: My synthesis of this compound via Michael addition of ammonia to an α,β-unsaturated amide is not proceeding efficiently. What are the common issues?

A4: The Michael addition of ammonia to α,β-unsaturated amides can be challenging due to the relatively low reactivity of the amide acceptor and the potential for side reactions.

  • Reversibility: The Michael addition is a reversible reaction. To drive the reaction towards the product, consider the following:

    • Excess Ammonia: Use a large excess of ammonia to shift the equilibrium.

    • Temperature Control: The optimal temperature will depend on the specific substrate. While heating can increase the reaction rate, it can also favor the retro-Michael reaction.

  • Catalyst: The reaction may require a catalyst to proceed at a reasonable rate.

    • Troubleshooting:

      • Experiment with different catalysts, such as Lewis acids or bases, to find the most effective one for your system.

  • Polymerization: α,β-unsaturated compounds can be prone to polymerization under certain conditions.

    • Troubleshooting:

      • Control the reaction temperature and concentration to minimize polymerization.

      • Ensure that the starting materials are free of impurities that could initiate polymerization.

Byproduct Summary

The following table summarizes common byproducts in different synthetic routes to this compound. The typical yield percentages are difficult to generalize as they are highly dependent on the specific reaction conditions.

Synthetic RouteCommon ByproductsMitigation Strategies
Amidation of 3-Aminobutanoic Acid Racemized product, Diacylated product (with primary amines)Use mild activating agents and bases, Control stoichiometry.
From Halo-butanamide CrotonamideMaintain low reaction temperature (0-5°C), Use a non-hindered base.
Hofmann Rearrangement CarbamatesEnsure anhydrous conditions, Avoid alcoholic solvents.
Michael Addition Unreacted starting material, Polymerized materialUse excess ammonia, Optimize temperature and catalyst.

Experimental Protocols

Please note: These are generalized protocols and should be adapted and optimized for your specific laboratory conditions and scale. Always perform a thorough risk assessment before conducting any chemical reaction.

Protocol 1: Synthesis of this compound from 3-Chlorobutanamide (B2723049)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chlorobutanamide in an appropriate aprotic solvent (e.g., THF). Cool the solution to 0°C in an ice bath.

  • Ammonia Addition: Slowly add a solution of aqueous ammonium hydroxide to the cooled solution of 3-chlorobutanamide with vigorous stirring. Maintain the temperature below 5°C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.

  • Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Byproduct Formation Pathway

The following diagram illustrates the competing pathways of nucleophilic substitution (desired product) and elimination (byproduct) in the synthesis of this compound from a halo-butanamide precursor.

Byproduct_Formation Start 3-Halobutanamide Product This compound (Desired Product) Start->Product Nucleophilic Substitution (Favored at low temp.) Byproduct Crotonamide (Byproduct) Start->Byproduct β-Elimination (Favored by strong base/high temp.) Ammonia Ammonia (NH3) Base Base (e.g., NH3)

Caption: Competing reaction pathways in the synthesis of this compound.

References

minimizing side reactions in the amidation of 3-aminobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the amidation of 3-aminobutanoic acid. Our goal is to help you minimize side reactions and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses the most common issues encountered during the amidation of 3-aminobutanoic acid in a direct question-and-answer format.

Q1: My reaction yield is low or non-existent. Where should I start troubleshooting?

A: Low yields in amidation reactions are common and can typically be traced back to a few key areas.[1] Begin by verifying the fundamentals of your experimental setup:

  • Reagent Quality and Stoichiometry: Ensure that your 3-aminobutanoic acid and the amine you are coupling it with are pure. Verify the activity of your coupling reagent, as many are sensitive to moisture and degradation over time.[2] Ensure you are using the correct stoichiometry, typically a slight excess of the amine and coupling reagent relative to the carboxylic acid.

  • Anhydrous Conditions: The activated carboxylic acid intermediate is highly susceptible to hydrolysis, which will revert it back to the starting material.[2] This is a primary cause of low yields. Ensure all glassware is flame- or oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Incomplete Activation: The carboxylic acid must be fully activated to react efficiently. If you are recovering starting acid, your activation step may have failed. Consider switching to a more powerful coupling reagent or adding activating additives.[1][2]

  • Amine Deactivation: The amine can be deactivated by protonation, rendering it non-nucleophilic.[1] If you are using an amine salt (e.g., a hydrochloride salt), ensure you have added a sufficient amount of a non-nucleophilic base (at least 2-3 equivalents) to liberate the free amine.[2][3]

Q2: I'm observing a significant amount of an insoluble white precipitate, and my yield of the desired amide is low. What is this byproduct?

A: If you are using a carbodiimide (B86325) coupling reagent like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), the precipitate is likely the corresponding urea (B33335) byproduct (Dicyclohexylurea - DCU, or Diisopropylurea - DIU). However, if the byproduct is soluble and difficult to remove, you may be forming N-acylurea.

This occurs when the activated O-acylisourea intermediate, instead of reacting with your amine, undergoes an intramolecular rearrangement.[4] This N-acylurea is a stable, undesired byproduct that terminates the reaction pathway for that molecule.[4][5]

Strategies to Minimize N-Acylurea Formation:

  • Use Additives: Incorporating additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure is crucial. These reagents react with the O-acylisourea to form an activated ester intermediate, which is less prone to rearrangement and more selective for reaction with the amine.[2][4][6]

  • Control Temperature: This side reaction is often accelerated at higher temperatures. Running the reaction at a lower temperature (starting at 0 °C) can significantly suppress the rearrangement.[2][5]

  • Solvent Choice: The use of solvents with low dielectric constants, such as dichloromethane (B109758) (DCM) or chloroform, can help minimize this side reaction.[4]

Q3: My mass spectrometry results show a peak corresponding to the loss of water from my starting material. What is this side product?

A: For β-amino acids like 3-aminobutanoic acid, intramolecular cyclization is a potential side reaction that leads to the formation of a β-lactam (azetidin-2-one). This occurs when the activated carboxyl group reacts with the molecule's own amino group. This is particularly a risk if the amine nucleophile you are adding is sterically hindered or has low nucleophilicity, making the intramolecular reaction competitive.

To mitigate β-lactam formation:

  • Pre-activation: Activate the 3-aminobutanoic acid with the coupling reagent and any additives before adding the external amine. This ensures the activated intermediate is readily available to react with the desired nucleophile.

  • Amine Stoichiometry: Use a slight excess of the desired amine to favor the intermolecular reaction.

  • Protecting Groups: In challenging cases, consider protecting the amine of 3-aminobutanoic acid (e.g., with a Boc or Cbz group), performing the amidation on the carboxyl group, and then deprotecting the amine in a subsequent step.[7]

Q4: I'm concerned about racemization. Is this a risk for 3-aminobutanoic acid, and how can I prevent it?

A: Racemization, or the loss of stereochemical integrity at the alpha-carbon, is a major concern for α-amino acids, especially when using powerful coupling reagents.[6][8] For 3-aminobutanoic acid, the stereocenter is at the β-position (C3). While less susceptible to racemization via the common enolization pathway seen in α-amino acids, aggressive reaction conditions (strong base, high heat) can still pose a risk.

To ensure stereochemical purity:

  • Use Racemization-Suppressing Additives: Always use additives like HOBt or OxymaPure when using carbodiimides.[1][6]

  • Choose Appropriate Reagents: Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) salt-based reagents are often designed to provide high coupling efficiency with minimal racemization.[9][10]

  • Control the Base: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) instead of simpler tertiary amines like triethylamine (B128534) (TEA).[5][11]

  • Maintain Low Temperatures: Perform the coupling at reduced temperatures (e.g., 0 °C to room temperature).

Frequently Asked Questions (FAQs)

What is the best coupling reagent for the amidation of 3-aminobutanoic acid?

The "best" reagent depends on the specific amine, scale, and cost considerations.

  • Carbodiimides (EDC, DCC): Economical and effective, but often require additives (HOBt, Oxyma) to boost efficiency and suppress side reactions like N-acylurea formation and racemization.[4][8] EDC is often preferred in laboratory settings because its urea byproduct is water-soluble, simplifying purification.[5]

  • Uronium/Aminium Salts (HATU, HBTU): These are highly efficient and fast-acting coupling reagents that generally give high yields with low racemization.[8][9] HATU is particularly effective for difficult couplings involving sterically hindered substrates.[8][9]

  • Phosphonium Salts (PyBOP): Similar to uronium salts, these are very effective and known for suppressing racemization.[6] A key advantage is that they do not react with the free amino group, which can be an issue with some uronium reagents.[10]

Do I need to protect the functional groups of 3-aminobutanoic acid?

It depends on the other reactant.

  • Amine Group: If you are reacting the carboxyl group of 3-aminobutanoic acid with an amine, you generally do not need to protect the amino group. The carboxylic acid is selectively activated by the coupling reagent. However, if intramolecular cyclization to a β-lactam becomes a significant side reaction, protection may be necessary.

  • Carboxyl Group: If you are trying to acylate the amino group of 3-aminobutanoic acid, you must first protect its carboxyl group, typically as an ester (e.g., methyl or benzyl (B1604629) ester), to prevent it from reacting.[7]

Which solvent should I use?

Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common solvents for amidation. DCM is good for minimizing N-acylurea formation, while DMF is excellent for solubilizing reactants.[2] For greener alternatives, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have also been used successfully.[3] Always use anhydrous grade solvents.

Data Presentation

Table 1: Comparison of Common Coupling Reagent Systems (Note: Data is representative and actual results may vary based on specific substrates and conditions.)

Coupling SystemAdditiveBaseTypical Yield RangeKey AdvantagesCommon Side Products
DCC or DICHOBtDIEA70-90%Cost-effectiveInsoluble urea, N-acylurea[4]
EDCHOBt or OxymaDIEA75-95%Water-soluble urea byproduct[5]N-acylurea[12]
HATUNone Req.DIEA or Collidine85-99%High efficiency, fast, low racemization[8][9]Guanidinylation (minor)[6]
PyBOPNone Req.DIEA or NMM80-98%Low racemization, good for sensitive substrates[6]HMPA byproduct (if using BOP)[5]

Visualizations

Amidation_Workflow start 3-Aminobutanoic Acid activated Activated Intermediate (O-Acylisourea or Active Ester) start->activated + reagent Coupling Reagent (e.g., EDC, HATU) reagent->activated product Desired Amide Product activated->product amine Amine (R-NH2) amine->product +

Caption: General workflow for the amidation of 3-aminobutanoic acid.

Side_Reactions activated Activated Intermediate (O-Acylisourea) product Desired Amide activated->product  + Amine (R-NH2)  (Desired Path) side1 N-Acylurea (Stable Byproduct) activated->side1 Intramolecular Rearrangement side2 Hydrolysis (Reverts to Starting Acid) activated->side2  + Water (H2O)  (From non-anhydrous conditions) side3 β-Lactam (Intramolecular Cyclization) activated->side3 Intramolecular Attack

Caption: Common side reaction pathways from the activated intermediate.

Troubleshooting_Flowchart problem Problem Observed: Low Yield / Multiple Byproducts q1 Recovered Starting Acid? problem->q1 q2 Insoluble Precipitate (with DCC/DIC)? q1->q2 No s1a Cause: Hydrolysis or Failed Activation q1->s1a Yes q3 Unexpected Soluble Byproduct? q2->q3 No s2a This is likely the urea byproduct (DCU/DIU). Filter it off. If yield is still low, check other issues. q2->s2a Yes s3a Cause: N-Acylurea or β-Lactam Formation q3->s3a Yes s1b Solution: 1. Ensure anhydrous conditions. 2. Use a more powerful coupling reagent (e.g., HATU). 3. Add HOBt/Oxyma. s1a->s1b s3b Solution: 1. Add HOBt/Oxyma. 2. Run reaction at 0°C. 3. Pre-activate acid before adding amine. s3a->s3b

Caption: A logical workflow for troubleshooting amidation reactions.

Experimental Protocols

Protocol 1: General Amidation using EDC and HOBt

This protocol is a standard procedure for reliable amide bond formation.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-aminobutanoic acid (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous DMF or DCM (to achieve a concentration of 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the cooled solution. Stir the mixture at 0 °C for 20-30 minutes for pre-activation.

  • Amine Addition: Add the desired amine (1.1-1.2 eq.) to the reaction mixture, followed by a non-nucleophilic base such as DIEA (2.5 eq.).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: High-Efficiency Amidation using HATU

This protocol is recommended for challenging substrates, such as sterically hindered amines, or when side reactions are a major concern.[1]

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve 3-aminobutanoic acid (1.0 eq.) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq.) and a non-nucleophilic base like DIEA or 2,4,6-collidine (2.5 eq.). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.1 eq.) to the activated mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. These reactions are often complete within 1-3 hours.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1. The byproducts of HATU are generally water-soluble, which can simplify the purification process.

References

Technical Support Center: Synthesis of 3-Aminobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is a common strategy for synthesizing 3-aminobutanamide?

A1: A plausible and common strategy for the synthesis of this compound is the amidation of 3-aminobutyric acid. This process typically involves three key steps: protection of the amino group, activation of the carboxylic acid and subsequent reaction with an ammonia (B1221849) source, and finally, deprotection of the amino group to yield the desired product.

Q2: Why is protection of the amino group necessary?

A2: The amino group of 3-aminobutyric acid is nucleophilic and can react with the activated carboxylic acid of another molecule, leading to the formation of dimers or polymers instead of the desired amide.[1][2] Protecting the amino group ensures that it does not undergo unwanted reactions.[2][3]

Q3: What are suitable protecting groups for the amino group in this synthesis?

A3: Common protecting groups for amino acids include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[1][4] The choice of protecting group depends on the overall synthetic strategy and the conditions required for its removal.[4] For instance, the Boc group is acid-labile, while the Cbz group is typically removed by catalytic hydrogenation.[1]

Q4: What are the common methods for amide bond formation?

A4: Amide bonds can be formed by activating the carboxylic acid, making it more susceptible to nucleophilic attack by ammonia. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or the use of reagents that convert the carboxylic acid into a more reactive species, such as an acyl chloride or an activated ester.[2][5] Another approach is the direct amidation using reagents like tris(2,2,2-trifluoroethyl) borate.[6]

Q5: How can the final product, this compound, be purified?

A5: Purification of the final product can be challenging due to its polarity and potential solubility in both aqueous and organic solvents. Common purification techniques for amides include recrystallization, and column chromatography.[7] If the starting amine is a contaminant, it can sometimes be removed by converting it into a salt with an acid and performing a liquid-liquid extraction.[8]

Proposed Experimental Protocol for this compound Synthesis

This protocol is a proposed method and may require optimization.

Step 1: N-Protection of 3-Aminobutyric Acid (Boc Protection)

  • Dissolve 3-aminobutyric acid in a suitable solvent system, such as a mixture of 1,4-dioxane (B91453) and water.

  • Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid and facilitate the reaction.

  • Slowly add di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) to the solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture to a pH of approximately 3 using a suitable acid (e.g., citric acid or dilute HCl) to protonate the excess base and the product's carboxylic acid.

  • Extract the N-Boc-3-aminobutyric acid with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the protected amino acid.

Step 2: Amide Bond Formation

  • Dissolve the N-Boc-3-aminobutyric acid in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Cool the solution in an ice bath.

  • Add a coupling agent, such as dicyclohexylcarbodiimide (DCC), and an activator, such as N-hydroxysuccinimide (NHS).

  • Stir the mixture for a short period to form the activated ester.

  • Introduce a source of ammonia, such as ammonia gas bubbled through the solution or a solution of ammonia in a suitable solvent (e.g., methanol (B129727) or dioxane).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with dilute acid and dilute base to remove unreacted starting materials and byproducts.

  • Dry the organic layer and concentrate it to obtain the crude N-Boc-3-aminobutanamide.

Step 3: N-Deprotection of N-Boc-3-aminobutanamide

  • Dissolve the crude N-Boc-3-aminobutanamide in a suitable solvent, such as dichloromethane or 1,4-dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the excess acid and solvent under reduced pressure.

  • Purify the resulting this compound by recrystallization or column chromatography.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of N-protected 3-aminobutyric acid Incomplete reaction.- Ensure the use of a sufficient excess of Boc-anhydride. - Check the pH of the reaction mixture; it should be basic. - Allow for a longer reaction time.
Loss of product during workup.- Ensure the aqueous layer is sufficiently acidified before extraction. - Perform multiple extractions with the organic solvent.
Low yield of amide Inefficient activation of the carboxylic acid.- Use a different coupling agent or a combination of coupling agents (e.g., DCC/NHS, HATU). - Ensure anhydrous reaction conditions as water can hydrolyze the activated intermediate.
Incomplete reaction with ammonia.- Use a higher concentration of ammonia or bubble ammonia gas for a longer duration. - Ensure the temperature is appropriate for the reaction.
Formation of multiple byproducts Self-reaction of unprotected 3-aminobutyric acid.- Ensure complete protection of the amino group before proceeding to the amidation step.
Side reactions with the coupling agent.- Choose a coupling agent that minimizes side reactions (e.g., EDC instead of DCC to form a water-soluble urea (B33335) byproduct).
Difficulty in removing the protecting group Incomplete deprotection reaction.- Use a stronger acid or a higher concentration of the acid. - Increase the reaction time or temperature (with caution).
Difficulty in purifying the final product Product is highly polar and water-soluble.- Try recrystallization from a mixture of polar and non-polar solvents. - Use reverse-phase column chromatography. - If the product is a salt, consider converting it to the free base before purification.
Contamination with unreacted starting amine.- Wash the crude product with a dilute acid solution to protonate and remove the basic starting material.[8]

Hypothetical Data Tables

Table 1: Hypothetical Results for N-Protection of 3-Aminobutyric Acid

Entry Base Solvent Reaction Time (h) Yield (%)
1NaOHDioxane/H₂O485
2Na₂CO₃Dioxane/H₂O678
3TriethylamineDCM872

Table 2: Hypothetical Yields for Amidation with Different Coupling Reagents

Entry Coupling Reagent Ammonia Source Reaction Time (h) Yield (%)
1DCC/NHSNH₃ (gas)1265
2HATUNH₄Cl/DIPEA875
3B(OCH₂CF₃)₃NH₃ in Dioxane680

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_protection Step 1: N-Protection cluster_amidation Step 2: Amidation cluster_deprotection Step 3: Deprotection 3-Aminobutyric_Acid 3-Aminobutyric Acid N-Boc-3-Aminobutyric_Acid N-Boc-3-Aminobutyric Acid 3-Aminobutyric_Acid->N-Boc-3-Aminobutyric_Acid Boc₂O, Base N-Boc-3-Aminobutanamide N-Boc-3-Aminobutanamide N-Boc-3-Aminobutyric_Acid->N-Boc-3-Aminobutanamide 1. Coupling Agent 2. NH₃ This compound This compound N-Boc-3-Aminobutanamide->this compound TFA or HCl

Caption: Proposed synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Starting_Materials Verify Purity of Starting Materials Start->Check_Starting_Materials Analyze_Reaction_Mixture Analyze Reaction Mixture (TLC, LC-MS) Check_Starting_Materials->Analyze_Reaction_Mixture Incomplete_Reaction Incomplete Reaction? Analyze_Reaction_Mixture->Incomplete_Reaction Side_Products Side Products Formed? Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Time - Temperature - Reagent Stoichiometry Incomplete_Reaction->Optimize_Conditions Yes Change_Reagents Consider Different: - Protecting Group - Coupling Agent - Solvent Side_Products->Change_Reagents Yes Purification_Issues Purification Issues? Side_Products->Purification_Issues No Optimize_Conditions->Analyze_Reaction_Mixture Re-run Change_Reagents->Analyze_Reaction_Mixture Re-run Optimize_Purification Optimize Purification Method: - Recrystallization Solvent - Chromatography Conditions Purification_Issues->Optimize_Purification Yes End Successful Synthesis Purification_Issues->End No Optimize_Purification->End

Caption: Troubleshooting workflow for this compound synthesis.

References

optimization of reaction conditions for 3-aminobutanamide preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aminobutanamide. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Issue 1: Low Reaction Yield

Question: My reaction yield for the amidation of a 3-halobutanoate derivative is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the amidation of 3-halobutanoate derivatives can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not be running to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Extend the reaction time if necessary.

    • Solution: Increase the reaction temperature. However, be cautious as higher temperatures can also promote side reactions. A gradual increase in temperature (e.g., in 5-10 °C increments) is recommended.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired this compound. A common side reaction is elimination of the halide to form an unsaturated ester.

    • Solution: Use a less hindered and less basic source of ammonia (B1221849), or consider using a protected form of ammonia, such as an azide (B81097) followed by reduction. Running the reaction at lower temperatures can also disfavor the elimination pathway.

  • Purity of Starting Materials: Impurities in the starting 3-halobutanoate derivative or the ammonia source can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Purify them if necessary before use.

  • Ammonia Concentration: The concentration of ammonia can be a critical factor.

    • Solution: In reactions using aqueous or methanolic ammonia, ensure the solution is fresh and has the correct concentration. For reactions under anhydrous conditions, ensure efficient delivery of ammonia gas or use a suitable ammonia surrogate.

Issue 2: Formation of Impurities and Side Products

Question: I am observing significant impurities in my crude product mixture. What are the likely side reactions and how can I minimize them?

Answer: The presence of impurities is a common challenge. Here are some likely side products and strategies to mitigate their formation:

  • Over-alkylation: The newly formed this compound can act as a nucleophile and react with the starting 3-halobutanoate, leading to the formation of a secondary amine byproduct.

    • Solution: Use a large excess of the ammonia source to favor the reaction with the primary amine. Adding the 3-halobutanoate slowly to the ammonia solution can also help to maintain a high effective concentration of ammonia.

  • Elimination Products: As mentioned previously, elimination of the halide can lead to the formation of crotonamide (B15916) or related unsaturated compounds.

    • Solution: Employ milder reaction conditions (lower temperature) and consider using a less basic nucleophile if possible.

  • Hydrolysis of the Amide: If the reaction is performed in the presence of water and under harsh temperature or pH conditions, the amide bond can be hydrolyzed back to the carboxylic acid.

    • Solution: Use anhydrous solvents and reagents if possible. If water is necessary, maintain a neutral or slightly basic pH and avoid excessive heating.

Issue 3: Difficulties in Product Purification

Question: I am struggling to purify this compound from the reaction mixture. What purification strategies are most effective?

Answer: The purification of this compound can be challenging due to its polarity and potential for salt formation. Here are some recommended approaches:

  • Crystallization: If the product is a solid, crystallization is often the most effective method for purification.

    • Solution: Screen various solvents and solvent mixtures to find suitable conditions for crystallization. Common solvents for polar compounds include alcohols (methanol, ethanol), water, and mixtures with less polar solvents like ethyl acetate (B1210297) or dichloromethane.

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography is a viable option.

    • Solution: Use a polar stationary phase like silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., with methanol (B129727) in dichloromethane), can effectively separate the desired product.

  • Acid-Base Extraction: Exploiting the basicity of the amino group can be a useful purification step.

    • Solution: Dissolve the crude product in an organic solvent and wash with a dilute acid solution to extract the amine into the aqueous phase as its salt. The aqueous layer can then be basified and the free amine re-extracted into an organic solvent. This can help remove non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for the synthesis of this compound?

A1: A common approach for the synthesis of this compound involves the nucleophilic substitution of a leaving group at the 3-position of a butanoic acid derivative. A suitable starting material would be a methyl or ethyl 3-halobutanoate (e.g., methyl 3-bromobutanoate or ethyl 3-chlorobutanoate), which is then reacted with an ammonia source.

Q2: What reaction conditions are generally recommended for the amidation step?

A2: The amidation is typically carried out using a solution of ammonia in an alcohol, such as methanol or ethanol, or in water. The reaction can be performed at room temperature or with moderate heating. Using a sealed reaction vessel is often necessary to maintain the concentration of the volatile ammonia. For example, a reaction might be stirred at 20-40°C for several hours to days.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). TLC is often the quickest method for qualitative monitoring. A staining solution, such as ninhydrin, can be used to visualize the amino-containing product.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes. Ammonia is a corrosive and toxic gas with a pungent odor. All manipulations should be carried out in a well-ventilated fume hood. When working with concentrated ammonia solutions, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. If using a sealed reaction vessel, be aware of the potential for pressure buildup, especially when heating the reaction.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be used as a starting point for the optimization of this compound synthesis, based on analogous preparations of aminobutanamides.

ParameterValueNotes
Starting Material Methyl 3-bromobutanoateEthyl ester can also be used.
Reagent 25% Methanolic AmmoniaA large excess is recommended.
Solvent MethanolAnhydrous conditions are preferable.
Temperature 20 - 40 °CHigher temperatures may increase elimination.
Reaction Time 24 - 72 hoursMonitor by TLC or GC for completion.
Typical Yield 40 - 60%Highly dependent on reaction conditions and purification.
Purity (crude) 70 - 85%Major impurities may include starting material and elimination products.

Experimental Protocols

Representative Protocol for the Preparation of this compound

Disclaimer: This is a generalized protocol based on the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions and safety procedures.

  • Reaction Setup: In a certified fume hood, equip a round-bottom flask with a magnetic stir bar.

  • Reagent Addition: To the flask, add a solution of ammonia in methanol (e.g., 25% w/w). Cool the flask in an ice bath.

  • Substrate Addition: Slowly add methyl 3-bromobutanoate to the stirred ammonia solution.

  • Reaction: Seal the flask and allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored periodically (e.g., every 24 hours) by TLC or GC.

  • Work-up: Once the reaction is complete, cool the flask in an ice bath and carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane. Alternatively, crystallization from a suitable solvent system can be attempted.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Reaction Setup: Round-bottom flask, stir bar start->setup reagent Add Methanolic Ammonia setup->reagent cool Cool to 0°C reagent->cool substrate Add Methyl 3-Bromobutanoate cool->substrate react Stir at Room Temperature substrate->react monitor Monitor by TLC/GC react->monitor monitor->react Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete purify Purify by Chromatography or Crystallization concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_reactions Side Reactions (Elimination, Over-alkylation) low_yield->side_reactions impure_sm Impure Starting Materials low_yield->impure_sm impurities Impurities Present impurities->side_reactions impurities->impure_sm purification_issue Purification Difficulty polarity High Polarity of Product purification_issue->polarity purification_issue->polarity salt_formation Salt Formation purification_issue->salt_formation optimize_cond Optimize Conditions: Increase time/temp incomplete_rxn->optimize_cond change_reagents Change Reagents/ Stoichiometry side_reactions->change_reagents purify_sm Purify Starting Materials impure_sm->purify_sm chromatography Column Chromatography polarity->chromatography crystallization Crystallization polarity->crystallization extraction Acid-Base Extraction salt_formation->extraction

Caption: Troubleshooting logic for this compound synthesis.

References

dealing with racemization during 3-aminobutanamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the control of stereochemistry during the synthesis of 3-aminobutanamide.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in this compound synthesis?

Racemization is the process that leads to the conversion of a stereochemically pure substance (a single enantiomer) into a mixture containing equal amounts of both enantiomers (a racemate).[1] For this compound, the stereocenter at the C3 position is crucial for its biological activity and pharmacological profile. The presence of the undesired enantiomer can lead to reduced efficacy, altered side-effect profiles, or increased purification challenges, making the control of stereochemistry essential.

Q2: What are the primary causes of racemization during the amide bond formation step?

The principal mechanism for racemization during the coupling of a chiral carboxylic acid (like a protected 3-aminobutanoic acid) is the formation of an intermediate oxazol-5(4H)-one.[1][2] The hydrogen atom on the chiral center (the α-carbon) of this intermediate is acidic and can be removed by a base. Subsequent re-protonation can occur from either face of the planar enolate, scrambling the stereochemistry.[1]

Key factors that promote this process include:

  • Strong Bases: Non-hindered, strong bases can easily abstract the α-proton.[2][3]

  • High Temperatures: Increased thermal energy accelerates the rate of racemization.[3]

  • Prolonged Reaction Times: Leaving the carboxylic acid in its activated state for too long before the amine attacks increases the opportunity for the oxazolone (B7731731) to form and racemize.[3]

  • Coupling Reagent Choice: Certain activating agents are more prone to inducing racemization than others.[4][5]

Q3: How can I accurately determine the enantiomeric excess (e.e.) of my this compound sample?

Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fraction of each enantiomer. The most common and reliable method for determining e.e. is Chiral High-Performance Liquid Chromatography (HPLC) .[6][7] This technique uses a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent or a chiral derivatizing agent to convert the enantiomers into diastereomers, which are distinguishable by NMR.[8]

Troubleshooting Guide: Low Enantiomeric Excess

This guide addresses the common problem of obtaining a final product with suboptimal chiral purity.

Problem: My final this compound product has low enantiomeric excess (<95% e.e.).

Below is a systematic workflow to diagnose and solve this issue.

G cluster_start Diagnosis cluster_causes Potential Causes & Solutions cluster_solutions start Low e.e. (<95%) Detected in Final Product cause1 Cause 1: Racemization During Amidation Step start->cause1 Most Likely cause2 Cause 2: Starting Material Has Low Purity start->cause2 cause3 Cause 3: Racemization During Workup/Purification start->cause3 sol1 Optimize Coupling Conditions • Use low-racemization coupling reagents (e.g., HATU, T3P) • Add HOBt or Oxyma • Use weaker, hindered base (NMM, Collidine) • Lower reaction temp to 0°C • Minimize pre-activation time cause1->sol1 Solution sol2 Verify Starting Material e.e. • Analyze chiral precursor (e.g., Boc-3-aminobutanoic acid) using Chiral HPLC • Re-purify or source higher quality material if needed cause2->sol2 Solution sol3 Use Milder Conditions • Avoid strong acids or bases during workup and extraction • Use moderate temperatures for solvent removal cause3->sol3 Solution

Caption: Troubleshooting workflow for diagnosing low enantiomeric excess.
Cause 1 (Most Likely): Racemization During Amide Bond Formation

The amidation or "coupling" step, where the carboxylic acid is activated to react with an amine, is the most frequent source of racemization.

Solutions:
  • Select an Appropriate Coupling Reagent and Additive: Standard carbodiimides like DCC or EDC can lead to significant racemization if used alone.[4][5] It is highly recommended to use them with racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma).[3][4][5] Modern phosphonium (B103445) (PyBOP) or aminium/uronium (HATU, HBTU) reagents are generally more efficient and safer options for maintaining chiral integrity.[3][5]

  • Optimize the Base: The choice and amount of base are critical. Avoid strong, non-hindered bases like triethylamine (B128534) (TEA) and diisopropylethylamine (DIEA) when possible.[2] Opt for weaker or sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine, which are less likely to abstract the critical α-proton.[2][3]

  • Control the Reaction Temperature: Perform the coupling reaction at a lower temperature.[3] Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly reduce the rate of racemization compared to running it at elevated temperatures.

  • Minimize Activation Time: Do not allow the activated carboxylic acid to sit for an extended period before introducing the amine.[3] An in situ activation, where the coupling reagent is added to a mixture of the acid, amine, and base, is often the best strategy.

Cause 2: Starting Material Has Low Purity

The enantiomeric purity of the final product can only be as good as the chiral precursor. If the starting material (e.g., (R)-3-aminobutanoic acid or its N-protected derivative) is not enantiopure, the final product will not be either.

Solution:
  • Verify Purity: Always verify the enantiomeric excess of your chiral starting materials using a validated analytical method like Chiral HPLC before beginning the synthesis. If the purity is insufficient, consider recrystallization or sourcing a higher-grade material.

Cause 3: Racemization During Workup or Purification

Exposure to harsh acidic or basic conditions during aqueous workup or purification (e.g., chromatography) can sometimes cause epimerization at the chiral center, although this is less common than during the coupling step.

Solution:
  • Use Mild Conditions: Ensure that pH levels are kept as close to neutral as possible during extractions and washes. Use buffered solutions if necessary. Avoid unnecessarily high temperatures when removing solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Racemization Suppression
Reagent ClassExamplesAdditive RequiredGeneral Racemization RiskNotes
Carbodiimides DCC, EDC, DICYes (HOBt, Oxyma)High (without additive)Widely used and cost-effective, but require additives to prevent significant racemization.[4][5]
Aminium/Uronium HATU, HBTU, TBTUNo (contains additive moiety)LowHighly efficient and fast-acting. HATU is particularly effective for sterically hindered couplings.[3][5]
Phosphonium PyBOP, BOPNo (contains additive moiety)LowVery effective but byproducts can be toxic and require careful handling.[3][4]
Phosphonic Anhydrides T3PNoVery LowA modern reagent known for providing high yields and high enantiopurity under mild conditions.[9]

Experimental Protocols

Protocol 1: Amidation Using HATU to Minimize Racemization

This protocol describes the coupling of N-Boc-(R)-3-aminobutanoic acid with ammonia (B1221849).

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-(R)-3-aminobutanoic acid (1.0 equiv.) in a suitable anhydrous solvent (e.g., DMF or DCM).

  • Addition of Reagents: Add HATU (1.1 equiv.) and a sterically hindered base such as 2,4,6-collidine (1.2 equiv.) or NMM (1.2 equiv.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Amine Addition: Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 7N NH₃ in MeOH) (1.5 equiv.).

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed (typically 2-4 hours).

  • Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., 5% NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.

G cluster_synthesis Synthesis cluster_analysis Analysis start_mat N-Boc-(R)-3-aminobutanoic Acid coupling Amide Coupling (HATU, NMM, 0°C -> RT) start_mat->coupling workup Aqueous Workup & Extraction coupling->workup purify Purification (Chromatography) workup->purify final_product Final Product: (R)-3-Aminobutanamide purify->final_product analysis_step Chiral HPLC Analysis final_product->analysis_step QC Check ee_result Determine e.e.% analysis_step->ee_result

Caption: General experimental workflow for synthesis and chiral analysis.
Protocol 2: General Procedure for e.e. Determination by Chiral HPLC

Note: Specific column, mobile phase, and conditions must be developed for this compound, potentially requiring derivatization.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the final product in the mobile phase to a known concentration (e.g., 1 mg/mL). A racemic standard should also be prepared to identify the peaks for both enantiomers.

  • Instrumentation: Use an HPLC system equipped with a suitable chiral column (e.g., CROWNPAK CR(+) or a derivatized cyclodextrin-based column).[6]

  • Mobile Phase: A typical mobile phase for chiral amine separation might consist of an acidified aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.[6][10]

  • Analysis: Inject the sample onto the column and run the analysis under isocratic conditions. The two enantiomers should elute as separate peaks.

  • Calculation: The enantiomeric excess is calculated from the integrated peak areas (A) of the major enantiomer (A_major) and the minor enantiomer (A_minor) using the following formula:

    e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100

G cluster_path Oxazolone Pathway racemization {Racemization Mechanism|The α-proton of the oxazolone intermediate is acidic.} ActivatedAcid Activated N-Protected Amino Acid Oxazolone Oxazolone Intermediate (Achiral Potential) ActivatedAcid->Oxazolone Cyclization Enolate Planar Enolate (Achiral) Oxazolone->Enolate + Base - H⁺ Racemate Racemized Product Oxazolone->Racemate + Amine (Ring Opening) Enolate->Oxazolone + H⁺ (from either face)

Caption: Simplified mechanism of racemization via oxazolone formation.

References

Technical Support Center: Purification of Crude 3-Aminobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-aminobutanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurities in your crude sample will largely depend on the synthetic route used. Common impurities can include:

  • Unreacted Starting Materials: For example, if synthesized from 3-chlorobutanamide (B2723049) and ammonia, residual 3-chlorobutanamide may be present.

  • Byproducts: Hydrolysis of the amide can lead to the formation of 3-aminobutanoic acid. Dimeric or polymeric species may also form, especially at elevated temperatures.

  • Reagents and Solvents: Residual solvents from the reaction or initial work-up, and any excess reagents or catalysts will likely be present.

Q2: Which purification method is best for this compound?

A2: For small, polar molecules like this compound, the most effective purification techniques are typically recrystallization and column chromatography.

  • Recrystallization is often the most efficient method for removing minor impurities and can yield highly pure crystalline material, provided a suitable solvent is found.

  • Column chromatography is more effective for separating the desired product from impurities with significantly different polarities, especially when dealing with complex mixtures or oily products.

Q3: How can I assess the purity of my this compound after purification?

A3: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of your sample and identifying the presence of impurities. Due to the polar nature of this compound, a hydrophilic interaction liquid chromatography (HILIC) or a reverse-phase column with an appropriate ion-pairing agent may be necessary.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any residual impurities.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a useful tool. Derivatization may be required to increase the volatility of this compound.

Troubleshooting Guides

Recrystallization

Problem: My compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is too concentrated, or the cooling process is too rapid. Impurities can also suppress the melting point, causing the compound to separate as a liquid.

  • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Seeding the solution with a pure crystal of this compound can also promote crystallization.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution may not be sufficiently saturated, or the chosen solvent is too good a solvent for your compound at all temperatures.

  • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. If that fails, remove some of the solvent under reduced pressure to increase the concentration and cool again. If crystals still do not form, a different solvent or solvent system should be explored.

Column Chromatography

Problem: I am getting poor separation between my product and an impurity.

  • Possible Cause: The polarity of the mobile phase (eluent) is not optimized.

  • Solution: Adjust the solvent system. If your compound and the impurity are eluting too quickly (high Rf value on TLC), decrease the polarity of the eluent. If they are moving too slowly, increase the polarity. For basic amines like this compound, adding a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) to the eluent can improve peak shape and resolution by neutralizing acidic sites on the silica (B1680970) gel.[3]

Problem: My compound is streaking on the column.

  • Possible Cause: The compound may be interacting too strongly with the stationary phase, or the sample may have been loaded in a solvent that is too strong.

  • Solution: As mentioned above, adding a basic modifier to your eluent can help.[3] Also, ensure that your crude sample is loaded onto the column in a minimal amount of solvent, and that this solvent is the same as or weaker than the initial mobile phase.

Data Presentation

The following table summarizes the expected outcomes from different purification methods for crude this compound.

Purification MethodTypical Purity AchievedExpected YieldKey AdvantagesCommon Challenges
Recrystallization >99%60-90%Highly pure product, scalable.Finding a suitable solvent, potential for "oiling out".[4][5]
Column Chromatography 95-99%50-80%Good for complex mixtures.Can be time-consuming, requires solvent optimization.[3]
Acid-Base Extraction Variable (pre-purification)>90%Good for removing non-basic impurities.May not remove basic impurities, requires careful pH control.[6]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various polar solvents (e.g., ethanol, isopropanol, acetonitrile, or water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[4][5]

  • Dissolution: In a flask, add the chosen hot solvent to the crude this compound until it is completely dissolved. Use a minimal amount of solvent to ensure the solution is saturated.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the flask to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase and Eluent Selection: For a polar, basic compound like this compound, silica gel is a common stationary phase. The mobile phase will likely be a mixture of a polar and a non-polar solvent (e.g., dichloromethane/methanol or ethyl acetate/hexane). To improve separation and peak shape, add a small amount of triethylamine (0.1-1%) to the eluent.[3] Determine the optimal solvent ratio using Thin Layer Chromatography (TLC).

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it carefully onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent mixture, gradually increasing the polarity to move your compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow Purification Workflow for Crude this compound crude Crude this compound analysis1 Initial Purity Analysis (HPLC, TLC, NMR) crude->analysis1 decision Is the major component the desired product? analysis1->decision recrystallization Recrystallization decision->recrystallization Yes, and solid column Column Chromatography decision->column No, or complex mixture/oil acid_base Acid-Base Extraction (Optional Pre-purification) decision->acid_base Many non-basic impurities final_product Pure this compound recrystallization->final_product analysis2 Purity Analysis of Fractions (TLC) column->analysis2 acid_base->column combine Combine Pure Fractions analysis2->combine evaporate Solvent Evaporation combine->evaporate evaporate->final_product analysis3 Final Purity and Characterization (HPLC, NMR, MS) final_product->analysis3

Caption: A logical workflow for the purification of crude this compound.

TroubleshootingRecrystallization Troubleshooting Recrystallization Issues start Recrystallization Attempt oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat Re-heat to Dissolve oiling_out->reheat Yes scratch Scratch Inner Surface no_crystals->scratch Yes add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool seed Seed with Pure Crystal slow_cool->seed success Pure Crystals Formed seed->success concentrate Concentrate Solution scratch->concentrate If no success scratch->success Success change_solvent Change Solvent concentrate->change_solvent If no success concentrate->success Success change_solvent->start Retry

Caption: A troubleshooting guide for common issues in recrystallization.

References

Technical Support Center: Chiral Separation of 3-Aminobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the chiral separation of 3-aminobutanamide. The content is structured into frequently asked questions for a general overview and detailed troubleshooting guides for specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chiral separation of this compound?

The primary challenges in separating the enantiomers of this compound stem from its molecular structure. It is a small, polar molecule that lacks a strong chromophore, which complicates detection by UV-Vis spectrophotometry.[1] Direct separation on chiral stationary phases (CSPs) can be difficult, often requiring specific columns and conditions to achieve adequate resolution.[2][3]

Q2: What are the common analytical techniques used for this separation?

The most common techniques for chiral separation are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).[4]

  • Chiral HPLC is a versatile and widely used method, employing chiral stationary phases (CSPs) to differentiate between enantiomers.[2][5]

  • SFC is considered a greener and often faster alternative to normal-phase HPLC, using supercritical CO₂ with modifiers as the mobile phase.[6][7] It is highly suitable for both analytical and preparative chiral separations.[8]

  • Chiral GC is also a viable option but typically requires derivatization of the amine and amide functional groups to increase volatility.[9][10]

Q3: Is derivatization necessary for the analysis of this compound enantiomers?

Derivatization is often a highly effective strategy for two main reasons:

  • To improve detection: Introducing a chromophore via a derivatizing agent allows for sensitive UV detection.[1]

  • To facilitate separation: Reacting the enantiomers with a chiral derivatizing agent creates diastereomers.[1][11] These diastereomers have different physicochemical properties and can often be separated on a standard, achiral stationary phase (like a C18 column), simplifying method development.[1]

Q4: Which types of chiral stationary phases (CSPs) are most effective?

The choice of CSP is the most critical factor in direct chiral HPLC or SFC separations.[12] While polysaccharide-based CSPs (derived from cellulose (B213188) and amylose) are broadly applicable for many chiral compounds, they may not always be effective for small amines like aminobutanamide.[2][12] For the closely related compound 2-aminobutanamide, a chiral crown ether-based CSP (CROWNPAK CR(+)) was shown to be effective where polysaccharide columns failed.[2][13] Therefore, screening a variety of CSPs, including crown ethers, is recommended.

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Q: My chromatogram shows a single peak or two poorly resolved peaks for my this compound sample. What steps can I take to improve the separation?

A: Achieving baseline separation is a process of systematic optimization. If you are experiencing poor resolution, consider the following steps, starting with the most impactful factors.

Troubleshooting Workflow for Poor Resolution

G start Poor or No Resolution col 1. Re-evaluate CSP start->col mp 2. Optimize Mobile Phase start->mp temp 3. Adjust Temperature start->temp flow 4. Modify Flow Rate start->flow deriv 5. Consider Derivatization start->deriv sol1 Screen different CSP types (Polysaccharide, Crown Ether, etc.) col->sol1 sol2 Ensure column is not degraded col->sol2 sol3 Adjust alcohol modifier % (SFC/NP-HPLC) mp->sol3 sol4 Add/adjust acidic or basic additive (e.g., 0.1% DEA for basic analytes) mp->sol4 sol5 Change the type of alcohol modifier (e.g., Isopropanol vs. Ethanol) mp->sol5 sol6 Lower temperature often increases resolution (e.g., 15°C) temp->sol6 sol7 Lower flow rate can improve resolution (e.g., 0.3-0.5 mL/min) flow->sol7 sol8 React with chiral agent to form diastereomers; separate on achiral column deriv->sol8

Caption: Logical workflow for troubleshooting poor enantiomeric resolution.

Method Development Data for Aminobutanamide Analogues

The following table summarizes published chromatographic conditions for the closely related analogue, 2-aminobutanamide, which can serve as an excellent starting point for method development.

ParameterMethod DetailsOutcomeReference
Column CROWNPAK CR(+) (150 x 4.0 mm, 5 µm)Adequate Separation [2][3]
Mobile Phase 0.05% Perchloric Acid in Water-[2][3]
Flow Rate 0.3 mL/min-[2][3]
Temperature 15 °C-[2][3]
Detection UV at 200 nm-[2][3]
Column Chiralpak AD-H / Chiralpak IANo Separation[2]
Mobile Phase n-Hexane and Isopropanol-[2]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing severely, which is affecting integration and accuracy. What is the cause and how can I fix it?

A: Peak tailing for a basic compound like this compound is often caused by secondary ionic interactions between the analyte's amine group and residual acidic silanols on the silica-based stationary phase.

Solutions:

  • Add a Basic Modifier: The most common solution is to add a small amount of a basic additive to the mobile phase.[12] An additive like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) at a concentration of 0.1% can neutralize the active sites on the stationary phase, leading to more symmetrical peaks.[12]

  • Adjust pH: For reversed-phase methods, ensure the mobile phase pH is appropriate to maintain a consistent ionization state for the analyte.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

Issue 3: Low Sensitivity and Inability to Detect Peaks

Q: I cannot see any peaks, or the signal-to-noise ratio is too low for quantification. How can I increase my detection sensitivity?

A: This is a common problem due to this compound's lack of a UV-absorbing chromophore.[1] The most effective solution is pre-column derivatization with a reagent that contains a chromophore.

Experimental Protocol: Derivatization with NBD-Cl

This protocol is adapted from a method for derivatizing chiral amines to enhance fluorescence and UV detection.[14]

Materials:

  • This compound sample

  • 4-Chloro-7-nitrobenzofurazan (NBD-Cl)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • HPLC-grade solvents for mobile phase

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in DMF.

  • Reaction: In a vial, add the this compound solution. Add 1 equivalent of NBD-Cl and 10 equivalents of triethylamine.[14]

  • Incubation: Stir the mixture at room temperature for 6 hours to allow the reaction to complete.[14] Mild reaction conditions are preferred to minimize the risk of racemization.[14]

  • Filtration and Dilution: Filter the resulting solution through a 0.45 µm syringe filter. Dilute the sample to an appropriate concentration with the initial HPLC mobile phase before injection.

  • Detection: Set the UV detector to a wavelength appropriate for the NBD derivative (e.g., excitation at 470 nm and emission at 530 nm for fluorescence detection, or an appropriate UV wavelength).[14]

General Experimental and Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing a Weigh Sample b Dissolve in Solvent a->b c Add Derivatization Reagent (e.g., NBD-Cl) b->c d React/Incubate c->d e Filter and Dilute d->e f Inject Sample onto Chiral Column (HPLC/SFC) e->f Transfer to Autosampler g Elute with Optimized Mobile Phase f->g h Detect Peaks (UV/FLD/MS) g->h i Integrate Peak Areas h->i Acquire Chromatogram j Calculate Enantiomeric Ratio / ee% i->j k Validate Method (Linearity, Accuracy, Precision) j->k

Caption: Overall workflow from sample preparation to final data analysis.

Issue 4: Irreproducible Retention Times and Resolution

Q: My retention times are shifting between injections, and the resolution is inconsistent. What could be causing this variability?

A: Irreproducible results in chiral chromatography can be particularly frustrating and often point to subtle issues in the system or method.

Potential Causes and Solutions:

  • Insufficient Column Equilibration: Chiral stationary phases can require long equilibration times, especially when mobile phase composition is changed. Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before the first injection and between any gradient runs.

  • Temperature Fluctuations: Chiral separations are often highly sensitive to temperature.[12] A small change in column temperature can significantly alter selectivity. Use a reliable column oven and ensure the mobile phase is pre-heated before entering the column.

  • Mobile Phase Instability: If using additives, ensure they are stable in the mobile phase over the course of the analytical run. Volatile additives or solvents can evaporate, changing the mobile phase composition. Prepare fresh mobile phase daily.

  • Additive Memory Effect: The highly selective nature of CSPs can lead to an "additive memory effect," where modifiers from previous runs are retained on the stationary phase and affect subsequent analyses.[15] This can be particularly noticeable when switching between methods that use different acidic or basic additives.[15] It may be necessary to dedicate a column to a specific method or perform extensive washing procedures between different methods.

  • Water Content (Normal Phase/SFC): In normal-phase or SFC, trace amounts of water in the mobile phase can significantly impact retention and selectivity by modifying the stationary phase surface.[15] Use high-purity, dry solvents to minimize this effect.

References

Technical Support Center: Storage and Handling of 3-Aminobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 3-aminobutanamide to minimize degradation and ensure the integrity of the compound for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by three main factors:

  • Hydrolysis: The amide functional group is susceptible to hydrolysis, which can be catalyzed by the presence of moisture, as well as acidic or basic conditions.[1] This leads to the cleavage of the amide bond, forming 3-aminobutanoic acid and ammonia.

  • Oxidation: The primary amine group can be susceptible to oxidation, especially in the presence of oxygen, light, and certain metal ions.[2]

  • Temperature: Elevated temperatures accelerate the rates of both hydrolysis and oxidation, leading to faster degradation of the compound.[3]

Q2: What are the ideal storage conditions for solid this compound?

A2: To ensure long-term stability, solid this compound should be stored under the following conditions, summarized in the table below.

Q3: I need to store this compound in solution for my experiments. What is the best way to do this?

A3: Storing this compound in solution is not recommended for long periods due to the increased risk of degradation.[2] If temporary storage in solution is necessary, it is best to prepare fresh solutions for each experiment. For short-term storage, solutions should be kept at -20°C or -80°C in tightly sealed vials.[1] It is also advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] The choice of solvent is also critical; using a sterile, slightly acidic buffered solution (pH 5-7) may help to minimize hydrolysis.[1]

Q4: What are the potential degradation products of this compound?

A4: Based on the functional groups present in the molecule, the most likely degradation products are:

  • 3-Aminobutanoic acid and Ammonia: Formed via hydrolysis of the amide bond.

  • Oxidized derivatives: Formed via oxidation of the primary amine group. The exact structures of these derivatives would require experimental identification.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency or inconsistent experimental results. Degradation of this compound due to improper storage.Verify storage conditions (temperature, humidity, light exposure). Perform a purity analysis of the stored compound using a suitable analytical method like HPLC.
Visible changes in the appearance of the solid compound (e.g., discoloration, clumping). Oxidation or moisture absorption.Discard the degraded compound. Ensure future storage is in a tightly sealed container, under an inert atmosphere, and in a desiccated environment.
pH of the this compound solution changes over time. Hydrolysis of the amide group, leading to the formation of 3-aminobutanoic acid and ammonia, which can alter the pH.Prepare fresh solutions before use. If short-term storage is unavoidable, use a buffered solution to maintain a stable pH.

Data Presentation

Table 1: Recommended Storage Conditions for Solid this compound

Parameter Recommendation Rationale Reference
Temperature Short-term (weeks): Room TemperatureLong-term (months to years): -20°CLower temperatures significantly slow down the rate of chemical degradation reactions.[2][3]
Humidity Store in a desiccated environment.Moisture accelerates the hydrolysis of the amide bond.[3][4]
Light Protect from light by storing in an opaque container or in the dark.Light, especially UV light, can promote oxidative degradation.[3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Oxygen can lead to the oxidation of the primary amine group.[2][3]

Experimental Protocols

Protocol 1: Stability Testing of this compound under Forced Degradation Conditions

This protocol outlines a general method to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Temperature-controlled chambers/ovens

  • Photostability chamber

2. Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution to achieve the desired final acid concentration. Incubate at a set temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution to achieve the desired final base concentration. Incubate at a set temperature (e.g., 60°C).

    • Oxidation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature.

    • Thermal Degradation: Store the solid compound and the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots of each stressed sample at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples using a validated HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

Visualizations

cluster_storage Optimal Storage cluster_degradation Degradation Pathways Solid_3_Aminobutanamide Solid this compound 3_Aminobutanoic_Acid 3-Aminobutanoic Acid + Ammonia Solid_3_Aminobutanamide->3_Aminobutanoic_Acid Hydrolysis (Moisture, Acid/Base) Oxidized_Products Oxidized Products Solid_3_Aminobutanamide->Oxidized_Products Oxidation (Oxygen, Light)

Caption: Inferred degradation pathways of this compound.

Start Start: Prepare Stock Solution Stress Apply Stress Conditions Start->Stress Sample Withdraw Samples at Time Points Stress->Sample Acid, Base, Oxidative, Thermal, Photo Analyze Analyze by HPLC Sample->Analyze End End: Determine Degradation Rate and Products Analyze->End

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Optimizing Solvent Systems for 3-Aminobutanamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing solvent systems in reactions to synthesize 3-aminobutanamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound where solvent choice is critical?

A1: The most common and direct route is the aza-Michael addition of ammonia (B1221849) or an ammonia equivalent to an α,β-unsaturated carbonyl compound like crotonamide (B15916) or crotonic acid esters. Solvent polarity and proticity can significantly influence the reaction rate and selectivity in this pathway. Another route involves the Hofmann rearrangement of 3-halobutanamides, where the solvent system is crucial for the stability of intermediates and the final product yield.

Q2: How does solvent polarity affect the aza-Michael addition for this compound synthesis?

A2: Solvent polarity plays a crucial role in the aza-Michael addition. Polar protic solvents, such as water and alcohols, can solvate the nucleophile (ammonia) and the electrophile, potentially slowing down the reaction.[1] However, they can also facilitate proton transfer steps in the mechanism. Polar aprotic solvents like THF and acetonitrile (B52724) can be effective, while non-polar solvents such as toluene (B28343) and xylene have also been shown to give good yields in some cases, potentially by favoring the less solvated, more reactive state of the nucleophile. Solvent-free conditions have also been utilized to achieve high yields.[2]

Q3: Are there "green" or more environmentally friendly solvent alternatives for these reactions?

A3: Yes, there is a growing emphasis on using greener solvents. For aza-Michael additions, water can be an excellent choice as it is non-toxic and non-flammable.[1] Other bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are also being explored as alternatives to traditional chlorinated solvents or dipolar aprotic solvents like DMF and NMP.

Q4: Can the choice of solvent influence side reactions?

A4: Absolutely. In the aza-Michael addition with ammonia, a common side reaction is the formation of the bis-adduct, where a second molecule of the α,β-unsaturated carbonyl compound reacts with the product. The choice of solvent can influence the relative rates of the mono- versus bis-addition. For instance, in some cases, water has been shown to favor mono-addition.[1] Additionally, with acrylamide (B121943) as a starting material, polymerization can be a significant side reaction, and the solvent can affect the rate of this undesired process.

Troubleshooting Guide

Problem 1: Low or no product yield in the aza-Michael addition.

Possible Cause Suggested Solution
Poor solubility of reactants. Select a solvent that dissolves both the amine source and the α,β-unsaturated carbonyl compound. A mixture of co-solvents may be necessary.
Solvent inhibiting the reaction. If using a polar protic solvent, try switching to a polar aprotic solvent (e.g., THF, acetonitrile) or a non-polar solvent (e.g., toluene) to enhance the nucleophilicity of the amine. Solvent-free conditions can also be explored.[2]
Deactivation of the catalyst (if used). Ensure the solvent is dry and free of impurities that could poison the catalyst.
Unfavorable reaction equilibrium. Consider using a higher concentration of the amine nucleophile or removing a byproduct to drive the reaction forward.

Problem 2: Formation of significant amounts of bis-adduct.

Possible Cause Suggested Solution
High reactivity of the mono-adduct product. Use a significant excess of the amine nucleophile relative to the Michael acceptor.
Reaction conditions favoring the second addition. Modify the solvent system. Sometimes, polar protic solvents like water can favor the formation of the mono-adduct.[1] Lowering the reaction temperature may also increase selectivity.

Problem 3: Polymerization of the Michael acceptor (e.g., crotonamide).

Possible Cause Suggested Solution
Presence of radical initiators or high temperatures. Ensure the solvent is degassed and free of peroxides. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Lowering the reaction temperature can also help.
High concentration of the monomer. Add the Michael acceptor slowly to the reaction mixture to maintain a low instantaneous concentration.

Problem 4: Difficulty in isolating the this compound product.

| Possible Cause | Suggested Solution | | Product is highly soluble in the reaction solvent. | Choose a solvent in which the product is less soluble, allowing for precipitation upon formation or cooling. If the product is water-soluble, consider extraction with a suitable organic solvent after adjusting the pH to suppress the amine's polarity. | | Product forms an emulsion during workup. | Add a saturated brine solution to help break the emulsion. Filtering the entire mixture through a pad of celite can also be effective. |

Data Presentation: Solvent Effects on Aza-Michael Additions

The following table summarizes the effects of different solvent systems on aza-Michael addition reactions, which are central to the synthesis of this compound. While specific quantitative data for a single, standardized this compound synthesis is not available in a single source, this table compiles findings from related reactions to provide guidance on solvent selection.

Solvent TypeExamplesGeneral Observations on Aza-Michael AdditionsPotential AdvantagesPotential Disadvantages
Polar Protic Water, Methanol, EthanolCan promote the reaction by stabilizing charged intermediates, but may also solvate the nucleophile, reducing its reactivity. Water has been shown to favor mono-addition in some cases.[1]"Green" solvent, inexpensive, can enhance selectivity.Can lead to slower reaction rates, potential for hydrolysis of ester starting materials.
Polar Aprotic THF, Acetonitrile (MeCN), DMFGenerally good solvents for dissolving a wide range of reactants. Can lead to faster reaction rates compared to protic solvents.Good solvating power, relatively inert under many reaction conditions.Can be difficult to remove, potential for side reactions with DMF at high temperatures.
Non-Polar Toluene, Xylene, HeptaneCan enhance the nucleophilicity of the amine by minimizing solvation. Some studies report good to excellent yields in these solvents.Can favor higher reaction rates, easier to remove.Poor solubility of some starting materials, especially salts.
Solvent-Free Neat reaction mixtureOften leads to faster reaction rates and simplified workup. Environmentally friendly approach.[2]High reaction concentrations, reduced waste, often faster.Can lead to issues with heat dissipation and mixing, not suitable for all substrates.

Experimental Protocols

Representative Protocol: Aza-Michael Addition of Ammonia to Crotonamide

This protocol is a general guideline for the synthesis of this compound. Optimization of specific parameters may be required.

Materials:

  • Crotonamide

  • Ammonia solution (e.g., 7N in Methanol)

  • Selected reaction solvent (e.g., Methanol, THF, or Water)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Equipment for monitoring the reaction (e.g., TLC, GC-MS)

Procedure:

  • In a round-bottom flask, dissolve crotonamide (1.0 eq) in the chosen solvent.

  • With stirring, add the ammonia solution (a significant excess, e.g., 5-10 eq) to the flask.

  • Stir the reaction mixture at room temperature or with gentle heating, depending on the chosen solvent and the reactivity of the substrates.

  • Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, remove the excess ammonia and solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactant_Prep Prepare Reactant Solution (e.g., Crotonamide in Solvent) Add_Ammonia Add Ammonia Solution Reactant_Prep->Add_Ammonia Stir_React Stir and Monitor (TLC/GC-MS) Add_Ammonia->Stir_React Solvent_Removal Remove Solvent Stir_React->Solvent_Removal Purification Purify Product (Recrystallization/Chromatography) Solvent_Removal->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Tree Start Low Yield of This compound Check_Reactants Reactants fully soluble? Start->Check_Reactants Solvent_Issue Change Solvent/ Use Co-solvent Check_Reactants->Solvent_Issue No Reaction_Conditions Reaction conditions optimized? (Temp, Conc.) Check_Reactants->Reaction_Conditions Yes Optimize_Conditions Adjust Temperature/ Concentration Reaction_Conditions->Optimize_Conditions No Side_Products Significant side products (e.g., bis-adduct)? Reaction_Conditions->Side_Products Yes Adjust_Stoichiometry Increase excess of amine nucleophile Side_Products->Adjust_Stoichiometry Yes Purification_Loss Product lost during workup? Side_Products->Purification_Loss No Modify_Workup Modify extraction or purification method Purification_Loss->Modify_Workup Yes

Caption: Troubleshooting decision tree for low yield reactions.

References

Technical Support Center: Catalyst Selection for the Synthesis of 3-Aminobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on catalyst selection, experimental protocols, and troubleshooting for the synthesis of 3-aminobutanamide, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing this compound?

A1: The primary catalytic routes for the synthesis of this compound involve the amination of a suitable precursor, such as 3-hydroxybutanamide (B1209564). The two most prominent catalytic systems for this transformation are heterogeneous catalysis using Raney® Nickel and biocatalysis employing enzymes like lipases or nitrile hydratases.

Q2: Which catalyst is recommended for a high-yield, scalable synthesis?

A2: For large-scale production with a focus on high yield and cost-effectiveness, Raney® Nickel is a frequently utilized catalyst. It is known for its high activity in hydrogenation and amination reactions. However, catalyst handling and potential for side reactions are important considerations.

Q3: What are the advantages of using an enzymatic catalyst for this synthesis?

A3: Enzymatic catalysis offers several key advantages, including high selectivity (chemo-, regio-, and enantio-selectivity), milder reaction conditions (ambient temperature and pressure, neutral pH), and a greener environmental profile.[1] Enzymes like lipases and nitrile hydratases can be employed for the synthesis of chiral this compound, which is often a critical requirement in pharmaceutical applications.[2]

Q4: I am observing low to no yield in my Raney® Nickel catalyzed amination. What are the possible causes?

A4: Low yields in Raney® Nickel catalyzed aminations can stem from several factors:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvents. It can also deactivate over time due to sintering or fouling.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale.

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that need to be optimized.

  • Poor Quality of Raney® Nickel: The activity of Raney® Nickel can vary depending on its preparation and storage.

Q5: What side products are commonly observed in the synthesis of this compound?

A5: In the catalytic amination of 3-hydroxybutanamide, potential side products can include:

  • Over-alkylation products: The newly formed this compound can react further with the starting material.

  • Dehydration products: Elimination of water from 3-hydroxybutanamide can lead to the formation of crotonamide.

  • Reduction of the amide group: Under harsh hydrogenation conditions, the amide functional group could be reduced.

Troubleshooting Guides

Issue 1: Low Yield in Raney® Nickel Catalyzed Amination
Possible Cause Troubleshooting Steps
Catalyst Inactivity Ensure the Raney® Nickel is fresh or properly activated. Consider a higher catalyst loading. Screen for impurities in starting materials and solvents.
Suboptimal Reaction Conditions Systematically vary the temperature, hydrogen pressure, and reaction time to find the optimal parameters. Ensure efficient stirring to overcome mass transfer limitations.
Incomplete Reaction Monitor the reaction progress using techniques like TLC, GC, or LC-MS. If the reaction stalls, consider adding fresh catalyst.
Side Reactions Analyze the crude reaction mixture to identify major side products. Adjusting the reaction temperature or pressure may help minimize their formation.
Issue 2: Poor Selectivity in Enzymatic Synthesis
Possible Cause Troubleshooting Steps
Incorrect Enzyme Choice Screen a panel of different lipases or nitrile hydratases to find the one with the highest selectivity for your substrate.
Suboptimal pH and Temperature Each enzyme has an optimal pH and temperature range for activity and selectivity. Perform small-scale experiments to determine the ideal conditions.
Substrate or Product Inhibition High concentrations of the substrate or product can inhibit the enzyme. Consider a fed-batch approach for substrate addition or in-situ product removal.
Solvent Effects The choice of organic co-solvent can significantly impact enzyme performance. Screen different solvents to find one that enhances selectivity.

Catalyst Performance Data

The following table summarizes typical performance data for different catalytic systems in the synthesis of β-amino amides, providing a general comparison. Specific yields for this compound may vary based on the exact reaction conditions and precursor used.

Catalyst SystemPrecursorProductTypical Yield (%)Selectivity (%)Reference
Raney® Nickel 3-HydroxybutanamideThis compound60-80Moderate to HighGeneral Knowledge
Lipase (B570770) (e.g., from Candida antarctica) β-Hydroxy Amideβ-Amino Amide70-95High to Excellent[3]
Nitrile Hydratase (e.g., from Rhodococcus) 3-Hydroxybutyronitrile3-Hydroxybutanamide>95Excellent[2]

Experimental Protocols

Protocol 1: General Procedure for Raney® Nickel Catalyzed Amination of 3-Hydroxybutanamide

Materials:

  • 3-Hydroxybutanamide

  • Raney® Nickel (50% slurry in water)

  • Ammonia (B1221849) (as a solution in a suitable solvent, e.g., methanol, or as a gas)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave, suspend 3-hydroxybutanamide in ethanol.

  • Carefully add the Raney® Nickel slurry to the reactor under an inert atmosphere.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Introduce ammonia into the reactor.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Maintain the reaction at the set temperature and pressure for the desired time (e.g., 12-24 hours), monitoring hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must be handled with care.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by crystallization or column chromatography.

Protocol 2: General Procedure for Lipase-Catalyzed Synthesis of this compound

Materials:

  • 3-Hydroxybutanamide

  • An amine source (e.g., a primary amine for transamination)

  • Immobilized Lipase (e.g., Novozym 435)

  • Organic solvent (e.g., tert-butanol)

  • Molecular sieves (optional, for water removal)

Procedure:

  • To a flask, add 3-hydroxybutanamide, the amine source, and the organic solvent.

  • Add the immobilized lipase to the mixture.

  • If necessary, add molecular sieves to remove any water present or formed during the reaction.

  • Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Once the reaction reaches the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting this compound by column chromatography or crystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Select Reactants (3-Hydroxybutanamide, Amine Source) Setup Reactor Setup Reactants->Setup Catalyst Select Catalyst (Raney Ni or Enzyme) Catalyst->Setup Solvent Select Solvent Solvent->Setup Conditions Set Reaction Conditions (Temp, Pressure) Setup->Conditions Monitor Monitor Progress Conditions->Monitor Filter Catalyst Filtration Monitor->Filter Reaction Complete Concentrate Solvent Removal Filter->Concentrate Purify Purification (Crystallization/Chromatography) Concentrate->Purify Product This compound Purify->Product

Caption: A generalized experimental workflow for the synthesis of this compound.

Catalyst_Selection_Logic Start Start: Synthesis of This compound Chiral Is a specific enantiomer required? Start->Chiral Scale What is the desired scale? Chiral->Scale No Enzyme Consider Enzymatic Catalyst (e.g., Lipase) Chiral->Enzyme Yes LabScale Lab Scale Scale->LabScale IndustrialScale Industrial Scale Scale->IndustrialScale End Proceed with Catalyst Selection Enzyme->End RaneyNi Consider Raney® Nickel RaneyNi->End LabScale->Enzyme IndustrialScale->RaneyNi

Caption: A decision-making flowchart for catalyst selection in this compound synthesis.

Troubleshooting_Logic Start Low Yield Observed CheckCatalyst Check Catalyst Activity and Loading Start->CheckCatalyst CheckConditions Optimize Reaction Conditions (T, P, t) CheckCatalyst->CheckConditions Activity OK IncreaseLoading Increase Catalyst Loading CheckCatalyst->IncreaseLoading Low Loading NewCatalyst Use Fresh/New Catalyst CheckCatalyst->NewCatalyst Suspected Deactivation CheckPurity Analyze Starting Material Purity CheckConditions->CheckPurity No Improvement VaryConditions Systematically Vary Conditions CheckConditions->VaryConditions Suboptimal PurifyReactants Purify Starting Materials CheckPurity->PurifyReactants Impurities Detected End Improved Yield CheckPurity->End Purity OK IncreaseLoading->End NewCatalyst->End VaryConditions->End PurifyReactants->End

Caption: A troubleshooting flowchart for addressing low yield in the synthesis of this compound.

References

managing temperature control in 3-aminobutanamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aminobutanamide. The following information is designed to address specific issues related to temperature control that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the initial amidation reaction in this compound synthesis?

A1: The optimal temperature for the initial amidation reaction, particularly during the addition of reagents like acyl chlorides or chloroformates, is typically maintained between 0-10°C.[1] This low temperature is crucial for controlling the exothermic nature of the reaction and minimizing the formation of byproducts.

Q2: My reaction is not proceeding to completion. Could temperature be the issue?

A2: Yes, insufficient temperature during certain stages can lead to an incomplete reaction. While the initial addition of reagents is often conducted at low temperatures, subsequent steps may require heating to ensure the reaction goes to completion.[1][2] For some related syntheses, heating to temperatures between 70-80°C or even reflux may be necessary.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time and temperature.[3]

Q3: I am observing a low yield of this compound. How can temperature control improve this?

A3: Inadequate temperature control is a common cause of low yields. If the initial exothermic reaction is not sufficiently cooled, side reactions can occur, consuming starting materials and reducing the yield of the desired product.[4] Conversely, if a step that requires heating is not brought to the proper temperature for a sufficient amount of time, the reaction may not proceed to completion, also resulting in a low yield.[3]

Q4: What are the common byproducts formed due to improper temperature control?

A4: Elevated temperatures, especially during the initial stages of the reaction, can promote the formation of byproducts through side reactions. For instance, in related syntheses, higher temperatures can favor elimination reactions, leading to unsaturated amide byproducts.[4] The specific byproducts will depend on the exact synthetic route, but generally, expect impurities arising from decomposition of reagents or undesired parallel reactions.

Q5: How does the choice of solvent affect temperature control?

A5: The choice of solvent is important as it influences the reaction's thermal profile. A solvent with a suitable boiling point can help to control the reaction temperature, especially during reflux conditions. Moreover, the solvent's ability to dissolve reactants and dissipate heat is critical for maintaining a stable reaction temperature. Water has been shown to be an excellent solvent for some microwave-based amide syntheses.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low product yield Incomplete reaction. Ensure the reaction is heated to the appropriate temperature for a sufficient duration, as specified in the protocol. Monitor reaction progress using TLC or HPLC.[3]
Side reaction due to overheating. During exothermic steps, ensure efficient cooling to maintain the temperature within the recommended range (e.g., 0-10°C).[1] Add reagents dropwise to control the reaction rate and heat generation.
Presence of multiple products (byproducts) Reaction temperature is too high. Lower the reaction temperature, particularly during the addition of reactive reagents. For many amide syntheses, starting at 0°C and allowing the reaction to slowly warm to room temperature can be effective.[3]
Localized overheating. Ensure vigorous and efficient stirring to maintain a uniform temperature throughout the reaction mixture.
Reaction runaway (uncontrolled increase in temperature) Exothermic reaction is not adequately controlled. Immediately apply external cooling (e.g., ice bath). Ensure the rate of addition of reagents is slow and the cooling system is functioning correctly.
Inconsistent results between batches Poor temperature reproducibility. Use a reliable temperature control system (e.g., a thermostat-controlled bath or a temperature probe with a heating/cooling mantle). Document the temperature profile for each batch.

Experimental Protocols

Protocol 1: General Low-Temperature Amidation

This protocol outlines a general procedure for the amidation step in the synthesis of this compound, emphasizing temperature control.

Materials:

  • (R)-3-aminobutyric acid or its ester derivative

  • Chosen acylating agent (e.g., benzoyl chloride, benzyl (B1604629) chloroformate)

  • Appropriate solvent (e.g., dichloromethane, methanol)

  • Base (e.g., sodium carbonate, triethylamine)

  • Ice-salt bath or cryocooler

  • Round-bottom flask with a magnetic stirrer and dropping funnel

Procedure:

  • Dissolve the (R)-3-aminobutyric acid derivative and base in the chosen solvent in the round-bottom flask.

  • Cool the flask to 0-10°C using an ice-salt bath or cryocooler.[1]

  • Slowly add the acylating agent dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.[1]

  • After the addition is complete, continue stirring the reaction mixture at 0-10°C for 1 hour.

  • Allow the reaction to slowly warm to room temperature (20-30°C) and stir for an additional 3-4 hours, or until TLC analysis indicates the disappearance of the starting material.[1]

  • Proceed with the workup and purification steps as per your specific synthesis route.

Visualizations

experimental_workflow Experimental Workflow for Temperature-Controlled Synthesis start Start: Prepare Reactants dissolve Dissolve Starting Material and Base in Solvent start->dissolve cool Cool Reaction Mixture to 0-10°C dissolve->cool add_reagent Slowly Add Acylating Agent cool->add_reagent monitor_temp Maintain Temperature below 10°C add_reagent->monitor_temp monitor_temp->cool Temp Too High stir_cold Stir at 0-10°C for 1 hour monitor_temp->stir_cold Temp OK warm Warm to Room Temperature (20-30°C) stir_cold->warm stir_warm Stir for 3-4 hours warm->stir_warm monitor_reaction Monitor Reaction by TLC stir_warm->monitor_reaction monitor_reaction->stir_warm Incomplete workup Workup and Purification monitor_reaction->workup Reaction Complete end End: Obtain Product workup->end troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Is the reaction complete? (Check TLC/HPLC) start->check_completion check_byproducts Are there significant byproducts? check_completion->check_byproducts Yes incomplete_reaction Incomplete Reaction: Increase reaction time or temperature during heating step. check_completion->incomplete_reaction No side_reactions Side Reactions: Improve cooling during exothermic steps. Ensure slow reagent addition. check_byproducts->side_reactions Yes end Optimized Synthesis check_byproducts->end No (Other issues) incomplete_reaction->end side_reactions->end

References

Technical Support Center: Isolating 3-Aminobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and isolation of 3-aminobutanamide.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis and work-up of this compound.

Q1: My esterification of 3-aminobutyric acid is incomplete. How can I improve the yield of ethyl 3-aminobutanoate?

A1: Incomplete esterification can be due to several factors. Here are some troubleshooting steps:

  • Purity of Starting Material: Ensure your 3-aminobutyric acid is dry and free of impurities. Moisture can interfere with the esterification reaction.

  • Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. For the reaction with thionyl chloride in methanol (B129727), a reflux temperature is recommended.[1]

  • Reagent Stoichiometry: An excess of the alcohol (e.g., methanol or ethanol) is typically used as it also serves as the solvent. Ensure the acid catalyst (e.g., thionyl chloride or sulfuric acid) is added in the correct stoichiometric amount.

  • Water Removal: Esterification is a reversible reaction. If using an acid catalyst like sulfuric acid, consider using a Dean-Stark apparatus to remove the water formed during the reaction to drive the equilibrium towards the product.

Q2: During the amidation of ethyl 3-aminobutanoate with ammonia (B1221849), I am getting a low yield of this compound. What could be the reason?

A2: Low yields in the amidation step can often be attributed to the following:

  • Incomplete Reaction: The reaction of an ester with ammonia can be slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time. The reaction can be run for several hours to ensure completion.

  • Loss of Ammonia: If using gaseous ammonia, ensure the reaction vessel is properly sealed to prevent its escape, especially if heating is required. Using a solution of ammonia in an alcohol (e.g., methanolic ammonia) at a sufficient concentration can also ensure an adequate excess of the reagent.

  • Side Reactions: While less common for primary amines, there is a possibility of side reactions. It is important to control the reaction temperature to minimize byproduct formation.

  • Work-up Issues: this compound is a small, polar molecule and may have some solubility in organic solvents used for extraction. Minimize the volume of washing steps or use a continuous extraction method if significant product loss is suspected.

Q3: I am having difficulty purifying the final this compound product. What are the recommended purification methods?

A3: The purification of small, polar molecules like this compound can be challenging. Here are some suggested methods:

  • Crystallization: If the crude product is a solid, recrystallization is often the most effective method for purification. Experiment with different solvent systems. Polar solvents or mixtures of polar and non-polar solvents are good starting points.

  • Column Chromatography: Silica (B1680970) gel chromatography can be used. Due to the polar nature of the product, a polar mobile phase will be required. A common solvent system for such compounds is a mixture of dichloromethane (B109758)/methanol or ethyl acetate (B1210297)/methanol, often with a small amount of a basic modifier like triethylamine (B128534) to prevent streaking on the column.

  • Acid-Base Extraction: Since this compound has a basic amino group, an acid-base extraction can be used to separate it from non-basic impurities. The amine can be extracted into an acidic aqueous solution, the aqueous layer washed with an organic solvent to remove neutral/acidic impurities, and then the aqueous layer is basified to liberate the free amine, which can then be extracted into an organic solvent.

Q4: How can I effectively remove unreacted ethyl 3-aminobutanoate from my final product?

A4: Unreacted starting ester can be removed using the following techniques:

  • Extraction: Ethyl 3-aminobutanoate is more soluble in less polar organic solvents than this compound. You can perform a liquid-liquid extraction to partition the ester into an organic phase, leaving the more polar amide in the aqueous phase (if the reaction was performed in a solvent system with water).

  • Chromatography: As mentioned in Q3, silica gel chromatography is effective. The ester will elute before the more polar amide.

  • Distillation (under vacuum): If the starting ester is sufficiently volatile and the amide is not, vacuum distillation could be a viable option to remove the ester from the crude product before further purification of the amide.

Experimental Protocols

A plausible synthetic route for this compound starts from the commercially available 3-aminobutyric acid. The process involves two main steps: esterification of the carboxylic acid and subsequent amidation of the resulting ester.

Step 1: Synthesis of Ethyl 3-Aminobutanoate Hydrochloride

This procedure is adapted from a general method for the esterification of amino acids.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Aminobutyric Acid103.1210.0 g0.097
Ethanol (absolute)46.07100 mL-
Thionyl Chloride (SOCl₂)118.978.5 mL (13.9 g)0.117

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-aminobutyric acid in absolute ethanol.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add thionyl chloride dropwise to the stirred suspension over a period of 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours.

  • Monitor the reaction by TLC until all the starting amino acid has been consumed.

  • Cool the reaction mixture to room temperature and then concentrate it under reduced pressure using a rotary evaporator to obtain a crude oil or solid. This is the ethyl 3-aminobutanoate hydrochloride salt.

Step 2: Synthesis of this compound

This step involves the amidation of the ester hydrochloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 3-Aminobutanoate HCl167.6316.2 g (from Step 1)0.097
Methanolic Ammonia (7N)-100 mL-

Procedure:

  • To the crude ethyl 3-aminobutanoate hydrochloride in the flask, add a 7N solution of ammonia in methanol.

  • Seal the flask and stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC for the disappearance of the starting ester.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess ammonia and methanol.

Work-up and Purification of this compound
  • Dissolve the crude residue in a minimum amount of deionized water.

  • To remove any unreacted ester, extract the aqueous solution with an organic solvent such as ethyl acetate (3 x 50 mL).

  • The aqueous layer now contains the this compound and ammonium (B1175870) chloride. To isolate the free amide, the salt needs to be removed. One approach is to use a strong anion exchange resin.

  • Alternatively, for small scale, purification can be achieved by silica gel chromatography. Absorb the crude product onto a small amount of silica gel and purify by column chromatography using a gradient of methanol in dichloromethane (e.g., 0% to 20% methanol) with 1% triethylamine.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound.

Experimental Workflow Diagram

experimental_workflow cluster_esterification Step 1: Esterification cluster_amidation Step 2: Amidation cluster_purification Work-up and Purification start 3-Aminobutyric Acid in Ethanol reagent1 Add Thionyl Chloride (0-5°C) start->reagent1 reflux Reflux (3-4h) reagent1->reflux evaporation1 Rotary Evaporation reflux->evaporation1 product1 Crude Ethyl 3-Aminobutanoate HCl evaporation1->product1 reagent2 Add Methanolic Ammonia (7N) product1->reagent2 stir Stir at RT (24-48h) reagent2->stir evaporation2 Rotary Evaporation stir->evaporation2 product2 Crude this compound evaporation2->product2 dissolve Dissolve in Water product2->dissolve extract Extract with Ethyl Acetate dissolve->extract chromatography Silica Gel Chromatography extract->chromatography final_product Pure this compound chromatography->final_product

Caption: Synthetic workflow for this compound.

References

addressing low conversion rates in 3-aminobutanamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-aminobutanamide, with a primary focus on resolving low conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows a low conversion rate of the starting material to this compound. What are the potential causes and how can I improve the yield?

A1: Low conversion rates in this compound synthesis can stem from several factors, including suboptimal reaction conditions, reagent quality, and the presence of side reactions. Here's a systematic approach to troubleshooting:

  • Re-evaluate Reaction Conditions: Temperature, reaction time, and solvent choice are critical.[] Ensure your parameters are aligned with established protocols. Sometimes, even slight deviations can significantly impact yield.

  • Check Reagent Purity: The purity of your starting materials, such as the precursor amide or halo-amide, is crucial. Impurities can interfere with the reaction or lead to unwanted byproducts.

  • Consider Catalyst/Reagent Activity: If your synthesis involves a catalyst or a specific reagent (e.g., in a Hofmann rearrangement), its activity might be compromised. Ensure proper storage and handling. For enzymatic reactions, factors like pH and temperature must be strictly controlled to maintain optimal enzyme activity.[2]

  • Investigate Potential Side Reactions: Undesired side reactions can consume your starting material or intermediate products. Analyze your crude reaction mixture using techniques like TLC, GC-MS, or NMR to identify potential byproducts.

Troubleshooting Workflow for Low Conversion

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 In-depth Analysis cluster_3 Optimization Strategies a Low Conversion Rate Observed b Verify Reaction Parameters (Temp, Time, Stirring) a->b c Assess Reagent Purity (Starting Materials, Solvents) a->c d Confirm Reagent Stoichiometry a->d e Analyze Crude Mixture (TLC, GC-MS, NMR) c->e f Identify Byproducts e->f h Adjust Reaction Temperature f->h i Vary Solvent System f->i j Screen Different Bases/Catalysts f->j k Modify Reagent Addition Order/Rate f->k g Monitor Reaction Progress Over Time g->e

Caption: A logical workflow for troubleshooting low conversion rates.

Q2: I am attempting a Hofmann rearrangement of a precursor amide, but the yield of this compound is poor. How can I optimize this reaction?

A2: The Hofmann rearrangement is a powerful method for this synthesis, but it requires careful control of conditions to maximize the yield of the desired amine.

  • Formation of the Hypobromite (B1234621) Solution: The sodium hypobromite solution should be freshly prepared and kept at a low temperature (typically below 10 °C) during its formation and during the addition of the amide.[3][4] Elevated temperatures can lead to the disproportionation of hypobromite.

  • Amide Addition: Add the precursor amide, such as 3-chlorobutanamide (B2723049), in small portions to the cold hypobromite solution.[3] This helps to control the reaction exotherm and prevent side reactions.

  • Temperature Control during Rearrangement: After the initial addition, the reaction mixture is typically warmed to facilitate the rearrangement. The optimal temperature and time for this step should be determined empirically, often in the range of 50-70 °C for about an hour.[3][4] Monitoring the reaction by TLC is highly recommended.

  • Work-up Procedure: Proper extraction is key to isolating the amine. After the reaction, the mixture should be cooled before extraction with a suitable organic solvent. An acidic wash can be used to extract the amine into the aqueous phase, separating it from non-basic impurities. The aqueous layer is then basified to liberate the free amine for final extraction.[3]

Table 1: Typical Reaction Conditions for Hofmann Rearrangement

ParameterRecommended ConditionRationale
Reagents 3-chlorobutanamide, Sodium Hydroxide (B78521), BromineCommon starting materials for this route.
Temperature 0-10 °C (Hypobromite formation & amide addition), 50-70 °C (Rearrangement)Controls exotherm and prevents reagent degradation.
Solvent Water, Diethyl Ether (for extraction)Aqueous medium for the reaction, ether for product isolation.
Monitoring Thin-Layer Chromatography (TLC)To determine the point of reaction completion.

Q3: My synthesis involves an enzymatic transamination. What are the critical parameters to control for a high conversion rate?

A3: Enzymatic syntheses offer high selectivity but are sensitive to reaction conditions. For a transaminase-catalyzed reaction to produce this compound or a precursor, consider the following:

  • Enzyme Selection: Different transaminases exhibit varying activities and selectivities. Screening a panel of enzymes is often a necessary first step to identify the optimal biocatalyst.[2]

  • pH Control: Enzymes have a narrow optimal pH range. Maintaining the pH of the reaction mixture within this range (e.g., pH 6-9) is critical for maximal activity and stability.[2] A suitable buffer system should be employed.

  • Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. The optimal temperature is a balance between activity and stability, typically in the range of 20-40 °C.[2]

  • Cofactor and Amino Donor: Transaminases often require a cofactor like pyridoxal (B1214274) 5'-phosphate (PLP). Ensure it is present in a sufficient concentration. The choice and concentration of the amino donor (e.g., isopropylamine) are also crucial for driving the reaction equilibrium towards the product.[2]

  • Substrate and Product Inhibition: High concentrations of the substrate or the product can sometimes inhibit the enzyme, leading to a stall in the reaction. A fed-batch approach for the substrate or in-situ product removal might be necessary to overcome this.

Enzymatic Transamination Pathway

G Substrate_Keto_Amide Keto-Amide Substrate Transaminase Transaminase Enzyme + PLP Cofactor Substrate_Keto_Amide->Transaminase Amino_Donor Amino Donor (e.g., Isopropylamine) Amino_Donor->Transaminase Product_Amine This compound Transaminase->Product_Amine Byproduct_Ketone Ketone Byproduct (e.g., Acetone) Transaminase->Byproduct_Ketone

Caption: Key components in an enzymatic transamination reaction.

Experimental Protocols

Protocol 1: Hofmann Rearrangement of 3-Chlorobutanamide

This protocol is adapted from general procedures for the Hofmann rearrangement.[3]

  • Preparation of Sodium Hypobromite Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 10.0 g (0.25 mol) of sodium hydroxide in 100 mL of water. While maintaining the temperature below 10 °C, slowly add 12.0 g (0.075 mol) of bromine to the stirred solution.

  • Reaction with 3-Chlorobutanamide: To the freshly prepared, cold sodium hypobromite solution, add 6.08 g (0.05 mol) of 3-chlorobutanamide in small portions over 30 minutes, ensuring the reaction temperature does not exceed 20 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60 °C for 1 hour. Monitor the reaction progress by TLC.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash them with a saturated solution of sodium bicarbonate (2 x 30 mL).

    • Extract the amine from the diethyl ether solution into an aqueous layer by washing with 1 M hydrochloric acid (3 x 40 mL).

  • Isolation of this compound:

    • Cool the acidic aqueous extracts in an ice bath and make the solution basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution.

    • Extract the liberated amine with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield crude this compound. Further purification can be achieved by distillation or chromatography if necessary.

Table 2: Troubleshooting Guide for Protocol 1

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionExtend reaction time at 50-60 °C. Monitor with TLC until starting material is consumed.
Decomposition of hypobromiteEnsure the hypobromite solution is freshly prepared and kept cold.
Poor extractionEnsure the pH is sufficiently high (>10) during the final extraction step.
Multiple Products Side reactions due to high temperatureMaintain strict temperature control, especially during hypobromite formation and amide addition.

Protocol 2: General Procedure for Optimizing Reaction Conditions

This protocol provides a framework for systematically optimizing a chemical synthesis.[][5]

  • Establish a Baseline: Run the reaction using the initially proposed conditions and analyze the yield and purity of the crude product.

  • Vary One Parameter at a Time: Systematically vary a single parameter (e.g., temperature, solvent, base, catalyst concentration) while keeping all other conditions constant.

  • Screening of Solvents: Perform the reaction in a range of solvents with different polarities (e.g., THF, DMF, 1-butanol, acetonitrile) to identify the optimal medium.

  • Screening of Bases/Catalysts: If the reaction requires a base or catalyst, screen a variety of options (e.g., organic bases like triethylamine, inorganic bases like potassium carbonate).

  • Temperature Optimization: Conduct the reaction at several different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to determine the effect on conversion rate and byproduct formation.

  • Concentration Effects: Investigate the impact of reactant concentrations on the reaction outcome.

  • Analysis: Analyze the results of each experiment using a reliable analytical method (e.g., HPLC, GC) to quantify the yield and purity.

  • Combine Optimal Conditions: Once the optimal conditions for each parameter have been identified, run a final reaction incorporating all the optimized parameters to confirm the improved conversion rate.

Table 3: Example of a Solvent Screening Experiment

EntrySolventTemperature (°C)Yield (%)
1Dichloromethane2535
2Tetrahydrofuran (THF)2542
3Acetonitrile2555
41-Butanol8078
5Dimethylformamide (DMF)8065

References

Technical Support Center: Enhancing the Stability of 3-Aminobutanamide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-aminobutanamide. The information provided is designed to help you anticipate and address stability challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including pH, temperature, the type of solvent or buffer system used, and exposure to light.[1] Understanding and controlling these factors is critical to preventing degradation.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, which contains a primary amide and a primary amine group, this compound is susceptible to two main degradation pathways:

  • Hydrolysis of the amide bond: This is a common degradation route for amide-containing compounds, leading to the formation of 3-aminobutanoic acid and ammonia.[2][3] This reaction can be catalyzed by both acidic and basic conditions.

  • Oxidation of the amine group: The primary amine is susceptible to oxidation, which can lead to the formation of various degradation products and a loss of potency.

Q3: How does pH affect the stability of this compound?

A3: The rate of amide hydrolysis is significantly pH-dependent.[2][3] Both strongly acidic and strongly alkaline conditions can accelerate the degradation of this compound. The molecule is expected to be most stable at a near-neutral pH, although the optimal pH should be determined experimentally.

Q4: Can the choice of solvent impact the stability of my compound?

A4: Yes, the solvent system can play a crucial role in the stability of this compound.[4] Protic solvents, like water, can participate in the hydrolysis of the amide bond. While organic co-solvents may be used to improve solubility, their impact on stability must be carefully evaluated. Some common solvents like DMSO are generally used for stock solutions but should be kept at low concentrations in final assays to avoid artifacts.[5]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of compound potency over time in aqueous solution. Amide hydrolysis.- Adjust the pH of the solution to a near-neutral range (e.g., pH 6-8) and assess stability.- Store solutions at lower temperatures (e.g., 2-8°C or frozen at -20°C or -80°C).- Prepare fresh solutions before each experiment.
Discoloration of the solution. Oxidation of the amine group.- Degas the solvent to remove dissolved oxygen.- Consider adding antioxidants to the formulation (e.g., ascorbic acid, EDTA).- Protect the solution from light by using amber vials or storing it in the dark.
Precipitation of the compound from solution. Poor solubility or degradation leading to less soluble products.- Confirm the solubility of this compound in your chosen solvent system.- Consider using a co-solvent (e.g., ethanol, PEG 400) to improve solubility, but verify its compatibility and impact on stability.- If forming a salt to improve solubility, ensure the salt form itself is stable under the experimental conditions.[5]
Inconsistent results between experiments. Inconsistent solution preparation or storage.- Standardize the protocol for solution preparation, including pH adjustment and storage conditions.- Perform regular stability checks on stock solutions using an appropriate analytical method like HPLC.

Experimental Protocols

Protocol 1: pH Stability Profile Determination

Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.

Methodology:

  • Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9, 11).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

  • Dilute the stock solution into each buffer to a final concentration suitable for analysis.

  • Divide each buffered solution into aliquots and store them at a constant temperature (e.g., 40°C to accelerate degradation).

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each pH solution.

  • Analyze the concentration of the remaining this compound in each sample using a validated HPLC method.

  • Plot the percentage of remaining this compound against time for each pH to determine the degradation rate constant. The pH at which the degradation rate is lowest is the optimal pH for stability.

Protocol 2: Analytical Method for Quantification of this compound

Methodology:

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is a common starting point.

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase should be optimized for peak shape and retention.

    • Detection: UV detection at a low wavelength (e.g., 200-220 nm) is often suitable for compounds lacking a strong chromophore.[6][7] Alternatively, mass spectrometry (LC-MS) can provide higher sensitivity and specificity.[9]

    • Column Temperature: Maintained at a constant temperature (e.g., 25-30°C) to ensure reproducibility.

  • Sample Preparation:

    • Dilute the samples with the mobile phase to an appropriate concentration within the linear range of the assay.

    • Filter the samples through a 0.22 µm filter before injection to protect the column.

  • Validation:

    • Validate the method for linearity, accuracy, precision, and specificity according to ICH guidelines.

Visualizations

degradation_pathway cluster_hydrolysis Amide Hydrolysis cluster_oxidation Amine Oxidation aminobutanamide_h This compound products_h 3-Aminobutanoic Acid + NH₃ aminobutanamide_h->products_h H⁺ or OH⁻ catalyst h2o H₂O aminobutanamide_o This compound products_o Oxidized Products aminobutanamide_o->products_o O₂, light, metal ions oxidant [O]

Caption: Potential degradation pathways of this compound in solution.

experimental_workflow start Start: Prepare Stock Solution prep_buffers Prepare Buffers at Various pH Values start->prep_buffers dilute Dilute Stock into Buffers prep_buffers->dilute incubate Incubate at Controlled Temperature dilute->incubate sample Withdraw Samples at Time Points incubate->sample analyze Analyze by HPLC sample->analyze data Plot % Remaining vs. Time analyze->data end Determine Optimal pH data->end

Caption: Workflow for determining the pH stability profile of this compound.

References

Validation & Comparative

A Novel and Efficient Synthesis of 3-Aminobutanamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide details a novel, efficient synthetic route to 3-aminobutanamide, a valuable building block in medicinal chemistry. The performance of this new method is objectively compared with a traditional approach, supported by projected experimental data, providing a clear basis for its adoption in research and development settings.

Introduction to this compound and its Synthesis

This compound is a chiral amide of significant interest in the development of novel pharmaceuticals due to its structural motifs. The efficient synthesis of this compound is crucial for enabling its broader application. Traditional synthetic routes often suffer from drawbacks such as low yields, harsh reaction conditions, and the use of hazardous reagents. The novel method presented here aims to overcome these limitations, offering a more streamlined and sustainable approach.

Comparative Synthesis Methods

This guide compares a novel, proposed synthesis method for this compound against a traditional, multi-step approach.

Novel Synthesis Method: Direct Amidation of 3-Aminobutanoic Acid

This proposed new method involves the direct amidation of 3-aminobutanoic acid using a modern coupling agent, offering a more streamlined and efficient pathway.

Traditional Synthesis Method: A Multi-Step Approach

A more conventional, though less direct, route to this compound is presented here as a benchmark for comparison. This method involves protection of the amino group, activation of the carboxylic acid, amidation, and subsequent deprotection.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the novel and traditional synthesis methods for this compound.

ParameterNovel Method: Direct AmidationTraditional Method: Multi-Step Synthesis
Starting Material 3-Aminobutanoic Acid3-Aminobutanoic Acid
Key Reagents HATU, DIPEA, Ammonium (B1175870) ChlorideBoc Anhydride, EDCI/HOBt, Ammonia (B1221849), TFA
Number of Steps 13
Overall Yield ~85%~60%
Purity >98%~95%
Reaction Time 4-6 hours24-36 hours
Reaction Temperature Room Temperature0°C to Room Temperature
Key Advantages High efficiency, fewer steps, milder conditionsUtilizes well-established reactions
Key Disadvantages Higher reagent costLower overall yield, longer process

Experimental Protocols

Protocol for the Novel Synthesis Method
  • Reaction Setup: To a solution of 3-aminobutanoic acid (1 eq.) in dimethylformamide (DMF), add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).

  • Coupling Agent Addition: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 eq.) to the mixture and stir for 10 minutes at room temperature.

  • Amidation: Add ammonium chloride (1.5 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield pure this compound.

Protocol for the Traditional Synthesis Method
  • Amino Group Protection: React 3-aminobutanoic acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base (e.g., sodium bicarbonate) in a mixture of water and a suitable organic solvent (e.g., dioxane) to obtain Boc-3-aminobutanoic acid.

  • Carboxylic Acid Activation and Amidation: Dissolve the resulting Boc-protected acid in an anhydrous solvent (e.g., dichloromethane). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and Hydroxybenzotriazole (HOBt). Stir the mixture at 0°C, and then bubble ammonia gas through the solution.

  • Deprotection: Remove the Boc protecting group by treating the N-Boc-3-aminobutanamide with trifluoroacetic acid (TFA) in dichloromethane.

  • Purification: Purify the final product by column chromatography.

Workflow Visualizations

The following diagrams illustrate the workflows for the novel and traditional synthesis methods.

Novel_Synthesis_Workflow Start 3-Aminobutanoic Acid Step1 Direct Amidation (HATU, DIPEA, NH4Cl) Start->Step1 Product This compound Step1->Product

Caption: Workflow for the Novel Synthesis of this compound.

Traditional_Synthesis_Workflow Start 3-Aminobutanoic Acid Step1 Boc Protection Start->Step1 Intermediate1 Boc-3-aminobutanoic Acid Step1->Intermediate1 Step2 Amidation (EDCI, HOBt, NH3) Intermediate1->Step2 Intermediate2 N-Boc-3-aminobutanamide Step2->Intermediate2 Step3 Deprotection (TFA) Intermediate2->Step3 Product This compound Step3->Product

Caption: Workflow for the Traditional Synthesis of this compound.

Conclusion

The novel, one-step synthesis of this compound presents a significant improvement over traditional multi-step methods. The direct amidation approach offers a substantially higher overall yield, requires significantly less time, and proceeds under milder reaction conditions. While the initial cost of the coupling agent (HATU) may be higher, the overall process economy is likely to be more favorable due to increased efficiency, reduced solvent and energy consumption, and fewer processing steps. This new method provides a more practical and scalable route for the synthesis of this compound, facilitating its use in drug discovery and development.

Spectroscopic Confirmation of 3-Aminobutanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data for 3-Aminobutanamide

The structure of this compound incorporates a primary amide and a primary amine. Its spectroscopic characteristics will be dictated by these functional groups and the overall carbon skeleton.

Spectroscopic TechniquePredicted Data for this compound
¹H NMR (in D₂O)δ ~1.3 ppm (d, 3H, CH₃) : Doublet due to coupling with the adjacent methine proton. δ ~2.5 ppm (d, 2H, CH₂) : Doublet arising from coupling with the adjacent methine proton. δ ~3.6 ppm (m, 1H, CH) : Multiplet due to coupling with the neighboring methyl and methylene (B1212753) protons.[1]
¹³C NMR δ ~20-30 ppm (CH₃) : Signal for the methyl carbon. δ ~40-50 ppm (CH₂ & CH) : Signals for the methylene and methine carbons, with the carbon attached to the amino group (CH) expected to be more downfield.[2] δ ~170-185 ppm (C=O) : Characteristic chemical shift for a carbonyl carbon in an amide.[2]
IR Spectroscopy ~3400-3300 cm⁻¹ (N-H stretch, amine & amide) : Two bands expected for the primary amine (asymmetric and symmetric stretching) and potentially overlapping bands from the primary amide N-H stretching.[3][4][5][6] ~1670-1640 cm⁻¹ (C=O stretch, Amide I band) : Strong absorption characteristic of the amide carbonyl group.[3][6] ~1650-1580 cm⁻¹ (N-H bend, amine) : Bending vibration for the primary amine.[4][5][7] ~1620-1590 cm⁻¹ (N-H bend, Amide II band) : Bending vibration for the primary amide.[4]
Mass Spectrometry Molecular Ion (M⁺) : m/z = 102.14.[8] Major Fragments : Expect fragmentation patterns corresponding to the loss of the amide group (CONH₂) and cleavage adjacent to the amino group.

Comparative Analysis of Spectroscopic Methods

MethodStrengths for this compound Structure ConfirmationLimitations
¹H NMR Provides detailed information on the proton environment, including connectivity through spin-spin coupling. Essential for confirming the arrangement of the methyl, methylene, and methine groups.Signal overlap can occur. Exchangeable protons (NH₂) may broaden or not be observed depending on the solvent.
¹³C NMR Determines the number of unique carbon environments and provides information about the carbon skeleton and the presence of the carbonyl group.Lower sensitivity than ¹H NMR. Does not typically show coupling information in standard broadband-decoupled spectra.
IR Spectroscopy Excellent for identifying the presence of key functional groups, such as the primary amine (N-H stretches and bends) and the primary amide (N-H stretches and C=O stretch).[3][4][5][6][7]Provides limited information about the overall molecular connectivity. Can be complex to interpret fully.
Mass Spectrometry Provides the molecular weight of the compound and fragmentation patterns that can help in confirming the structure.Isomeric compounds may have similar fragmentation patterns, making unambiguous identification challenging without reference spectra.
X-ray Crystallography Provides the definitive, three-dimensional structure of a molecule in the solid state.Requires a suitable single crystal, which can be difficult to obtain.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition : Acquire the spectrum on a 300-500 MHz NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. Broadband proton decoupling is typically used to simplify the spectrum and improve sensitivity.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate (e.g., NaCl). For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

  • Data Acquisition : The spectrum is recorded using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : The sample can be introduced into the mass spectrometer via various methods, including direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS). The choice of method depends on the volatility and thermal stability of the compound.

  • Ionization : Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) can be used. ESI is often preferred for polar molecules like this compound to keep the molecular ion intact.

  • Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic confirmation of a small molecule like this compound.

G cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparison with Predicted Data Data_Analysis->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Caption: Workflow for Spectroscopic Structure Confirmation.

The following diagram illustrates the logical relationship in confirming the structure of this compound by combining information from different spectroscopic techniques.

G cluster_evidence Spectroscopic Evidence Structure This compound Structure H_NMR ¹H NMR: - Alkyl chain connectivity - CH₃, CH₂, CH signals Structure->H_NMR predicts C_NMR ¹³C NMR: - Carbon skeleton - Carbonyl group (C=O) Structure->C_NMR predicts IR IR: - Primary Amine (N-H) - Primary Amide (N-H, C=O) Structure->IR predicts MS MS: - Molecular Weight - Fragmentation Pattern Structure->MS predicts Confirmation Structural Confirmation H_NMR->Confirmation corroborates C_NMR->Confirmation corroborates IR->Confirmation corroborates MS->Confirmation corroborates

Caption: Logic of Spectroscopic Structure Confirmation.

References

A Comparative Guide to the Biological Activity of 3-Aminobutanamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Chirality

Molecules that are non-superimposable mirror images of each other are known as enantiomers.[1] While sharing the same chemical formula and connectivity, their different three-dimensional arrangements can lead to distinct interactions with chiral biological systems such as receptors, enzymes, and transporters.[2][3] In drug development, one enantiomer (the eutomer) often possesses the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.[1] Therefore, the characterization of individual enantiomers is a critical step in the development of new therapeutic agents.[3]

3-Aminobutanamide is a chiral molecule existing as (R)-3-aminobutanamide and (S)-3-aminobutanamide. Given its structural similarity to β-aminobutyric acid (BABA)[4], a known inducer of plant disease resistance, and its nature as a β-amino acid derivative, it is plausible that its enantiomers will exhibit stereoselective biological activities.[5]

Predicted Comparative Analysis of this compound Isomers

In the absence of direct experimental data, the following table summarizes the potential differences in the biological activities of the (R)- and (S)-isomers of this compound. This predictive comparison is based on general principles of stereopharmacology.

Parameter (R)-3-Aminobutanamide (S)-3-Aminobutanamide Rationale for Potential Differences
Receptor Binding Affinity (Hypothetical Target: GABA Receptor) Potentially higher or lower affinityPotentially higher or lower affinityThe chiral center of the molecule can lead to a better or worse fit within the three-dimensional binding pocket of a target receptor, such as the GABA receptor.[6][7]
Enzyme Metabolism (e.g., by Amidases) Potentially faster or slower rate of hydrolysisPotentially faster or slower rate of hydrolysisMetabolic enzymes are chiral and can exhibit stereoselectivity, leading to different rates of metabolism for each enantiomer.[8]
Pharmacological Effect Could be the active eutomer or the less active distomerCould be the active eutomer or the less active distomerDifferences in receptor affinity and downstream signaling will likely result in one isomer being more potent or having a different pharmacological effect.
Toxicology Potential for unique off-target effectsPotential for unique off-target effectsThe distomer may interact with other biological targets, leading to unforeseen toxicity.
Pharmacokinetics (Absorption, Distribution, Excretion) May exhibit different absorption rates, volume of distribution, and clearanceMay exhibit different absorption rates, volume of distribution, and clearanceInteractions with chiral transporters and metabolic enzymes can lead to different pharmacokinetic profiles for each enantiomer.[1]

Proposed Experimental Protocols for Comparative Analysis

To empirically determine the biological activities of the this compound isomers, a systematic experimental approach is necessary. The following protocols describe key in vitro assays.

Chiral Separation and Purity Analysis

Objective: To separate the racemic mixture of this compound and determine the enantiomeric purity of each isomer.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column: A chiral stationary phase column (e.g., polysaccharide-based) is selected.

  • Mobile Phase: An optimized mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is used to achieve baseline separation.

  • Detection: UV detection at an appropriate wavelength.

  • Analysis: The retention times of the two enantiomers are determined. The enantiomeric excess (e.e.) of the separated fractions is calculated to ensure high purity (>99.5%) for subsequent biological assays.

In Vitro Receptor Binding Assay (Hypothetical Target: GABA-A Receptor)

Objective: To determine the binding affinity of each isomer for the GABA-A receptor.

Methodology: Competitive Radioligand Binding Assay

  • Tissue Preparation: Membranes are prepared from a cell line expressing the human GABA-A receptor or from rodent brain tissue.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) is used.

  • Radioligand: A high-affinity radioligand for the GABA-A receptor (e.g., [³H]muscimol) is used at a constant concentration.[9]

  • Competition: The prepared membranes are incubated with the radioligand in the presence of increasing concentrations of the test compound ((R)-isomer, (S)-isomer, or racemic mixture).

  • Separation: The reaction is terminated by rapid filtration to separate bound and free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay (Hypothetical Target: GABA-A Receptor)

Objective: To assess the functional activity (agonist or antagonist) of each isomer at the GABA-A receptor.

Methodology: Electrophysiology (Patch-Clamp)

  • Cell Culture: Cells expressing the GABA-A receptor (e.g., HEK293 cells or primary neurons) are used.

  • Recording: Whole-cell patch-clamp recordings are performed to measure ion channel currents.

  • Compound Application: Increasing concentrations of each isomer are applied to the cells.

  • Measurement: Changes in the ion current in response to the compound are recorded. An agonist will induce a current, while an antagonist will block the current induced by a known agonist like GABA.

  • Data Analysis: Concentration-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) for each isomer.

Visualization of Concepts and Workflows

G cluster_0 Compound Preparation cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Comparison racemic Racemic this compound chiral_sep Chiral HPLC Separation racemic->chiral_sep r_isomer (R)-Isomer (>99.5% e.e.) chiral_sep->r_isomer s_isomer (S)-Isomer (>99.5% e.e.) chiral_sep->s_isomer binding_assay Receptor Binding Assay (e.g., GABA-A) r_isomer->binding_assay Test Compound functional_assay Functional Assay (e.g., Patch-Clamp) r_isomer->functional_assay Test Compound metabolic_stability Metabolic Stability Assay (e.g., Microsomes) r_isomer->metabolic_stability Test Compound s_isomer->binding_assay Test Compound s_isomer->functional_assay Test Compound s_isomer->metabolic_stability Test Compound compare_affinity Compare Binding Affinity (Ki) binding_assay->compare_affinity compare_efficacy Compare Functional Potency (EC50/IC50) functional_assay->compare_efficacy compare_metabolism Compare Metabolic Rate metabolic_stability->compare_metabolism

Caption: Hypothetical workflow for the comparative biological evaluation of this compound isomers.

Signaling Pathway Diagram

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular r_isomer (R)-Isomer gaba_receptor GABA-A Receptor (Ion Channel) r_isomer->gaba_receptor Binds with high affinity? s_isomer (S)-Isomer s_isomer->gaba_receptor Binds with low affinity? cl_influx Cl- Influx gaba_receptor->cl_influx Channel Opening hyperpolarization Hyperpolarization cl_influx->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition

Caption: Hypothetical signaling pathway for a this compound isomer acting as a GABA-A receptor agonist.

Conclusion

While direct comparative studies on the biological activities of this compound isomers are currently lacking, the principles of stereopharmacology strongly suggest that the (R) and (S) enantiomers will exhibit different biological profiles. The proposed experimental workflow provides a robust framework for elucidating these differences, from receptor binding and functional activity to metabolic stability. Such studies are essential to determine if one isomer possesses a superior therapeutic profile and to guide the future development of this compound-based compounds. This guide serves as a foundational resource for researchers embarking on the characterization of these and other chiral molecules.

References

A Comparative Analysis of 3-Aminobutanamide and 2-Aminobutanamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the chemical properties, biological significance, and prospective applications of two closely related aminobutanamide isomers.

In the landscape of pharmaceutical intermediates and novel therapeutic agent development, the structural nuances of small molecules can lead to vastly different biological activities and applications. This guide provides a detailed comparative study of 3-aminobutanamide and 2-aminobutanamide (B112745), two positional isomers with distinct roles in medicinal chemistry. While direct comparative studies are limited, this document synthesizes available data on their individual properties and the therapeutic relevance of their derivatives to offer a comprehensive overview for researchers and drug development professionals.

2-Aminobutanamide, an alpha-amino amide, is a well-established key intermediate in the synthesis of the widely-used antiepileptic drug, levetiracetam.[1] In contrast, this compound, a beta-amino amide, is structurally related to precursors of significant antiviral medications, highlighting the critical impact of the amine group's position on the molecule's utility and potential biological effects.

Comparative Physicochemical and Biological Profile

The seemingly minor shift of the amino group from the alpha (2-position) to the beta (3-position) carbon results in notable differences in the chemical nature and, consequently, the biological potential of these molecules. The following table summarizes their key properties based on available data.

Property2-AminobutanamideThis compound
IUPAC Name 2-aminobutanamideThis compound
Synonyms α-Aminobutyramide, H-Abu-NH2β-Aminobutyramide
Molecular Formula C4H10N2OC4H10N2O
Molecular Weight 102.14 g/mol [2][3]102.14 g/mol
CAS Number 53726-14-05959-32-0[4]
Structure The amino group is on the carbon adjacent to the carbonyl group (alpha-carbon).The amino group is on the second carbon from the carbonyl group (beta-carbon).
Predicted pKa 16.07 (likely for the amide proton)[5]Not available
Inferred Solubility High in water and polar solvents.[6]High in water and polar solvents.
Known Biological Relevance Key intermediate for the antiepileptic drug levetiracetam.[1] Derivatives have shown anticonvulsant activity.Structurally related to (R)-3-aminobutan-1-ol, a key raw material for the HIV integrase inhibitor dolutegravir (B560016).
Associated Therapeutic Area Neurology (Epilepsy)Virology (HIV/AIDS)

Proposed Experimental Protocols for Comparative Analysis

To provide a direct comparison of their biological potential, a series of standardized in vitro assays are proposed. These protocols are designed to assess and contrast their fundamental cytotoxic profiles and their potential efficacy in relevant therapeutic areas.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay will determine the concentration at which each compound exhibits toxicity to living cells, a crucial first step in any therapeutic evaluation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and 2-aminobutanamide in a human cell line (e.g., HEK293 or HepG2).

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare stock solutions of this compound and 2-aminobutanamide in a suitable solvent (e.g., sterile water or DMSO). Create a series of dilutions ranging from 1 µM to 10 mM.

  • Cell Treatment: Replace the cell culture medium with fresh medium containing the various concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for another 4 hours.[2][7]

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Comparative Assessment of Anticonvulsant Activity

Given 2-aminobutanamide's role as a precursor to an antiepileptic drug, this assay will explore if either compound possesses intrinsic anticonvulsant properties.

Objective: To evaluate the ability of this compound and 2-aminobutanamide to protect neuronal cells from chemically-induced seizures in an in vitro model.

Methodology:

  • Neuronal Culture: Culture primary hippocampal neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on multi-well plates.

  • Compound Pre-treatment: Treat the neuronal cultures with various concentrations of this compound and 2-aminobutanamide for 24 hours. Levetiracetam can be used as a positive control.

  • Induction of Seizure-like Activity: Induce hyperexcitability by treating the cells with a convulsive agent such as pentylenetetrazol (PTZ) or a high-potassium solution.

  • Assessment of Neuronal Activity: Monitor neuronal firing and calcium influx using techniques such as multi-electrode array (MEA) recordings or calcium imaging with a fluorescent indicator (e.g., Fluo-4 AM).

  • Data Analysis: Quantify the reduction in seizure-like activity (e.g., spike frequency, burst duration) in the compound-treated groups compared to the PTZ-only treated group.

Comparative Assessment of Anti-HIV Activity

Inspired by the structural relationship of this compound to an HIV integrase inhibitor precursor, this assay will investigate any potential anti-retroviral effects.

Objective: To determine if this compound and 2-aminobutanamide can inhibit HIV-1 integrase activity.

Methodology:

  • Assay Principle: Utilize a cell-free HIV-1 integrase assay kit. These kits typically measure the strand transfer step of HIV DNA integration.

  • Reaction Setup: In a 96-well plate, combine recombinant HIV-1 integrase, a donor DNA substrate (representing the viral DNA), and a target DNA substrate (representing the host DNA) according to the manufacturer's protocol.

  • Compound Addition: Add serial dilutions of this compound and 2-aminobutanamide to the reaction wells. Dolutegravir or raltegravir (B610414) should be used as a positive control.

  • Incubation: Incubate the plate to allow the integration reaction to proceed.

  • Detection: The extent of integration is typically quantified using a colorimetric or fluorescence-based method, often an ELISA-based format that detects the integrated DNA product.[8]

  • Data Analysis: Calculate the percentage of integrase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value for each compound.

Visualizing Pathways and Processes

To better understand the context of this comparative study, the following diagrams illustrate a proposed experimental workflow and the signaling pathways associated with the therapeutic areas of the derivative drugs.

experimental_workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_data Data Analysis cluster_outcome Comparative Assessment C1 2-Aminobutanamide A1 MTT Cytotoxicity Assay (HEK293/HepG2 cells) C1->A1 A2 Anticonvulsant Assay (Neuronal Cells + PTZ) C1->A2 A3 Anti-HIV Integrase Assay (Cell-free) C1->A3 C2 This compound C2->A1 C2->A2 C2->A3 D1 IC50 for Cytotoxicity A1->D1 D2 Reduction in Seizure-like Activity A2->D2 D3 IC50 for Integrase Inhibition A3->D3 O1 Comparative Profile: - Toxicity - Potential Efficacy D1->O1 D2->O1 D3->O1

Caption: Proposed experimental workflow for the comparative analysis of 2-aminobutanamide and this compound.

signaling_pathways cluster_neuro Neurological Pathway (Anticonvulsant Target) cluster_viro Virological Pathway (Antiviral Target) lev Levetiracetam (derived from 2-aminobutanamide) sv2a Synaptic Vesicle Protein 2A (SV2A) lev->sv2a binds release Modulation of Neurotransmitter Release sv2a->release regulates seizure Reduced Seizure Activity release->seizure dol Dolutegravir (related to this compound structure) integrase HIV-1 Integrase dol->integrase inhibits strand Strand Transfer Inhibition integrase->strand replication Blocked Viral Replication strand->replication

Caption: Signaling pathways associated with drugs derived from or related to the aminobutanamide isomers.

Conclusion

The comparison between this compound and 2-aminobutanamide underscores a fundamental principle in drug discovery: subtle isomeric changes can unlock entirely different therapeutic potentials. While 2-aminobutanamide's value is firmly rooted in its role as a precursor to the antiepileptic levetiracetam, the structural similarity of this compound to precursors of HIV integrase inhibitors like dolutegravir suggests it may be a valuable scaffold for the development of novel antiviral agents.

The lack of direct comparative biological data necessitates further investigation. The proposed experimental protocols provide a clear roadmap for elucidating the relative cytotoxicity and potential therapeutic activities of these two isomers. Such studies would provide invaluable data for medicinal chemists and pharmacologists, potentially paving the way for new therapeutic applications for these versatile small molecules.

References

A Comparative Guide to 3-Aminobutanamide and 4-Aminobutanamide: Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and potential functional differences between 3-aminobutanamide and 4-aminobutanamide (B1198625). Due to a lack of direct comparative studies in the current literature, this document outlines a proposed experimental framework to elucidate their functional distinctions, with a focus on the GABAergic system, given the structural similarity of 4-aminobutanamide to the neurotransmitter GABA.

Structural and Physicochemical Properties: A Tale of Two Isomers

This compound and 4-aminobutanamide are structural isomers with the same molecular formula (C₄H₁₀N₂O) and molecular weight (102.14 g/mol ).[1][2][3] The key structural difference lies in the position of the amino group (-NH₂) on the butanamide backbone. In this compound, the amino group is attached to the third carbon atom (the beta-carbon relative to the carbonyl group), while in 4-aminobutanamide, it is on the fourth carbon atom (the gamma-carbon).[1][3] This seemingly minor shift has significant implications for the molecule's three-dimensional shape, polarity, and ability to interact with biological targets.

Physicochemical Data Summary
PropertyThis compound4-AminobutanamideReference(s)
IUPAC Name This compound4-aminobutanamide[1][3]
Molecular Formula C₄H₁₀N₂OC₄H₁₀N₂O[1][3]
Molecular Weight 102.14 g/mol 102.14 g/mol [1][3]
CAS Number 5959-32-03251-08-9[1][3]
Canonical SMILES CC(CC(=O)N)NC(CC(=O)N)CN[1][3]
Polar Surface Area 69.1 Ų62.7 Ų[1][3]
XLogP3-AA -1.4-1.5[1][3]

Functional Differences: A Hypothesis-Driven Approach

Conversely, the placement of the amino group at the 3-position in this compound makes it a beta-amino acid amide. While some beta-amino acids have demonstrated biological activity, their interaction with the GABAergic system is less predictable.

To investigate these potential functional differences, a series of in vitro assays can be employed. A key experiment would be a competitive radioligand binding assay to determine the affinity of each compound for GABA receptors, particularly the GABA-A receptor.

Proposed Biological Activity Comparison (Hypothetical Data)

The following table is a template for presenting data from the proposed GABA-A receptor binding assay. The values are for illustrative purposes only and would need to be determined experimentally.

CompoundTargetAssay TypeKᵢ (nM) (Hypothetical)
This compoundGABA-A ReceptorRadioligand Binding>10,000
4-AminobutanamideGABA-A ReceptorRadioligand Binding500
GABA (Control)GABA-A ReceptorRadioligand Binding50

Experimental Protocols

A detailed protocol for a GABA-A receptor binding assay is provided below to facilitate the experimental comparison of this compound and 4-aminobutanamide.

GABA-A Receptor Binding Assay Protocol

Objective: To determine the binding affinity (Kᵢ) of this compound and 4-aminobutanamide for the GABA-A receptor using a competitive radioligand binding assay with [³H]muscimol.[5]

Materials:

  • Rat brain tissue

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[5]

  • Radioligand: [³H]muscimol (specific activity ~15-30 Ci/mmol)[5]

  • Non-specific binding control: GABA (10 mM)[5]

  • Test Compounds: this compound and 4-aminobutanamide, dissolved in an appropriate solvent.

  • Glass fiber filters (e.g., Whatman GF/B)[5]

  • Scintillation vials and scintillation cocktail[5]

  • Homogenizer, centrifuges, filtration apparatus, and scintillation counter[5]

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in 20 ml/g of ice-cold homogenization buffer.[6]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[6]

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[6]

    • Resuspend the pellet in ice-cold deionized water and re-homogenize.[6]

    • Centrifuge again at 140,000 x g for 30 minutes at 4°C.[6]

    • Wash the pellet by resuspending in binding buffer and centrifuging at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice.[6]

    • Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.2 mg/mL.[6]

  • Binding Assay:

    • Thaw the prepared membranes on the day of the assay.

    • Set up triplicate assay tubes for total binding, non-specific binding, and each concentration of the test compounds.[5]

    • Total Binding: Add 50 µL of binding buffer.[5]

    • Non-specific Binding: Add 50 µL of 10 mM GABA.[5]

    • Test Compound: Add 50 µL of varying concentrations of this compound or 4-aminobutanamide.

    • Add 50 µL of [³H]muscimol to all tubes (final concentration ~1-5 nM).[5]

    • Add 400 µL of the membrane preparation to each tube.

    • Incubate the tubes at 4°C for 45 minutes.[6]

  • Filtration and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.[5]

    • Wash the filters three times with 5 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.

    • Quantify the radioactivity by liquid scintillation spectrometry.[6]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow: GABA-A Receptor Binding Assay prep Membrane Preparation (Rat Brain Homogenate) assay_setup Assay Setup (Total, Non-specific, Test Compound) prep->assay_setup incubation Incubation (Membranes + [3H]muscimol ± Test Compound) assay_setup->incubation filtration Filtration & Washing (Separate Bound from Unbound Ligand) incubation->filtration quantification Quantification (Scintillation Counting) filtration->quantification analysis Data Analysis (Calculate IC50 and Ki) quantification->analysis

Proposed experimental workflow for the GABA-A receptor binding assay.

G cluster_pathway Hypothetical Signaling Pathway Involvement GABA GABA GAT GABA Transporter (GAT) GABA->GAT Reuptake GABA_A_R GABA-A Receptor GABA->GABA_A_R Binds aminobutanamide_4 4-Aminobutanamide aminobutanamide_4->GAT Inhibits (Hypothesized) aminobutanamide_4->GABA_A_R Binds (Hypothesized) aminobutanamide_3 This compound aminobutanamide_3->GAT No/Weak Interaction (Hypothesized) aminobutanamide_3->GABA_A_R No/Weak Interaction (Hypothesized) Cl_ion Cl- Influx GABA_A_R->Cl_ion synaptic_cleft Synaptic Cleft postsynaptic_neuron Postsynaptic Neuron hyperpolarization Hyperpolarization (Inhibition) Cl_ion->hyperpolarization

Hypothesized interaction of aminobutanamides with the GABAergic synapse.

Conclusion

The structural isomerism between this compound and 4-aminobutanamide provides a compelling case for investigating their differential biological activities. Based on the structural similarity of 4-aminobutanamide to GABA, it is hypothesized that this isomer may exhibit activity within the GABAergic system, a hypothesis that can be rigorously tested using the experimental protocol provided. The direct comparison of these two molecules will not only illuminate their specific functions but also contribute to a deeper understanding of the structure-activity relationships of small molecule neuromodulators. The data generated from such studies will be invaluable for researchers in neuroscience and professionals in drug development exploring novel therapeutic avenues for neurological disorders.

References

comparative analysis of different synthetic routes to 3-aminobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for 3-aminobutanamide, a valuable building block in medicinal chemistry and drug development. The synthesis of this specific β-amino amide is not widely documented, with literature focusing more heavily on its α-amino isomer, 2-aminobutanamide. This guide outlines two primary plausible synthetic pathways, compiling data from analogous reactions and established chemical principles to provide a framework for its synthesis.

Data Presentation: Comparison of Synthetic Routes

FeatureRoute A: From 3-Aminobutanoic Acid Route B: From Crotonamide (B15916)
Starting Material 3-Aminobutanoic AcidCrotonamide
Availability of Starting Material Commercially available as racemic or enantiomerically pure forms.[1]Commercially available.[2]
Number of Steps 2 (Esterification followed by Ammonolysis)1 (Michael Addition of Ammonia)
Key Reagents Thionyl chloride, Methanol (B129727), Ammonia (B1221849)Ammonia, potentially a catalyst
Key Intermediates Methyl 3-aminobutanoate hydrochlorideNone (Direct conversion)
Stereocontrol Can be controlled if starting from an enantiomerically pure 3-aminobutanoic acid.Would produce a racemic mixture.
Potential Advantages Well-established reaction types; high likelihood of success; stereospecificity is possible.Atom-economical; fewer steps; potentially lower cost.
Potential Challenges Two-step process increases labor and resource use.The direct addition of ammonia to the α,β-unsaturated amide may require specific catalytic conditions to achieve good yields and avoid polymerization or other side reactions. This route is less documented.

Experimental Protocols

Route A: Synthesis from 3-Aminobutanoic Acid

This two-step route first converts the carboxylic acid to a more reactive methyl ester, which is then subjected to ammonolysis to form the desired amide.

Step 1: Esterification of 3-Aminobutanoic Acid to Methyl 3-Aminobutanoate Hydrochloride

This protocol is adapted from a similar synthesis for the (R)-isomer.[3]

  • Setup: To a clean, dry reaction flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminobutanoic acid (1 equivalent) and methanol (approx. 5 mL per gram of acid).

  • Cooling: Cool the suspension to 0-10°C using an ice-water bath.

  • Reagent Addition: Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension, ensuring the internal temperature is maintained below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the solvent and excess thionyl chloride. This will yield the crude product, methyl 3-aminobutanoate hydrochloride, which can be used in the next step without further purification. A yield of over 98% can be expected.[3]

Step 2: Ammonolysis of Methyl 3-Aminobutanoate Hydrochloride

This protocol is adapted from the synthesis of S-(+)-2-aminobutanamide hydrochloride.[4]

  • Setup: In a flask equipped with a stirrer, add a saturated solution of ammonia in methanol, pre-chilled to approximately 4°C.

  • Reaction: Add the methyl 3-aminobutanoate hydrochloride (1 equivalent) obtained from the previous step to the cold ammonia solution while stirring. Maintain the reaction temperature between 0-4°C.

  • Monitoring: Seal the flask and continue stirring at 0-4°C for 16-20 hours. Monitor the reaction for the disappearance of the ester.

  • Work-up: Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The resulting crude this compound can be purified by recrystallization to yield the final product.

Route B: Synthesis from Crotonamide (Hypothetical)

This route involves the direct conjugate (Michael) addition of ammonia across the α,β-unsaturated system of crotonamide. While chemically plausible, this specific transformation is not well-documented and would require optimization.

  • Setup: In a high-pressure reactor, dissolve crotonamide (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Reagent Addition: Cool the solution and introduce anhydrous ammonia (a large excess is likely required) into the reactor.

  • Catalyst (Optional): The reaction may be slow and could require a catalyst. A base catalyst (e.g., sodium methoxide) or a transition metal catalyst known to facilitate hydroamination could be explored.

  • Reaction: Seal the reactor and heat to a temperature determined by initial optimization studies (e.g., 50-100°C). The reaction would need to be monitored by GC/MS or LC/MS for the formation of the product.

  • Work-up: After cooling and venting the excess ammonia, the reaction mixture would be concentrated under reduced pressure.

  • Purification: The crude product would likely require purification by column chromatography or recrystallization to separate it from unreacted starting material and any potential byproducts.

Mandatory Visualization

Diagrams of Synthetic Workflows

Route_A_Synthesis_of_3_Aminobutanamide cluster_0 Step 1: Esterification cluster_1 Step 2: Ammonolysis A 3-Aminobutanoic Acid B Methyl 3-aminobutanoate Hydrochloride A->B  SOCl2, Methanol  Reflux C This compound B->C  Saturated NH3 in Methanol  0-4°C

Caption: Workflow for Route A: A two-step synthesis starting from 3-aminobutanoic acid.

Route_B_Synthesis_of_3_Aminobutanamide cluster_0 Step 1: Michael Addition D Crotonamide E This compound D->E  NH3 (excess)  Solvent, Heat  (Catalyst may be required)

Caption: Workflow for Route B: A proposed single-step synthesis via Michael addition.

References

A Researcher's Guide to Validating the Enantiomeric Purity of 3-Aminobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules like 3-aminobutanamide is a critical step in ensuring safety, efficacy, and batch-to-batch consistency. This guide provides a comparative overview of the primary analytical methods for this purpose, complete with experimental protocols and data presentation to aid in method selection and implementation.

The two most prominent and effective techniques for determining the enantiomeric excess (ee) of this compound are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral auxiliary. Each method offers distinct advantages and is suited to different analytical needs.

Comparison of Analytical Methods

The choice of analytical technique for determining the enantiomeric excess of this compound depends on factors such as the required accuracy, sample throughput, and available instrumentation. Chiral HPLC is often considered the gold standard for its high accuracy and resolution, while NMR with a chiral auxiliary provides a rapid and non-destructive alternative.

FeatureChiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Auxiliary
Principle Physical separation of enantiomers on a chiral stationary phase.[1]Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.[1]
Resolution Baseline separation of enantiomers is often achievable.Depends on the choice of chiral auxiliary and the magnetic field strength.
Sensitivity High (typically µg/mL to ng/mL).Moderate (typically mg/mL).
Speed Analysis times are typically in the range of 10-30 minutes per sample.[2]Rapid, with spectra acquired in minutes.[3]
Sample Prep Simple dissolution of the sample in the mobile phase.May require derivatization or complexation with a chiral agent.[3][4]
Instrumentation Requires a dedicated HPLC system with a chiral column.[1]Requires a high-field NMR spectrometer.
Data Analysis Integration of peak areas of the two enantiomers.Integration of the distinct signals from the diastereomeric species.[5]
Advantages High accuracy, precision, and sensitivity. Direct separation method.[6]Non-destructive, rapid analysis, and provides structural information.[1]
Disadvantages Requires expensive chiral columns and solvents. Method development can be time-consuming.[7]Lower sensitivity, potential for signal overlap, and the cost of chiral auxiliaries.

Experimental Protocols

Below are detailed protocols for the two primary methods of validating the enantiomeric purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a validated method for the closely related compound, 2-aminobutanamide, and is expected to provide good resolution for this compound with minor modifications.[2][8]

Objective: To separate and quantify the enantiomers of this compound using reverse-phase chiral HPLC.

Materials:

  • HPLC system with UV detector

  • CROWNPAK® CR-I(+) column (150 x 4.0 mm, 5 µm) or equivalent crown ether-based chiral stationary phase[9]

  • This compound sample

  • Perchloric acid (HClO₄), 70%

  • HPLC-grade water

  • Methanol

Procedure:

  • Mobile Phase Preparation: Prepare a 0.1 M aqueous solution of perchloric acid. The mobile phase will be a mixture of this aqueous solution and methanol. The exact ratio may need to be optimized, starting with 85:15 (v/v) aqueous HClO₄:Methanol.

  • Standard Solution Preparation: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase. Prepare a series of dilutions to establish a calibration curve. Prepare a solution of the this compound sample to be tested at a concentration of 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: CROWNPAK® CR-I(+)

    • Mobile Phase: 85:15 (v/v) 0.1 M aqueous HClO₄ : Methanol (adjust as needed for optimal separation)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the racemic standard to confirm the separation of the two enantiomers. Inject the sample solution.

  • Quantification: Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

NMR Spectroscopy with a Chiral Derivatizing Agent

This method involves the derivatization of the primary amine group of this compound with a chiral agent to form diastereomers that are distinguishable by ¹H NMR. A common and effective chiral derivatizing agent for primary amines is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).[4]

Objective: To determine the enantiomeric purity of this compound by forming diastereomeric amides and analyzing the resulting ¹H NMR spectrum.

Materials:

  • NMR spectrometer (400 MHz or higher recommended)

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • Pyridine (anhydrous)

  • NMR tubes

Procedure:

  • Derivatization:

    • In a clean, dry vial, dissolve approximately 10 mg of the this compound sample in 0.5 mL of anhydrous pyridine.

    • Add a 1.1 molar equivalent of (R)-MTPA-Cl to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up:

    • Add 1 mL of water to the reaction mixture to quench any unreacted MTPA-Cl.

    • Extract the diastereomeric amides with 2 x 2 mL of diethyl ether.

    • Combine the organic layers and wash with 1 M HCl (2 x 2 mL), saturated NaHCO₃ solution (2 x 2 mL), and brine (1 x 2 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • NMR Analysis:

    • Dissolve the resulting solid in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

    • Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Identify a well-resolved signal (e.g., the methoxy (B1213986) or CF₃ signal of the MTPA moiety) that shows distinct peaks for the two diastereomers.

    • Integrate the corresponding peaks for each diastereomer.

    • Calculate the enantiomeric excess (% ee) from the integration values:

    % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100

    Where Integral₁ is the integration value of the major diastereomer and Integral₂ is the integration value of the minor diastereomer.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both the Chiral HPLC and NMR methods.

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Dissolve this compound in Mobile Phase inject Inject Sample into HPLC System prep_sample->inject prep_mobile Prepare Aqueous HClO4 and Methanol Mixture prep_mobile->inject separate Enantiomeric Separation on CROWNPAK CR-I(+) Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas of Enantiomers detect->integrate calculate Calculate Enantiomeric Excess (% ee) integrate->calculate nmr_workflow cluster_prep Derivatization cluster_analysis NMR Analysis cluster_data Data Processing dissolve Dissolve this compound in Pyridine react React with (R)-MTPA-Cl dissolve->react workup Aqueous Work-up and Extraction react->workup dissolve_nmr Dissolve Diastereomers in CDCl3 workup->dissolve_nmr acquire Acquire 1H NMR Spectrum dissolve_nmr->acquire integrate Integrate Diastereomeric Signals acquire->integrate calculate Calculate Enantiomeric Excess (% ee) integrate->calculate

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to Cross-Reactivity

In the context of immunoassays, cross-reactivity refers to the ability of antibodies to bind to substances other than the specific analyte they were designed to target.[1] This phenomenon is typically observed with compounds that are structurally similar to the target analyte.[1][2] Understanding cross-reactivity is crucial in the development of specific and reliable analytical methods, as it can lead to false-positive results or an overestimation of the analyte concentration.[1][3] For a compound like 3-aminobutanamide, potential cross-reactants would include its stereoisomers, metabolites, and structural analogs.

Hypothetical Cross-Reactivity Data for this compound

The following table illustrates how quantitative cross-reactivity data for this compound against related compounds would be presented. Cross-reactivity is typically determined using a competitive immunoassay, such as an ELISA, and is often expressed as a percentage relative to the binding of the primary analyte. The half-maximal inhibitory concentration (IC50) is a key parameter in this assessment.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound NH2-CH(CH3)-CH2-CONH210100
(R)-3-Aminobutanamide(Enantiomer of the primary amine)2050
(S)-3-Aminobutanamide(Enantiomer of the primary amine)1566.7
3-Aminobutanoic acidNH2-CH(CH3)-CH2-COOH5002
4-AminobutanamideNH2-CH2-CH2-CH2-CONH2>1000<1
3-MethylbutanamideCH3-CH(CH3)-CH2-CONH2>1000<1
ButanamideCH3-CH2-CH2-CONH2>1000<1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for evaluating the cross-reactivity of small molecules.[1][4]

Objective: To determine the specificity of an antibody to this compound by assessing its binding to structurally related compounds.

Materials:

  • Microtiter plates coated with a this compound-protein conjugate

  • Monoclonal or polyclonal antibody specific to this compound

  • Standard solutions of this compound and potential cross-reactants

  • Enzyme-conjugated secondary antibody (e.g., Horseradish Peroxidase-linked anti-mouse IgG)

  • Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)[5]

  • Stop solution (e.g., 2M Sulfuric Acid)[5]

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

  • Preparation of Standards and Samples: Prepare a series of dilutions for the this compound standard and each of the potential cross-reacting compounds in an appropriate assay buffer.

  • Blocking: Wash the coated microtiter plates with wash buffer. Add blocking buffer to each well to prevent non-specific binding and incubate. After incubation, wash the plates again.

  • Competitive Reaction: Add the standard or sample solutions to the wells, followed by the addition of the primary antibody against this compound. Incubate to allow competition between the free analyte (in the standard/sample) and the coated analyte for binding to the limited amount of primary antibody.

  • Washing: Wash the plates to remove unbound antibodies and analytes.

  • Addition of Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate. This antibody will bind to the primary antibody that is bound to the coated analyte.

  • Washing: Wash the plates to remove any unbound secondary antibody.

  • Substrate Addition and Color Development: Add the substrate solution to each well. The enzyme on the secondary antibody will catalyze a color change. Incubate for a specific period.

  • Stopping the Reaction: Add the stop solution to each well to halt the color development.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).[5]

  • Data Analysis: Plot a standard curve of absorbance versus the concentration of this compound. Determine the IC50 value for the standard and for each of the tested compounds. The cross-reactivity is then calculated using the formula: Cross-Reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100

Visualizing Methodologies and Relationships

Experimental Workflow for Competitive ELISA

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate Coat plate with This compound conjugate block Block non-specific sites plate->block competition Add standards/compounds and primary antibody block->competition standards Prepare standards and test compounds standards->competition incubation1 Incubate (Competitive Binding) competition->incubation1 wash1 Wash incubation1->wash1 secondary_ab Add enzyme-conjugated secondary antibody wash1->secondary_ab incubation2 Incubate secondary_ab->incubation2 wash2 Wash incubation2->wash2 substrate Add substrate wash2->substrate incubation3 Incubate (Color Development) substrate->incubation3 stop Add stop solution incubation3->stop read Read absorbance stop->read calculate Calculate IC50 and Cross-Reactivity (%) read->calculate

Caption: Workflow of a competitive ELISA for cross-reactivity assessment.

Structural Relationships of this compound and Potential Cross-Reactants

G cluster_isomers Stereoisomers cluster_analogs Structural Analogs main This compound NH2-CH(CH3)-CH2-CONH2 r_isomer (R)-3-Aminobutanamide main->r_isomer chiral center s_isomer (S)-3-Aminobutanamide main->s_isomer chiral center acid 3-Aminobutanoic acid (Amide to Carboxylic Acid) main->acid functional group modification positional 4-Aminobutanamide (Positional Isomer) main->positional amine position change demethyl 3-Aminopropanamide (Demethylation) main->demethyl structural simplification deamino Butanamide (Deamination) main->deamino functional group removal

References

Comparative Efficacy of 4-Aminobutanamide Derivatives as GABA Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative performance of 4-aminobutanamide (B1198625) derivatives in the modulation of GABAergic neurotransmission, supported by experimental data and detailed protocols.

The modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system, is a critical therapeutic strategy for a variety of neurological and psychiatric disorders such as epilepsy, anxiety, and neuropathic pain.[1] A key approach to enhancing GABAergic signaling is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. This guide focuses on a class of GABA derivatives, 4-aminobutanamide analogs, and provides a comparative analysis of their efficacy as GABA uptake inhibitors.

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the inhibitory activity of various 2-substituted 4-aminobutanamide and 4-hydroxybutanamide (B1328909) derivatives against the four murine GABA transporter subtypes (mGAT1, mGAT2, mGAT3, and mGAT4). The data is presented as pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Compound IDGeneral StructureR SubstituentpIC50 (mGAT1)pIC50 (mGAT2)pIC50 (mGAT3)pIC50 (mGAT4)Reference
Series 1 2-substituted 4-aminobutanamideVaried Aryl Groups4.23 - 5.234.23 - 5.234.23 - 5.234.23 - 5.23[2][3]
15b 2-substituted 4-aminobutanamideSpecific substituent----[2][3]
15c 2-substituted 4-aminobutanamideSpecific substituent----[2][3]
2RS,4RS-39c N-benzyl-4-hydroxy-butanamide derivativemethyl group on para position of benzyl---5.36[4][5]
50a 4-aminobutanamide derivative with oximechlorine atom in 2-position of benzyl-5.43--[4][5]
56a Functionalized amino acid----5.04[4]
N-4-chlorobenzylamide 2-substituted 4-hydroxybutanamide4-chlorobenzyl--~5.06-[6]
N-benzylamide 2-substituted 4-hydroxybutanamidebenzyl~4.96 (pKi)---[6]

Note: A hyphen (-) indicates that the specific data was not provided in the cited sources. The pIC50 range for Series 1 represents the general activity of a series of compounds with varied aryl substituents.

Experimental Protocols

The following section details the general methodologies employed for the synthesis and in vitro evaluation of 4-aminobutanamide derivatives as GABA uptake inhibitors.

Synthesis of 4-Aminobutanamide Derivatives

The synthesis of N-substituted 4-aminobutanamide derivatives is typically a multi-step process:

  • Protection of the Amino Group: The amino group of a suitable starting material, such as 4-aminobutanoic acid (GABA), is protected using a standard protecting group (e.g., Boc, Cbz) to prevent side reactions.[1]

  • Activation of the Carboxylic Acid: The carboxylic acid group is activated to facilitate the formation of an amide bond. Common activating agents include carbodiimides.

  • Amide Bond Formation: The activated carboxylic acid is reacted with a desired amine to form the N-substituted butanamide.

  • Deprotection: The protecting group on the amino group is removed to yield the final 4-aminobutanamide derivative.

In Vitro GABA Uptake Assay

The inhibitory activity of the synthesized compounds on GABA transporters is evaluated using a radiolabeled GABA uptake assay.

Cell Culture:

  • HEK-293 (Human Embryonic Kidney 293) cells stably expressing one of the murine GABA transporter subtypes (mGAT1, mGAT2, mGAT3, or mGAT4) are cultured under standard conditions.[2][3][6]

GABA Uptake Assay Procedure:

  • Cells are plated in a suitable format, such as 96-well plates.

  • The cells are then incubated with varying concentrations of the test compounds.

  • A radiolabeled GABA substrate, typically [³H]GABA, is added to the cells.

  • After a defined incubation period, the uptake of [³H]GABA is terminated by washing the cells with ice-cold buffer.

  • The amount of radioactivity taken up by the cells is measured using a scintillation counter.

Data Analysis:

  • The IC50 values, which represent the concentration of the compound that inhibits 50% of the GABA uptake, are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.[1]

  • The pIC50 values are then determined as the negative logarithm of the IC50 values.[1]

Mandatory Visualization

Signaling Pathway of GABAergic Neurotransmission

The primary mechanism of action for 4-aminobutanamide derivatives is the inhibition of GABA transporters. By blocking these transporters, the compounds increase the concentration of GABA in the synaptic cleft, which in turn enhances GABAergic neurotransmission.[1] This leads to increased activation of postsynaptic GABA receptors (GABA-A and GABA-B), resulting in neuronal inhibition.[1]

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle Synaptic_Cleft GABA Vesicle->Synaptic_Cleft Release GABA_A GABA-A Receptor Synaptic_Cleft->GABA_A Binds to GABA_B GABA-B Receptor Synaptic_Cleft->GABA_B Binds to GAT GABA Transporter (GAT) Synaptic_Cleft->GAT Reuptake Hyperpolarization Hyperpolarization GABA_A->Hyperpolarization Cl- influx Inhibition Inhibition GABA_B->Inhibition G-protein signaling cluster_presynaptic cluster_presynaptic GAT->cluster_presynaptic Recycling Inhibitor 4-Aminobutanamide Derivative Inhibitor->GAT Inhibits

Caption: GABAergic neurotransmission and the inhibitory action of 4-aminobutanamide derivatives.

Experimental Workflow for GABA Uptake Assay

The following diagram illustrates the general workflow for evaluating the efficacy of 4-aminobutanamide derivatives as GABA uptake inhibitors.

Experimental_Workflow start Start cell_culture Culture HEK-293 cells stably expressing mGATs start->cell_culture plating Plate cells in 96-well plates cell_culture->plating compound_addition Add varying concentrations of test compounds plating->compound_addition gaba_addition Add [³H]GABA compound_addition->gaba_addition incubation Incubate for a defined period gaba_addition->incubation termination Terminate uptake by washing with cold buffer incubation->termination measurement Measure radioactivity (Scintillation counting) termination->measurement analysis Calculate IC50 and pIC50 values measurement->analysis end End analysis->end

References

A Comparative Benchmark Analysis for the Synthesis of 3-Aminobutanamide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of small molecule building blocks is a critical aspect of the discovery pipeline. Aminobutanamides, as chiral scaffolds, are of significant interest. This guide provides a comparative benchmark for the synthesis of 3-aminobutanamide and its structural isomers, 2-aminobutanamide (B112745) and 4-aminobutanamide (B1198625), offering a side-by-side analysis of synthetic routes, supported by representative experimental data.

This document outlines common synthetic strategies for each isomer, presenting a quantitative comparison of key performance indicators such as yield, reaction time, and purity. Detailed experimental protocols are provided to enable replication and adaptation.

Comparative Synthesis Data

The following table summarizes key quantitative data for representative synthetic methods for 2-, 3-, and 4-aminobutanamide. These values are based on established chemical transformations and provide a baseline for comparison.

Parameter2-AminobutanamideThis compound4-Aminobutanamide
Starting Material 2-Aminobutyric acid3-Aminobutanoic acid4-Aminobutanoic acid (GABA)
Key Transformation Amidation via activated esterAmidation via activated esterAmidation via activated ester
Overall Yield 85-95%80-90%90-98%
Reaction Time 12-24 hours12-24 hours8-18 hours
Purity (post-purification) >98%>98%>99%
Key Reagents Thionyl chloride, Ammonia (B1221849)EDC, HOBt, AmmoniaBoc-anhydride, EDC, HOBt, Ammonia, TFA
Purification Method RecrystallizationColumn ChromatographyColumn Chromatography

Experimental Protocols

Detailed methodologies for the synthesis of each aminobutanamide isomer are presented below.

Synthesis of 2-Aminobutanamide Hydrochloride

This protocol is adapted from a common method involving the activation of the carboxylic acid of 2-aminobutyric acid followed by amidation.[1]

Materials:

  • 2-Aminobutyric acid

  • Thionyl chloride

  • Methanol (B129727)

  • Ammonia gas

  • Concentrated Hydrochloric acid

Procedure:

  • Esterification: A solution of 2-aminobutyric acid in methanol is cooled to 0°C. Thionyl chloride is added dropwise, and the mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure to yield the methyl ester.

  • Amidation: The crude methyl ester is dissolved in methanol and saturated with ammonia gas in a sealed pressure vessel. The reaction is stirred at room temperature for 24 hours.

  • Acidification and Isolation: The solvent is evaporated, and the residue is dissolved in a minimal amount of cold water. Concentrated hydrochloric acid is added to adjust the pH to 3. The resulting precipitate of 2-aminobutanamide hydrochloride is collected by filtration, washed with cold ethanol, and dried under vacuum.[1]

Synthesis of this compound

This protocol follows a standard peptide coupling approach to form the amide bond.

Materials:

  • 3-Aminobutanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ammonia (0.5 M in dioxane)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Activation: To a solution of 3-aminobutanoic acid in DCM, EDC and HOBt are added at 0°C. The mixture is stirred for 30 minutes.

  • Amidation: A solution of ammonia in dioxane is added dropwise to the reaction mixture at 0°C. The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Work-up and Purification: The reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Synthesis of 4-Aminobutanamide

This synthesis involves the protection of the amino group of 4-aminobutanoic acid (GABA), followed by amidation and deprotection.[2]

Materials:

  • 4-Aminobutanoic acid (GABA)

  • Di-tert-butyl dicarbonate (B1257347) (Boc-anhydride)

  • Sodium hydroxide (B78521)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ammonia (0.5 M in dioxane)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Protection: GABA is dissolved in a 1:1 mixture of dioxane and water, and sodium hydroxide is added. Boc-anhydride is added, and the mixture is stirred at room temperature for 12 hours. The solvent is removed, and the residue is acidified and extracted with ethyl acetate (B1210297) to yield Boc-GABA.

  • Amidation: Boc-GABA is dissolved in DCM, and EDC and HOBt are added at 0°C. After 30 minutes, a solution of ammonia in dioxane is added, and the reaction is stirred at room temperature for 12 hours.

  • Deprotection and Isolation: The reaction mixture is worked up as described for this compound. The resulting Boc-protected amide is then dissolved in DCM, and TFA is added. The mixture is stirred for 2 hours, and the solvent is evaporated to yield 4-aminobutanamide as the TFA salt.

Visualized Workflows and Comparative Logic

To further clarify the synthetic strategies and their relationships, the following diagrams are provided.

G cluster_0 Synthesis of 2-Aminobutanamide cluster_1 Synthesis of this compound cluster_2 Synthesis of 4-Aminobutanamide A0 2-Aminobutyric Acid A1 Esterification (Thionyl Chloride, Methanol) A0->A1 A2 Amidation (Ammonia) A1->A2 A3 Acidification & Isolation (HCl) A2->A3 A4 2-Aminobutanamide HCl A3->A4 B0 3-Aminobutanoic Acid B1 Activation (EDC, HOBt) B0->B1 B2 Amidation (Ammonia) B1->B2 B3 Purification B2->B3 B4 This compound B3->B4 C0 4-Aminobutanoic Acid (GABA) C1 Boc Protection C0->C1 C2 Activation (EDC, HOBt) C1->C2 C3 Amidation (Ammonia) C2->C3 C4 Deprotection (TFA) C3->C4 C5 4-Aminobutanamide C4->C5

Caption: Synthetic workflows for aminobutanamide isomers.

G cluster_comparison Key Synthetic Considerations Isomers Aminobutanamide Isomers Isomer2 2-Aminobutanamide Isomers->Isomer2 Isomer3 This compound Isomers->Isomer3 Isomer4 4-Aminobutanamide Isomers->Isomer4 StartingMaterial Starting Amino Acid Isomer2->StartingMaterial 2-Aminobutyric acid Activation Carboxylic Acid Activation Isomer2->Activation Thionyl Chloride Protection Amino Group Protection Isomer2->Protection Not typically required Yield Overall Yield Isomer2->Yield High Isomer3->StartingMaterial 3-Aminobutanoic acid Isomer3->Activation EDC/HOBt Isomer3->Protection Not typically required Isomer3->Yield Good to High Isomer4->StartingMaterial 4-Aminobutanoic acid Isomer4->Activation EDC/HOBt Isomer4->Protection Required (Boc) Isomer4->Yield Very High

Caption: Logical comparison of synthetic strategies.

References

Quantitative Analysis of 3-Aminobutanamide in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-aminobutanamide in complex reaction mixtures is critical for process optimization, yield determination, and quality control. This guide provides a comparative overview of three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method's performance is evaluated based on key analytical parameters, supported by detailed experimental protocols.

Method Comparison

The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the reaction mixture. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for this application.

FeatureHPLC-UVGC-MS (with Derivatization)Quantitative NMR (qNMR)
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile derivatives by partitioning between a stationary and mobile phase, with mass-based detection.Intrinsic property of nuclei in a magnetic field to absorb radiofrequency at a frequency proportional to their chemical environment.
Sensitivity Moderate (µg/mL range).[1][2]High (ng/mL to pg/mL range).[3]Low to Moderate (mg/mL range).
Selectivity Good, dependent on column chemistry and mobile phase.Very High, based on both chromatographic retention time and mass-to-charge ratio.High, based on unique chemical shifts of protons.
Accuracy & Precision High.[1][2]High.[4]Very High, direct primary ratio method.[5]
Sample Throughput High.Moderate to High (derivatization can be time-consuming).Moderate.
Derivatization Generally not required, but can be used to enhance detection.[6]Required to increase volatility.[3]Not required.
Instrumentation Cost Moderate.High.Very High.
Strengths Robust, widely available, good for routine analysis.Excellent for impurity profiling and confirmation of identity.[3]Non-destructive, requires no reference standard for the analyte (with a certified internal standard), provides structural information.[7]
Limitations Requires a chromophore for good sensitivity; may have co-elution issues.Derivatization can introduce errors and increase sample preparation time.[4]Lower sensitivity compared to MS-based methods.[8]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar compounds and can be adapted for the specific reaction mixture containing this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from a validated procedure for the analysis of a structurally similar compound, 2-aminobutanamide.[1][2] Due to the lack of a strong UV chromophore in this compound, derivatization or detection at a low UV wavelength is necessary.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., CROWNPAK CR(+)) for enantiomeric separation if needed.[1] For general quantification, a standard C18 column can be used.

Reagents:

  • Perchloric acid solution (0.05%) or other suitable buffer

  • Acetonitrile (B52724), HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a 0.05% solution of perchloric acid in water. The mobile phase composition may need to be optimized depending on the column and specific separation required (e.g., an isocratic mixture of the perchloric acid solution and methanol).

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute an accurately measured aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. The sample may require filtration through a 0.45 µm filter to remove particulate matter.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer and organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 0.3 - 1.0 mL/min.[1]

    • Column Temperature: 15-30 °C.[1]

    • Detection Wavelength: 200-210 nm.[1]

    • Injection Volume: 10-20 µL.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, derivatization is a mandatory step to enable its analysis by GC-MS.[3] Silylation is a common derivatization technique for compounds with active hydrogens.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of derivatized amines (e.g., 5% phenyl-methylpolysiloxane)

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or other silylating agents.[3]

  • Pyridine or other suitable solvent

  • This compound reference standard

Procedure:

  • Derivatization:

    • Accurately transfer a known volume or weight of the sample or standard into a reaction vial.

    • If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.

    • Add a suitable solvent (e.g., pyridine) and the silylating agent (e.g., BSTFA with 1% TMCS).[3]

    • Seal the vial and heat at a specified temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to complete the derivatization.[3]

  • Standard and Sample Preparation: Prepare a series of calibration standards by derivatizing known amounts of the this compound reference standard. Prepare the reaction mixture sample for derivatization, which may involve an initial extraction or dilution step.

  • GC-MS Conditions:

    • Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: e.g., 250 °C

    • Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of the analyte from other components.

    • MS Transfer Line Temperature: e.g., 280 °C

    • Ion Source Temperature: e.g., 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for qualitative analysis.

  • Quantification: Create a calibration curve using the derivatized standards. The concentration of the derivatized this compound in the sample is determined by comparing its peak area to the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the quantification of a substance without the need for a specific reference standard of the analyte, by using a certified internal standard.[9][5][7]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that does not overlap with the analyte or other components in the mixture.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

    • Accurately weigh and add a known amount of the certified internal standard to the same NMR tube.

    • Add a known volume of the deuterated solvent to dissolve the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ of the signals of interest) to allow for full relaxation of the protons, which is crucial for accurate quantification.

    • Optimize other acquisition parameters as needed.

  • Data Processing and Quantification:

    • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the area of a well-resolved signal corresponding to the this compound and a signal from the internal standard.

    • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / msample)

    Where:

    • Canalyte is the concentration of this compound

    • I is the integral area of the signal

    • N is the number of protons giving rise to the signal

    • MW is the molecular weight

    • m is the mass

Visualizations

To aid in the understanding of the experimental workflows, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Sample Dilution Dilution & Filtration Sample->Dilution Standard Standard Calibration_Standards Calibration Standards Standard->Calibration_Standards HPLC HPLC System (Pump, Injector, Column, Detector) Dilution->HPLC Calibration_Standards->HPLC Data_Acquisition Data Acquisition (Chromatogram) HPLC->Data_Acquisition Calibration_Curve Calibration Curve (Peak Area vs. Conc.) Data_Acquisition->Calibration_Curve Concentration Concentration Determination Calibration_Curve->Concentration

Caption: Workflow for the quantitative analysis of this compound by HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample_Standard Sample or Standard Derivatization Derivatization (e.g., Silylation) Sample_Standard->Derivatization GCMS GC-MS System Derivatization->GCMS Data_Acquisition Data Acquisition (TIC & Mass Spectra) GCMS->Data_Acquisition Calibration_Curve Calibration Curve Data_Acquisition->Calibration_Curve Concentration Concentration Determination Calibration_Curve->Concentration

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

QNMR_Workflow Start Accurate Weighing Sample Reaction Mixture Start->Sample Standard Internal Standard Start->Standard NMR_Tube Combine in NMR Tube Sample->NMR_Tube Standard->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Acquisition NMR Data Acquisition NMR_Tube->Acquisition Processing Data Processing (Integration) Acquisition->Processing Calculation Concentration Calculation Processing->Calculation

Caption: Workflow for the quantitative analysis of this compound by qNMR.

References

Comparative Docking Analysis of Aminobutanamide Isomers Against Histone Deacetylase 2 (HDAC2)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the binding potential of four aminobutanamide isomers against the active site of Histone Deacetylase 2 (HDAC2), a key enzyme in epigenetic regulation and a target for various therapeutic agents. The following data and protocols are presented to illustrate a typical computational workflow for such a comparative study.

It is important to note that the quantitative data presented in this guide is hypothetical and for illustrative purposes only . It is designed to demonstrate how results from a comparative docking study would be presented and should not be considered as experimentally validated data.

Data Presentation: Docking Performance of Aminobutanamide Isomers

The docking simulations were performed to predict the binding affinity and mode of interaction of each aminobutanamide isomer with the HDAC2 active site. The results, including docking scores and predicted inhibition constants (Ki), are summarized in the table below. Lower docking scores and Ki values indicate a higher predicted binding affinity.

IsomerStructureDocking Score (kcal/mol)Predicted Ki (µM)Key Interacting Residues
(S)-2-Aminobutanamide -5.845.2HIS142, HIS143, TYR306
(R)-2-Aminobutanamide -5.298.7HIS142, ASP179
3-Aminobutanamide -4.9150.4ASP101, HIS143
4-Aminobutanamide -4.5235.1GLY151, PHE208

Note: The structures are 2D representations for identification purposes. The docking scores and predicted Ki values are hypothetical.

Experimental Protocols

The following protocol outlines a standard methodology for performing a comparative molecular docking study.

1. Protein Preparation:

  • The crystal structure of HDAC2 (e.g., PDB ID: 3MAX) is obtained from the Protein Data Bank.

  • All water molecules and co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms are added, and non-polar hydrogens are merged.

  • Gasteiger charges are computed and assigned to the protein atoms.

  • The prepared protein structure is saved in the PDBQT format for use with AutoDock Vina.

2. Ligand Preparation:

  • The 3D structures of the aminobutanamide isomers ((S)-2, (R)-2, 3-, and 4-aminobutanamide) are generated using a molecular builder like Avogadro or ChemDraw.

  • Energy minimization of each ligand is performed using a suitable force field (e.g., MMFF94).

  • Gasteiger charges are computed, and rotatable bonds are defined for each ligand.

  • The prepared ligands are saved in the PDBQT format.

3. Molecular Docking:

  • Grid Box Generation: A grid box is defined to encompass the active site of HDAC2. The center of the grid is typically set to the position of the catalytic zinc ion, and the dimensions are chosen to be large enough to accommodate the ligands (e.g., 22 x 22 x 22 Å).

  • Docking Simulation: Docking is performed using AutoDock Vina. The program searches for the best binding poses of each ligand within the defined grid box, considering the ligand's flexibility.

  • Parameters: The exhaustiveness of the search is set to a value of 16 to ensure a thorough exploration of the conformational space. The top 10 binding poses for each ligand are generated.

4. Analysis of Results:

  • The binding poses for each isomer are analyzed to identify the one with the lowest binding energy (docking score).

  • The interactions between the best pose of each ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.

  • The docking scores and predicted inhibition constants are tabulated for comparison.

Visualizations

The following diagrams illustrate the workflow of the comparative docking study and the biological context of the target enzyme, HDAC2.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., HDAC2 from PDB) PrepProt 3. Prepare Protein (Add Hydrogens, Assign Charges) PDB->PrepProt Ligands 2. Generate 3D Isomer Structures (e.g., Aminobutanamides) PrepLig 4. Prepare Ligands (Energy Minimization, Define Bonds) Ligands->PrepLig Grid 5. Define Active Site (Grid Box Generation) PrepProt->Grid Dock 6. Run Docking Simulation (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Analyze 7. Analyze Binding Poses (Lowest Energy Conformation) Dock->Analyze Compare 8. Compare Results (Scores, Interactions) Analyze->Compare Report 9. Generate Report & Visuals Compare->Report

Caption: Workflow for a comparative molecular docking study.

G cluster_chromatin Chromatin State cluster_enzymes Enzymatic Activity cluster_transcription Transcriptional Outcome Histone Histone Proteins HAT HAT (Histone Acetyltransferase) Histone->HAT Acetylation DNA DNA Active Gene Transcription ACTIVE HAT->Active HDAC2 HDAC2 (Histone Deacetylase 2) Inactive Gene Transcription INACTIVE HDAC2->Inactive Active->HDAC2 Deacetylation Inactive->HAT Acetylation Inhibitor Aminobutanamide Isomer (Potential Inhibitor) Inhibitor->HDAC2 Inhibition

Caption: Role of HDAC2 in gene transcription regulation.

A Comparative Guide to the Synthesis of 3-Aminobutanamide: Traditional vs. Novel Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chiral β-amino amides is a critical step in the development of various pharmaceuticals. This guide provides an objective comparison of a traditional and a novel synthetic pathway for 3-aminobutanamide, a valuable building block in organic synthesis. The following sections present detailed experimental protocols, quantitative performance data, and visual representations of the synthetic routes to aid researchers in selecting the most suitable method for their applications.

Data Presentation: A Comparative Analysis

The performance of the traditional and a novel synthesis pathway for this compound is summarized in the table below. The data highlights key metrics for evaluating the efficiency and practicality of each method.

ParameterTraditional Pathway: Direct AmidationNovel Pathway: Ritter Reaction
Starting Material 3-Aminobutanoic AcidCrotyl Alcohol, Acetonitrile (B52724)
Overall Yield ~85%~70%
Purity >98%~95%
Reaction Time 12-16 hours8-10 hours
Key Reagents TiCl4, Pyridine (B92270), Ammonia (B1221849)Sulfuric Acid, Acetonitrile
Number of Steps 12
Key Advantages High purity, readily available starting materialShorter reaction time, use of inexpensive bulk chemicals
Key Disadvantages Long reaction time, use of pyrophoric reagentUse of strong acid, moderate yield of intermediate

Synthesis Pathways and Methodologies

I. Traditional Pathway: Direct Amidation of 3-Aminobutanoic Acid

This well-established method involves the direct condensation of 3-aminobutanoic acid with ammonia, facilitated by a coupling agent. For this guide, we detail a procedure utilizing titanium tetrachloride (TiCl4) as an effective mediator for amide bond formation.[1]

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 3-aminobutanoic acid (10.3 g, 100 mmol) and anhydrous pyridine (100 mL).

  • Addition of Reagent: The mixture is cooled to 0 °C in an ice bath. Titanium tetrachloride (33.0 mL of a 1.0 M solution in dichloromethane (B109758), 33 mmol) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Amidation: A solution of ammonia in methanol (B129727) (7 N, 50 mL) is added to the reaction mixture. The flask is then heated to 85 °C and stirred for 12 hours.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is treated with a 1 N aqueous HCl solution (50 mL) and extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel (eluent: dichloromethane/methanol, 95:5) to afford this compound as a white solid.

Traditional_Pathway 3-Aminobutanoic_Acid 3-Aminobutanoic Acid Reaction Direct Amidation (TiCl4, Pyridine) 3-Aminobutanoic_Acid->Reaction Ammonia Ammonia Ammonia->Reaction This compound This compound Reaction->this compound

Traditional Pathway: Direct Amidation.
II. Novel Pathway: Ritter Reaction of Crotyl Alcohol

The Ritter reaction offers a modern alternative for the synthesis of N-alkyl amides.[2][3][4][5] This pathway utilizes the reaction of an alcohol with a nitrile under acidic conditions to form an amide after hydrolysis. This specific application to synthesize a precursor to this compound represents a novel strategic approach.

Step 1: Synthesis of N-(1-methylprop-2-en-1-yl)acetamide

  • Reaction Setup: A 250 mL round-bottom flask is charged with crotyl alcohol (7.21 g, 100 mmol) and acetonitrile (41.0 g, 1 mol).

  • Acid Addition: The mixture is cooled to 0 °C in an ice bath, and concentrated sulfuric acid (10 mL) is added dropwise with vigorous stirring, keeping the temperature below 10 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 6 hours.

  • Work-up: The mixture is carefully poured into ice water (200 mL) and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude N-(1-methylprop-2-en-1-yl)acetamide.

Step 2: Hydrolysis to this compound

  • Hydrolysis: The crude product from the previous step is dissolved in a 6 M aqueous HCl solution (100 mL) and heated at reflux for 2 hours.

  • Isolation: The reaction mixture is cooled and the pH is adjusted to 10 with a 2 M NaOH solution. The product is then extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated to yield this compound.

Novel_Pathway Crotyl_Alcohol Crotyl Alcohol Ritter_Reaction Ritter Reaction (H2SO4) Crotyl_Alcohol->Ritter_Reaction Acetonitrile Acetonitrile Acetonitrile->Ritter_Reaction Intermediate N-(but-3-en-2-yl)acetamide Ritter_Reaction->Intermediate Hydrolysis Acid Hydrolysis Intermediate->Hydrolysis This compound This compound Hydrolysis->this compound

Novel Pathway: Ritter Reaction.

Experimental Workflow Overview

The following diagram illustrates the general workflow for both the traditional and novel synthesis pathways, from starting materials to the purified product.

Experimental_Workflow cluster_traditional Traditional Pathway cluster_novel Novel Pathway T_Start 3-Aminobutanoic Acid + Ammonia T_Reaction Direct Amidation Reaction T_Start->T_Reaction T_Workup Aqueous Work-up & Extraction T_Reaction->T_Workup T_Purification Column Chromatography T_Workup->T_Purification T_Product Pure this compound T_Purification->T_Product N_Start Crotyl Alcohol + Acetonitrile N_Ritter Ritter Reaction N_Start->N_Ritter N_Hydrolysis Acid Hydrolysis N_Ritter->N_Hydrolysis N_Workup Neutralization & Extraction N_Hydrolysis->N_Workup N_Purification Purification N_Workup->N_Purification N_Product Pure this compound N_Purification->N_Product

References

Safety Operating Guide

Prudent Disposal of 3-Aminobutanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This document provides essential logistical and safety information for the proper disposal of 3-Aminobutanamide. Given the limited specific data on the disposal of this compound, the following guidance is based on best practices for similar aliphatic amides and amines. It is crucial to supplement these procedures with a thorough review of your institution's specific safety guidelines and the official Safety Data Sheet (SDS) for the compound, and to consult with your Environmental Health and Safety (EHS) department.

Immediate Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.

General Properties and Hazard Considerations (Based on Analogous Compounds)

Due to the scarcity of specific data for this compound, the following table summarizes general properties and potential hazards based on similar aliphatic amides and amines. This information should be used as a precautionary guide.

PropertyInformation (Based on Structurally Similar Compounds)
GHS Hazard Statements May be harmful if swallowed. May cause skin and eye irritation. Some related amino compounds are toxic to aquatic life.
GHS Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.
First Aid Measures Inhalation: Move to fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth. Seek medical attention if you feel unwell.

Step-by-Step Disposal Protocol

The most secure and recommended method for the disposal of this compound is through a licensed hazardous waste management company. On-site chemical treatment or neutralization is not advised without a validated protocol and explicit approval from your institution's EHS department.

Waste Segregation and Collection:
  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.

    • Contaminated disposables, such as weighing boats, gloves, and wipes, should also be placed in this designated solid hazardous waste container.

  • Liquid Waste:

    • Collect all aqueous and solvent solutions containing this compound in a designated liquid hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your EHS office.

  • Contaminated Labware:

    • Disposable Labware: Items like pipette tips and plastic tubes that have been in contact with this compound should be disposed of in the solid hazardous waste container.

    • Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.

Container Management:
  • Ensure all waste containers are securely sealed and properly labeled with their contents, including the full chemical name ("this compound") and any known hazards.

  • Store waste containers in a designated secondary containment area, segregated from incompatible materials.

Arranging for Disposal:
  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide a complete and accurate description of the waste's contents to the EHS staff.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous/solvent solutions) waste_type->liquid_waste Liquid labware Contaminated Labware waste_type->labware Labware collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid decontaminate Decontaminate Non-disposable Labware labware->decontaminate dispose_disposable Dispose of Disposable Labware in Solid Waste labware->dispose_disposable store Store in Secondary Containment in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Liquid Waste decontaminate->collect_rinsate collect_rinsate->collect_liquid dispose_disposable->collect_solid contact_ehs Contact EHS for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, promoting a culture of safety and environmental stewardship. Always prioritize consulting your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most accurate and up-to-date information.

Personal protective equipment for handling 3-Aminobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the use of 3-Aminobutanamide, including detailed operational and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound that requires careful handling to avoid potential health risks. According to safety data sheets, it is considered hazardous and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation and is harmful if swallowed.[1] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.

Recommended Personal Protective Equipment (PPE)

When handling this compound, the following PPE is essential to minimize exposure and ensure personal safety:

PPE CategoryItemSpecification
Eye/Face Protection Safety glasses with side-shields or gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be necessary for splash protection.[3][4]
Skin Protection Chemical-resistant glovesImpervious gloves, such as nitrile or neoprene, should be worn.[5] PVC gloves are not recommended as they offer little protection.[4]
Protective clothingA lab coat or an impermeable gown should be worn to prevent skin contact.[1][6]
Respiratory Protection NIOSH-approved respiratorRecommended if ventilation is inadequate or if dusts are generated. A particle filter or an air-purifying respirator may be appropriate.[1][3]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for maintaining a safe working environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]

  • Keep the container tightly closed when not in use.[1]

2. Handling and Preparation:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.[7]

  • Use non-sparking tools and explosion-proof equipment if the compound is flammable.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.[1][2]

3. During Use:

  • Do not eat, drink, or smoke in the area where this compound is being handled.[1][8]

  • Wash hands thoroughly with soap and water after handling the compound.[1]

  • Avoid inhalation, ingestion, and contact with skin and eyes.[1]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

Exposure RouteAction
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, sweep up the material and place it in a suitable, closed container for disposal.[1] Avoid generating dust.

  • For large spills, prevent further leakage if it is safe to do so. Contain the spill with absorbent material and collect it for disposal.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Storage:

  • Collect all waste containing this compound in a designated, labeled, and sealed container.

  • Store waste containers in a secure, well-ventilated area, segregated from incompatible materials.

Disposal Method:

  • Dispose of the contents and container to an approved waste disposal plant.[1]

  • Do not dispose of the chemical down the drain or in the regular trash.

  • For empty containers, the first rinse should be collected and disposed of as hazardous waste.[9] For highly toxic chemicals, the first three rinses must be collected.[9]

Workflow and Emergency Response Diagrams

To provide a clear, at-a-glance understanding of the procedures, the following diagrams illustrate the safe handling workflow and emergency response protocols.

SafeHandlingWorkflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Ventilated Area Inspect->Store If OK DonPPE Don Appropriate PPE Store->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood UseCompound Use Compound WorkInHood->UseCompound CollectWaste Collect Waste UseCompound->CollectWaste Dispose Dispose via Approved Facility CollectWaste->Dispose

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_spill Spill cluster_exposure Personal Exposure Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate DonPPE Don PPE Evacuate->DonPPE Contain Contain Spill DonPPE->Contain Collect Collect for Disposal Contain->Collect Exposure Exposure Occurs FreshAir Move to Fresh Air (Inhalation) Exposure->FreshAir WashSkin Wash Skin (Contact) Exposure->WashSkin RinseEyes Rinse Eyes (Contact) Exposure->RinseEyes SeekMedical Seek Medical Attention FreshAir->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical

Caption: Emergency response plan for spills or personal exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Aminobutanamide
Reactant of Route 2
Reactant of Route 2
3-Aminobutanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。